Product packaging for Oligomycin B(Cat. No.:CAS No. 11050-94-5)

Oligomycin B

Cat. No.: B075842
CAS No.: 11050-94-5
M. Wt: 805.0 g/mol
InChI Key: QPRQJOHKNJIMGN-WVUAJZTGSA-N
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Description

Oligomycin B is a macrolide antibiotic derived from Streptomyces species, renowned for its high-affinity, specific inhibition of mitochondrial ATP synthase (Complex V). This compound acts by binding to the c-subunit of the F0 complex, effectively blocking the proton channel and preventing the synthesis of ATP via oxidative phosphorylation. The primary research value of this compound lies in its utility as a quintessential tool for dissecting mitochondrial bioenergetics. By inducing a rapid drop in cellular ATP levels, researchers can study metabolic pathways, glycolytic flux, and the bioenergetic dependencies of various cell types. It is indispensable in the Seahorse XF Analyzer platform for calculating the ATP-linked respiration and Proton Leak, thereby providing a precise measurement of mitochondrial function. Furthermore, this compound is widely used in oncology research to investigate the "Warburg Effect" and to target cancer cells that are reliant on oxidative phosphorylation, potentially sensitizing them to other therapeutic agents. Its role extends to studies of apoptosis, ischemia-reperfusion injury, and aging, making it a critical reagent for any laboratory focused on cell metabolism, toxicology, and molecular pharmacology. This product is offered with high purity and stability to ensure reproducible and reliable experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H72O12 B075842 Oligomycin B CAS No. 11050-94-5

Properties

CAS No.

11050-94-5

Molecular Formula

C45H72O12

Molecular Weight

805.0 g/mol

IUPAC Name

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone

InChI

InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,38+,40+,41+,42-,44+,45+/m0/s1

InChI Key

QPRQJOHKNJIMGN-WVUAJZTGSA-N

Isomeric SMILES

CCC1CCC2C(C(C([C@@]3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)[C@@](C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Appearance

White Lyophilisate

Other CAS No.

11050-94-5

Pictograms

Irritant

Synonyms

(1S,2'R,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,28R,29S)-22-ethyl-5',6'-dihydro-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oligomycin B on ATP Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligomycin B, a macrolide antibiotic produced by Streptomyces species, is a potent and specific inhibitor of F-type ATP synthase (also known as Complex V). This guide delineates the core mechanism of action of this compound, focusing on its molecular interaction with the F_o subunit of ATP synthase, the consequential inhibition of proton translocation, and the resulting impact on cellular bioenergetics. This document provides a comprehensive overview for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this crucial biochemical tool.

Introduction to ATP Synthase and this compound

ATP synthase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of prokaryotes. It plays a central role in cellular energy conversion by synthesizing ATP from ADP and inorganic phosphate, utilizing the energy derived from an electrochemical gradient of protons. This process, known as oxidative phosphorylation, is fundamental to aerobic life.

The enzyme is composed of two main domains: the F_1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F_o domain, which is integrated into the membrane and functions as a proton channel. The flow of protons through the F_o domain drives the rotation of a central stalk, which in turn induces conformational changes in the F_1 domain, leading to ATP synthesis.

This compound is a member of the oligomycin family of macrolides, which are well-characterized as inhibitors of ATP synthase.[1] While the oligomycin complex is a mixture of several congeners, this compound is a significant component and a subject of focused research. Its high specificity for the F_o subunit makes it an invaluable tool for studying mitochondrial function and a potential lead compound in drug discovery programs targeting cellular metabolism.

Core Mechanism of Action of this compound

The inhibitory action of this compound on ATP synthase is a direct consequence of its binding to the F_o subunit, specifically to the c-ring, which is the rotating part of the proton channel.[2]

Binding Site on the c-Ring

High-resolution crystal structures of the yeast mitochondrial ATP synthase c_10 ring in complex with oligomycin have elucidated the precise binding site.[2] this compound binds to a hydrophobic pocket on the surface of the c-ring, making contact with two adjacent c-subunits.[2] This binding site is strategically located at the interface between the c-ring and the subunit a, which forms the stator part of the proton channel.

The interaction is primarily hydrophobic, but a crucial hydrogen bond is formed, mediated by a water molecule, between the carboxyl side chain of a conserved glutamate residue (Glu59 in yeast) on the c-subunit and the oligomycin molecule.[2] This glutamate residue is essential for proton translocation, as it undergoes protonation and deprotonation during the rotation of the c-ring.

Inhibition of Proton Translocation

By binding to the c-ring, this compound physically obstructs the proton pathway. It effectively "locks" the essential glutamate residue in a conformation that is shielded from the proton half-channels within subunit a.[2] This steric hindrance prevents the protonation and deprotonation cycle of the glutamate, thereby stalling the rotation of the c-ring. The blockage of proton flow through the F_o domain decouples the proton motive force from the catalytic activity of the F_1 domain, leading to a complete cessation of ATP synthesis via oxidative phosphorylation.[3]

The following diagram illustrates the inhibitory mechanism of this compound on the ATP synthase c-ring.

OligomycinB_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_Fo Fo Subunit c_ring c-Ring Essential Glutamate subunit_a Subunit a (Proton Half-Channels) c_ring:port->subunit_a Rotation ATP_synthesis ATP Synthesis (Inhibited) c_ring:port->ATP_synthesis Drives subunit_a->c_ring:glu Protonation/Deprotonation (Normal Function) Protons_out Protons (Matrix) subunit_a->Protons_out Exit Protons_in Protons (Intermembrane Space) Protons_in->subunit_a Enter OligomycinB This compound OligomycinB->c_ring:port Binds and Blocks Rotation Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells 1. Seed cells in Seahorse microplate Hydrate_Cartridge 2. Hydrate sensor cartridge with Calibrant Prepare_Medium 3. Prepare and warm assay medium Prepare_Cells 4. Wash and incubate cells in assay medium Load_Drugs 5. Load injector ports with: A: this compound B: FCCP C: Rotenone/Antimycin A Run_Assay 6. Place plate and cartridge in Seahorse Analyzer and start the run Load_Drugs->Run_Assay Measure_Baseline 7. Measure baseline Oxygen Consumption Rate (OCR) Run_Assay->Measure_Baseline Inject_Oligo 8. Inject this compound and measure OCR Measure_Baseline->Inject_Oligo Inject_FCCP 9. Inject FCCP and measure OCR Inject_Oligo->Inject_FCCP Inject_Rot_AA 10. Inject Rotenone/Antimycin A and measure OCR Inject_FCCP->Inject_Rot_AA Analyze_Data 11. Analyze OCR data to determine: - ATP-linked respiration - Proton leak - Maximal respiration - Spare respiratory capacity Inject_Rot_AA->Analyze_Data

References

Oligomycin B: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Oligomycin B is a potent macrolide antibiotic produced by certain species of Streptomyces, such as Streptomyces diastatochromogenes.[1][2] It is a member of the oligomycin family of compounds, which are known for their inhibitory effects on mitochondrial ATP synthase.[3] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and effects on key cellular signaling pathways of this compound. Detailed experimental protocols are also included to facilitate its use in research settings.

Molecular Structure and Physicochemical Properties

This compound is a complex macrocyclic lactone.[1] Structurally, it is differentiated from Oligomycin A by the substitution of an oxo group on the spirocyclic ring that bears the 2-hydroxypropyl substituent in Oligomycin A.[2][4] The quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C45H72O12[2][4]
Molecular Weight 805.0 g/mol [4][5]
CAS Number 11050-94-5[2][4]
Appearance White crystalline solid or lyophilisate[2][6]
Solubility Soluble in DMSO (20 mg/mL), ethanol (≤30 mg/mL), and dimethylformamide (30 mg/mL). Practically insoluble in water.[2][6][7]
Storage Store at -20°C, protected from light.[2][8]

Mechanism of Action: Inhibition of ATP Synthase

This compound exerts its biological effects primarily through the potent and specific inhibition of mitochondrial F1F0 ATP synthase (also known as Complex V).[2][6] This enzyme is crucial for the production of ATP via oxidative phosphorylation.

The F1F0 ATP synthase is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.[9] this compound specifically binds to the F0 domain, blocking the flow of protons through the channel.[3][9][10] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the phosphorylation of ADP to ATP.[9][11] The inhibition of ATP synthesis by oligomycin also leads to a reduction in electron flow through the electron transport chain due to the buildup of the proton gradient, a phenomenon known as mitochondrial coupling.[9][10]

Mechanism of Action of this compound Protons_IMM Protons (H+) in Intermembrane Space F0_subunit F0 Subunit (Proton Channel) Protons_IMM->F0_subunit Proton Flow Protons_Matrix Protons (H+) in Mitochondrial Matrix F0_subunit->Protons_Matrix Oligomycin_B This compound Oligomycin_B->F0_subunit Inhibits F1_subunit F1 Subunit (Catalytic Site) Protons_Matrix->F1_subunit Drives Rotation ATP ATP F1_subunit->ATP Synthesizes ADP_Pi ADP + Pi ADP_Pi->F1_subunit

This compound inhibits the F0 subunit of ATP synthase.

Effects on Cellular Signaling Pathways

This compound has been shown to modulate several critical cellular signaling pathways, primarily as a consequence of its impact on mitochondrial function and cellular energy status.

Apoptosis

The role of oligomycin in apoptosis is complex and appears to be context-dependent. Some studies indicate that oligomycin can suppress apoptosis, while others suggest it can enhance it.

  • Suppression of TNF-induced Apoptosis : In some cell types, such as HeLa cells, oligomycin has been shown to inhibit apoptosis induced by tumor necrosis factor-alpha (TNF-α).[12][13] This protective effect is attributed to the inhibition of the F0 component of H+-ATP-synthase, which in turn prevents the opening of the mitochondrial permeability transition pore (PTP) and the subsequent release of cytochrome c, a critical event in the intrinsic apoptotic pathway.[12][13]

This compound Suppresses TNF-α-Induced Apoptosis TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR Mitochondrion Mitochondrion TNFR->Mitochondrion Signal Transduction PTP Permeability Transition Pore (PTP) Opening Mitochondrion->PTP Cytochrome_c Cytochrome c Release PTP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Oligomycin_B This compound Oligomycin_B->PTP Inhibits

This compound's inhibition of PTP opening.
  • Enhancement of TRAIL-induced Apoptosis : In contrast, a study using Oligomycin A found that it enhances apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) in HeLa cells.[14] This effect is mediated by the upregulation of death receptor 5 (DR5) expression through an endoplasmic reticulum (ER) stress-mediated signaling pathway involving CHOP.[14]

Autophagy

This compound's impact on autophagy, a cellular process for degrading and recycling cellular components, is also multifaceted.

  • Inhibition of Autophagy via Akt/mTOR Activation : In human chondrocytes, treatment with oligomycin was found to reduce autophagosome formation, indicating an inhibition of autophagy.[15][16] This was associated with the activation of the Akt/mTOR signaling pathway.[15] The phosphorylation of Akt and the downstream target of mTOR, ribosomal protein S6, was increased, suggesting that mitochondrial dysfunction induced by oligomycin can lead to the activation of survival pathways that suppress autophagy.[15]

This compound Inhibits Autophagy via Akt/mTOR Oligomycin_B This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction Oligomycin_B->Mitochondrial_Dysfunction Akt Akt (Phosphorylation) Mitochondrial_Dysfunction->Akt Activates mTOR mTOR (Activation) Akt->mTOR Activates Autophagy Autophagy (LC3-II Formation) mTOR->Autophagy Inhibits

This compound's effect on the Akt/mTOR pathway.
  • Induction of Autophagic Cell Death : Conversely, in an insect cell line, Oligomycin A was observed to cause mitochondrial loss, an increase in reactive oxygen species (ROS), and ultimately, autophagic cell death.[17] This suggests a feedback loop where mitochondrial impairment leads to ROS production, which in turn amplifies mitochondrial damage and the removal of these damaged organelles through autophagy.[17]

Experimental Protocols

The following are representative protocols for the use of this compound in a research setting.

Determination of IC50 for Cell Viability using MTT Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of adherent cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[18]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of this compound in a Seahorse XF Mito Stress Test to assess mitochondrial function. This compound is used to inhibit ATP synthase, which allows for the calculation of ATP-linked respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Cell line of interest

  • Complete cell culture medium

  • Seahorse XF assay medium

  • This compound (typically used at a final concentration of 1.0-1.5 µM)[19]

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (a mitochondrial uncoupler, typically 1.0-2.0 µM)[19]

  • Rotenone/antimycin A (Complex I and III inhibitors, typically 0.5 µM each)[19]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF assay medium. Add the appropriate volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Drug Plate Preparation: Prepare a stock solution of this compound in the assay medium. Load the desired concentrations of oligomycin, FCCP, and rotenone/antimycin A into the appropriate ports of the Seahorse XF sensor cartridge.

  • Seahorse XF Analyzer Run: Calibrate the sensor cartridge and then place the cell plate in the Seahorse XF Analyzer. Run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the drugs.

  • Data Analysis:

    • Basal Respiration: The initial OCR measurement before any injections.

    • ATP-linked Respiration: The decrease in OCR after the injection of this compound.

    • Maximal Respiration: The OCR after the injection of FCCP.

    • Non-mitochondrial Respiration: The OCR remaining after the injection of rotenone/antimycin A.

Workflow for Seahorse XF Mito Stress Test Start Seed Cells in Seahorse Plate Incubate Incubate Overnight Start->Incubate Prepare_Assay Prepare Assay Medium and Drug Plate Incubate->Prepare_Assay Run_Analyzer Run Seahorse XF Analyzer Prepare_Assay->Run_Analyzer Inject_Oligo Inject this compound Run_Analyzer->Inject_Oligo Measure Basal Respiration Inject_FCCP Inject FCCP Inject_Oligo->Inject_FCCP Measure ATP-linked Respiration Inject_Rot_AA Inject Rotenone/ Antimycin A Inject_FCCP->Inject_Rot_AA Measure Maximal Respiration Analyze Analyze OCR Data Inject_Rot_AA->Analyze Measure Non-mitochondrial Respiration

Sequential drug injections in a Seahorse assay.

References

An In-depth Technical Guide to the Discovery and History of Oligomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomycin B is a member of the oligomycin family of macrolide antibiotics, first isolated in 1954 from the soil bacterium Streptomyces diastatochromogenes.[1][2][3][4] While initially noted for its antifungal properties, the oligomycin complex, and specifically its components like this compound, have become invaluable tools in cell biology and biochemistry.[1][2][3] Their profound inhibitory effect on mitochondrial F1F0-ATP synthase has allowed for detailed investigation into the mechanisms of oxidative phosphorylation and has opened avenues for research in areas such as cancer metabolism and apoptosis.[4] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental protocols related to this compound.

Discovery and Initial Characterization

The discovery of the oligomycin complex was first reported in a 1954 publication titled "Oligomycin, a new antifungal antibiotic" by R.M. Smith, W.H. Peterson, and E. McCoy.[1][2][3] The researchers isolated the substance from a strain of Streptomyces diastatochromogenes and noted its potent activity against various fungi. This compound was later identified as a minor analog within this complex.[4]

Physicochemical Properties of this compound

This compound is a macrocyclic lactone with specific chemical and physical properties that are crucial for its handling and use in experimental settings.

PropertyValue
Molecular Formula C45H72O12[4]
Molecular Weight 805.1 g/mol [4]
Appearance White powder
Solubility Soluble in ethanol, methanol, DMSO, and DMF. Poorly soluble in water.[4]
Storage Conditions -20°C[4]

Mechanism of Action: Inhibition of F1F0-ATP Synthase

The primary and most well-characterized mechanism of action for this compound is the potent and specific inhibition of the mitochondrial F1F0-ATP synthase, also known as Complex V of the electron transport chain.

This compound binds to the F0 subunit of the ATP synthase, which is the transmembrane proton pore.[5] This binding event physically blocks the translocation of protons down their electrochemical gradient from the intermembrane space into the mitochondrial matrix. The flow of protons through the F0 subunit is directly coupled to the rotation of the c-ring, which in turn drives the conformational changes in the F1 subunit responsible for ATP synthesis. By obstructing the proton channel, this compound effectively uncouples proton movement from ATP synthesis, leading to a cessation of oxidative phosphorylation and a hyperpolarization of the inner mitochondrial membrane.[4]

The following diagram illustrates the inhibitory action of this compound on the F1F0-ATP synthase.

OligomycinB_Mechanism cluster_membrane Inner Mitochondrial Membrane F0 F0 Subunit (Proton Channel) F1 F1 Subunit (ATP Synthesis) F0->F1 Rotation drives Protons_Matrix H+ (Matrix) ATP ATP F1->ATP Synthesizes OligoB This compound OligoB->F0 Blocks Protons_IMS H+ (Intermembrane Space) Protons_IMS->F0 Proton Flow ADP_Pi ADP + Pi ADP_Pi->F1

Caption: Inhibition of F1F0-ATP synthase by this compound.

Biosynthesis of this compound

The biosynthesis of oligomycins is accomplished by a type I modular polyketide synthase (PKS) system.[6][7] The core structure of this compound is assembled from acetate, propionate, and butyrate precursors. The gene cluster responsible for oligomycin biosynthesis, designated as the olm cluster, contains the necessary genes encoding the PKS enzymes and tailoring enzymes that modify the polyketide backbone to produce the final oligomycin structures.[7]

The diagram below outlines the general workflow for the biosynthesis of the oligomycin core structure.

OligomycinB_Biosynthesis Start Starter Units (e.g., acetate, propionate) PKS Type I Modular Polyketide Synthase (PKS) Start->PKS Elongation Chain Elongation & Modification (Multiple Cycles) PKS->Elongation Elongation->PKS iterative process Release Thioesterase-mediated Release and Cyclization Elongation->Release Core Oligomycin Macrolide Core Release->Core Tailoring Post-PKS Tailoring (e.g., oxidation, glycosylation) Core->Tailoring OligoB This compound Tailoring->OligoB

Caption: Generalized biosynthesis pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound (General Protocol)
  • Fermentation: Streptomyces diastatochromogenes is cultured in a suitable nutrient-rich broth medium under optimal conditions for secondary metabolite production.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The oligomycins, being lipophilic, are primarily found in the mycelium. The mycelial cake is extracted with an organic solvent such as acetone or methanol.

  • Solvent Partitioning: The crude extract is concentrated and then partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate or chloroform) to remove polar impurities.

  • Chromatography: The organic phase is concentrated and subjected to column chromatography. A silica gel column is commonly used, with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different oligomycin analogs.

  • Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Further purification is achieved by repeated chromatography, potentially including preparative HPLC, to yield pure this compound.

  • Characterization: The purified this compound is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Mitochondrial Respiration Assay

The effect of this compound on mitochondrial respiration is a classic experiment to demonstrate its mechanism of action. This is typically performed using an oxygen electrode (e.g., a Clark-type electrode) or a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

Objective: To measure the effect of this compound on the rate of oxygen consumption in isolated mitochondria or intact cells.

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)

  • Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

  • ADP

  • This compound stock solution (in DMSO or ethanol)

  • Uncoupler (e.g., FCCP or CCCP)

  • Complex I and III inhibitors (e.g., rotenone and antimycin A)

  • Oxygen consumption measurement system

Procedure (using isolated mitochondria):

  • Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (typically 25-37°C).

  • Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber and record the basal respiration rate (State 2).

  • Substrate Addition: Add respiratory substrates (e.g., glutamate and malate) to initiate electron transport.

  • State 3 Respiration: Add a limiting amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3).

  • This compound Inhibition: Once the ADP is phosphorylated and the respiration rate returns to a slower rate (State 4), add this compound (typically 1-5 µM) to the chamber.[8] A significant decrease in the oxygen consumption rate should be observed, representing the inhibition of ATP synthase-linked respiration.[8][9][10]

  • Maximal Respiration: To determine the maximal respiratory capacity of the electron transport chain, add an uncoupler like FCCP. This will stimulate oxygen consumption to its maximum rate, independent of ATP synthesis.

  • Non-Mitochondrial Respiration: Finally, add inhibitors of the electron transport chain, such as rotenone and antimycin A, to block mitochondrial respiration completely. The remaining oxygen consumption is due to non-mitochondrial sources.

The following workflow illustrates the key steps in a mitochondrial respiration experiment to assess the effect of this compound.

Mito_Respiration_Workflow Start Prepare Respirometry Chamber with Respiration Buffer Add_Mito Add Isolated Mitochondria Start->Add_Mito Add_Substrate Add Respiratory Substrates (e.g., Glutamate/Malate) Add_Mito->Add_Substrate Add_ADP Add ADP to Induce State 3 Respiration Add_Substrate->Add_ADP Measure_State3 Measure Oxygen Consumption Rate (State 3) Add_ADP->Measure_State3 Add_OligoB Add this compound Measure_State3->Add_OligoB Measure_Inhibition Measure Inhibited Oxygen Consumption Rate Add_OligoB->Measure_Inhibition Add_FCCP Add FCCP to Uncouple Respiration Measure_Inhibition->Add_FCCP Measure_Maximal Measure Maximal Respiration Add_FCCP->Measure_Maximal Add_Inhibitors Add Rotenone/Antimycin A Measure_Maximal->Add_Inhibitors Measure_NonMito Measure Non-Mitochondrial Respiration Add_Inhibitors->Measure_NonMito

Caption: Experimental workflow for a mitochondrial respiration assay.

X-ray Crystallography of this compound (General Protocol)

The three-dimensional structure of oligomycins, including the binding mode to the c-ring of ATP synthase, has been determined by X-ray crystallography.[11][12][13] The following is a generalized protocol for obtaining the crystal structure of a small molecule like this compound.

  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.[14] Finding the optimal crystallization conditions often requires screening a wide range of solvents, precipitants, and temperatures.[14]

  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[14]

  • X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using computational methods. The initial structural model is then refined against the experimental data to improve its accuracy.

  • Structure Validation: The final crystal structure is validated to ensure its quality and accuracy before being deposited in a crystallographic database.

Quantitative Data

Quantitative data on the inhibitory potency of this compound is essential for its use in research. However, much of the published data refers to the oligomycin complex or Oligomycin A. The following table summarizes available quantitative information, though specific IC50 and Ki values for this compound are not extensively reported across a wide range of systems.

ParameterOrganism/SystemValueReference
IC50 (Oligomycin A) Mammosphere Formation (MCF7 cells)~100 nM[15]
IC50 (Oligomycin A) Mammosphere Formation (MDA-MB-231 cells)~5-10 µM[15]
EC50 (Oligomycin A) ATPase activity (purified yeast ATP synthase)107 ± 1.1 nM[14]
Inhibitory Concentration Human RPE cells5 µM[8]
Inhibitory Concentration T98G and U-87MG human glioma cells1 µg/mL[9][10]

Conclusion

This compound, since its discovery as part of an antifungal complex, has become a cornerstone tool for researchers investigating mitochondrial function. Its specific and potent inhibition of the F1F0-ATP synthase provides a reliable method for dissecting the components of cellular respiration. Understanding its history, mechanism of action, and the experimental protocols for its use is crucial for any scientist working in the fields of bioenergetics, cell metabolism, and drug discovery. The continued study of oligomycins and their interactions with ATP synthase will undoubtedly provide further insights into fundamental biological processes and may offer new therapeutic strategies.

References

The Cellular Impact of Oligomycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biological Activity of a Potent Mitochondrial Inhibitor

Introduction

Oligomycin B, a macrolide antibiotic produced by Streptomyces species, is a powerful tool in cellular biology and a potential therapeutic agent. Its primary mechanism of action involves the specific inhibition of the F0 subunit of mitochondrial H+-ATP synthase (also known as complex V), a critical enzyme in cellular energy production.[1] This inhibition disrupts the proton channel, leading to a cascade of downstream effects that profoundly impact cellular metabolism, signaling, and survival. This technical guide provides a comprehensive overview of the biological activity of this compound in cells, with a focus on its mechanism of action, effects on key cellular processes, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent mitochondrial inhibitor.

Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound exerts its biological effects primarily by targeting the F0 subunit of the mitochondrial F1F0-ATP synthase. This enzyme complex is responsible for the synthesis of adenosine triphosphate (ATP) through oxidative phosphorylation (OXPHOS).[2][3] By binding to the F0 proton channel, this compound physically obstructs the passage of protons from the intermembrane space back into the mitochondrial matrix.[3][4] This blockage has two immediate and critical consequences:

  • Inhibition of ATP Synthesis: The proton motive force, generated by the electron transport chain, can no longer be utilized by ATP synthase to produce ATP. This leads to a significant decrease in cellular ATP levels, forcing the cell to rely on alternative energy sources.[5][6]

  • Hyperpolarization of the Mitochondrial Membrane: The continued pumping of protons by the electron transport chain, without their re-entry through ATP synthase, results in an increased electrochemical gradient across the inner mitochondrial membrane, a state known as hyperpolarization.[1]

This fundamental disruption of mitochondrial function triggers a variety of cellular responses, which are detailed in the subsequent sections.

Quantitative Data: Cellular Potency of this compound

The cytotoxic and metabolic effects of this compound are dose-dependent and vary across different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying its potency.

Cell LineAssay TypeIC50 ValueReference
MCF7 (Breast Cancer)Mammosphere Formation~100 nM[7]
MDA-MB-231 (Breast Cancer)Mammosphere Formation~5-10 µM[7]
A549 (Lung Carcinoma)Cell Viability (MTT)~10 µM (for Oligomycin)[8]
Plasmopara viticola (Grapevine Downy Mildew)Zoospore Motility0.15 µg/ml[1]

Note: The term "Oligomycin" in some studies may refer to a complex or Oligomycin A. Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively consolidated in publicly available literature. The provided data offers an indication of its effective concentration range.

Key Biological Activities and Signaling Pathways

This compound's inhibition of ATP synthase initiates a cascade of events that affect multiple cellular processes and signaling pathways.

Metabolic Reprogramming: The Shift to Glycolysis

By crippling oxidative phosphorylation, this compound forces cells to adapt their metabolism to survive. The most prominent adaptation is a significant increase in the rate of glycolysis to compensate for the loss of mitochondrial ATP production.[9] This metabolic switch is a direct consequence of the cellular energy deficit and is often mediated by the activation of the AMP-activated protein kinase (AMPK).[9][10]

Induction of Apoptosis: A Multi-faceted Process

This compound is a potent inducer of apoptosis, or programmed cell death, through several interconnected mechanisms.

  • Mitochondrial Depolarization and Cytochrome c Release: The initial hyperpolarization of the mitochondrial membrane is often followed by a loss of membrane potential (depolarization).[4][10] This disruption of mitochondrial integrity leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[4][10] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade and executes the apoptotic program.

  • Endoplasmic Reticulum (ER) Stress and the CHOP-DR5 Axis: The cellular stress induced by this compound extends to the endoplasmic reticulum. This ER stress triggers the unfolded protein response (UPR). A key signaling cascade activated by Oligomycin A (a closely related compound) involves the IRE1-XBP1 pathway, leading to the increased expression of the transcription factor CHOP (C/EBP homologous protein).[5][6] CHOP, in turn, upregulates the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis.[5][6][11]

Modulation of Autophagy: A Complex Interplay

Autophagy is a cellular recycling process that can either promote cell survival under stress or contribute to cell death. The effect of this compound on autophagy is complex and can be cell-type and context-dependent.

  • Induction of Mitophagy: By inducing mitochondrial dysfunction, this compound can trigger mitophagy, the selective removal of damaged mitochondria via autophagy. This can be a protective mechanism to maintain cellular homeostasis.[12]

  • Crosstalk with Apoptosis: There is significant crosstalk between the apoptotic and autophagic pathways. Key regulatory proteins are shared between these two processes. For instance, the anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to Beclin-1, a crucial autophagy-initiating protein.[11][13] The precise manner in which this compound modulates this balance to favor either apoptosis or autophagy is an area of active research.

Overcoming Drug Resistance

In cancer cells, a common mechanism of multidrug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cell, a process that requires ATP. By depleting cellular ATP, this compound can inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[1][4]

Signaling and Experimental Workflow Diagrams

To visually represent the complex cellular processes affected by this compound, the following diagrams have been generated using the DOT language for Graphviz.

OligomycinB_Mechanism OligomycinB This compound F0F1_ATPase Mitochondrial F0F1-ATPase (Complex V) OligomycinB->F0F1_ATPase Inhibits Proton_Channel Proton (H+) Channel Blockage F0F1_ATPase->Proton_Channel Leads to ATP_Synth_Inhibit Inhibition of ATP Synthesis Proton_Channel->ATP_Synth_Inhibit Mito_Hyperpolarization Mitochondrial Hyperpolarization Proton_Channel->Mito_Hyperpolarization ATP_Depletion Cellular ATP Depletion ATP_Synth_Inhibit->ATP_Depletion Glycolysis Increased Glycolysis ATP_Depletion->Glycolysis Compensatory Response

Caption: Core mechanism of this compound action on mitochondrial ATP synthase.

OligomycinB_Apoptosis_Pathway cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum Mito_Depolarization Mitochondrial Depolarization Cytochrome_c Cytochrome c Release Mito_Depolarization->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome ER_Stress ER Stress IRE1 IRE1 Activation ER_Stress->IRE1 XBP1 XBP1 Splicing IRE1->XBP1 CHOP CHOP Expression XBP1->CHOP DR5 DR5 Upregulation CHOP->DR5 Caspases Caspase Activation DR5->Caspases Sensitizes to TRAIL OligomycinB This compound OligomycinB->ER_Stress ATP_Depletion ATP Depletion OligomycinB->ATP_Depletion ATP_Depletion->Mito_Depolarization Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental_Workflow_Cell_Viability cluster_workflow Cell Viability Assay Workflow start Seed cells in a 96-well plate treat Treat with varying concentrations of This compound start->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add alamarBlue® reagent incubate->add_reagent incubate2 Incubate for 1-4 hours add_reagent->incubate2 measure Measure fluorescence or absorbance incubate2->measure analyze Analyze data and determine IC50 measure->analyze

Caption: A typical experimental workflow for assessing cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

Cell Viability Assay (alamarBlue®)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • alamarBlue® Cell Viability Reagent

    • Microplate reader (fluorescence or absorbance)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[13]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[15]

    • Add alamarBlue® reagent to each well at 10% of the culture volume.[13][14]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[7][13]

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[7][14]

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[14]

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 dye is a ratiometric fluorescent probe used to assess mitochondrial membrane potential.

  • Materials:

    • Cells of interest

    • 6-well plates or coverslips for microscopy

    • Complete culture medium

    • This compound

    • JC-1 staining solution

    • FCCP or CCCP (positive control for depolarization)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Seed cells in appropriate culture vessels and treat with this compound for the desired time. Include untreated and positive controls.[2][16]

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the culture medium and add the JC-1 staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C.[2][16]

    • Wash the cells with assay buffer.

    • Analyze the cells using a fluorescence microscope or flow cytometer.[2][16]

      • Microscopy: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).[17]

      • Flow Cytometry: The ratio of red to green fluorescence is quantified to determine the extent of mitochondrial depolarization.[17]

Western Blot for Cytochrome c Release

This technique is used to detect the translocation of cytochrome c from the mitochondria to the cytosol.

  • Materials:

    • Treated and untreated cells

    • Cytosol/Mitochondria Fractionation Kit or appropriate buffers

    • Protein concentration assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against cytochrome c

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Induce apoptosis in cells by treating with this compound.

    • Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. A detailed protocol for mitochondrial purification can be found in reference.

    • Determine the protein concentration of each fraction.

    • Perform SDS-PAGE to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against cytochrome c.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay visualizes the characteristic ladder pattern of DNA fragments produced during apoptosis.

  • Materials:

    • Treated and untreated cells

    • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% Triton X-100)

    • Proteinase K

    • RNase A

    • Phenol:chloroform:isoamyl alcohol

    • Ethanol and sodium acetate

    • Agarose and TBE buffer

    • DNA loading dye

    • Ethidium bromide or other DNA stain

    • UV transilluminator

  • Procedure:

    • Harvest cells after treatment with this compound.

    • Lyse the cells and treat the lysate with RNase A and Proteinase K to remove RNA and proteins.[12]

    • Extract the DNA using phenol:chloroform:isoamyl alcohol and precipitate it with ethanol.[12]

    • Wash the DNA pellet with 70% ethanol and air dry.

    • Resuspend the DNA in TE buffer.

    • Run the DNA samples on an agarose gel containing a DNA stain.

    • Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.

F0F1-ATPase Activity Assay (Spectrophotometric)

This assay measures the ATP hydrolysis (reverse) activity of the F0F1-ATP synthase.

  • Materials:

    • Isolated mitochondria or cell lysates

    • Assay buffer

    • ATP, phosphoenolpyruvate (PEP), NADH

    • Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

    • This compound (as an inhibitor)

    • Spectrophotometer

  • Procedure:

    • Isolate mitochondria or prepare cell lysates.

    • Prepare an assay mix containing buffer, PEP, NADH, PK, and LDH.[3]

    • Add the mitochondrial or cell lysate sample to the cuvette.

    • Initiate the reaction by adding ATP. The hydrolysis of ATP to ADP by ATPase is coupled to the oxidation of NADH to NAD+ by PK and LDH, which can be monitored by the decrease in absorbance at 340 nm.[3]

    • After a stable rate is achieved, add this compound to inhibit the F0F1-ATPase activity.[3]

    • The this compound-sensitive decrease in the rate of NADH oxidation represents the specific activity of the F0F1-ATPase.[3]

P-glycoprotein (P-gp) Activity Assay (Rhodamine 123 Accumulation)

This assay measures the efflux pump activity of P-gp using the fluorescent substrate Rhodamine 123.

  • Materials:

    • P-gp overexpressing cells (e.g., MCF7/ADR) and parental cells

    • Rhodamine 123

    • This compound

    • Verapamil or other known P-gp inhibitor (positive control)

    • Flow cytometer or fluorescence plate reader

  • Procedure:

    • Incubate the cells with Rhodamine 123 in the presence or absence of this compound or a positive control inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.[6][16]

    • Wash the cells with ice-cold PBS to remove extracellular dye.

    • Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.[6][15]

    • An increase in Rhodamine 123 accumulation in the presence of this compound indicates inhibition of P-gp activity.[6]

Conclusion

This compound is a multifaceted molecular probe that offers researchers a powerful tool to investigate a wide range of cellular processes. Its specific inhibition of mitochondrial ATP synthase provides a clear and potent mechanism to study the consequences of impaired oxidative phosphorylation. The resulting metabolic reprogramming, induction of apoptosis through both mitochondrial and ER stress pathways, and modulation of autophagy highlight the intricate network of cellular responses to energy stress. Furthermore, its ability to overcome multidrug resistance in cancer cells underscores its potential for further investigation in therapeutic contexts. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to facilitate a deeper understanding and more effective utilization of this compound in cellular and molecular research.

References

An In-depth Technical Guide to the Core Differences Between Oligomycin A and Oligomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomycins are a class of macrolide antibiotics produced by various species of Streptomyces.[1] They are potent inhibitors of mitochondrial F1F0-ATP synthase, the enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.[2][3] By binding to the F0 subunit of this complex, oligomycins block the proton channel, thereby inhibiting ATP synthesis.[2][3] This targeted disruption of cellular energy metabolism has made oligomycins invaluable tools in mitochondrial research and has spurred interest in their therapeutic potential, particularly in oncology.[4][5]

Among the various oligomycin analogues, Oligomycin A and Oligomycin B are two of the most predominantly studied. While they share a common mechanism of action, subtle structural differences lead to distinct biological activities and potencies. This technical guide provides a comprehensive comparison of Oligomycin A and B, detailing their structural and functional distinctions, supported by quantitative data and experimental methodologies.

Core Differences: A Head-to-Head Comparison

The primary distinctions between Oligomycin A and this compound lie in their chemical structures, which in turn influence their biological potency and potential off-target effects.

Chemical Structure

Both Oligomycin A and this compound are 26-membered macrocyclic lactones.[6] The key structural difference between the two is the substitution on the spiroketal ring system.[7][8] In Oligomycin A, this position is occupied by a 2-hydroxypropyl group, whereas in this compound, it is an oxo group.[7][8] This seemingly minor alteration has significant implications for their biological activity.

FeatureOligomycin AThis compound
Chemical Formula C45H74O11[9]C45H72O12[7]
Molecular Weight 791.06 g/mol [9]805.1 g/mol [7]
Key Structural Difference Contains a 2-hydroxypropyl group on the spiroketal ring.[7][8]Contains an oxo group on the spiroketal ring.[7][8]
Mechanism of Action and Potency

Both Oligomycin A and B inhibit ATP synthase by binding to the F0 subunit, thereby blocking the proton translocation required for ATP synthesis.[2][7] This inhibition leads to a hyperpolarization of the inner mitochondrial membrane.[7] However, their inhibitory potencies can differ depending on the biological context.

Oligomycin A is generally considered a highly potent inhibitor of mitochondrial F1F0-ATPase, with a reported Ki of 1 μM.[10] It has been shown to completely inhibit oxidative phosphorylation in cancer cell lines at concentrations as low as 100 ng/mL.[11]

ParameterOligomycin AThis compound
Primary Target Mitochondrial F1F0-ATP Synthase[2]Mitochondrial F1F0-ATP Synthase[7]
Binding Site F0 subunit[2]F0 subunit[7]
Inhibitory Constant (Ki) for F1F0-ATPase 1 μM[10]Not explicitly reported
IC50 for Icrac Inhibition 13.5 µM[12]2.3 µM[12]
Reported Activity Highly potent inhibitor of oxidative phosphorylation.[2][11]Non-selective inhibitor of ATP synthases.[6]
Differential Biological Effects

The structural and potency differences between Oligomycin A and B translate to distinct biological outcomes.

Oligomycin A is widely used in research to study mitochondrial respiration and the metabolic shift towards glycolysis in cancer cells.[13] Its potent and specific inhibition of ATP synthase makes it a valuable tool for dissecting cellular bioenergetics.[2] For example, it has been used to demonstrate that complete suppression of oxidative phosphorylation in some cancer cells does not necessarily lead to cell death but rather to a reliance on glycolysis for survival.[11]

This compound , in addition to its role as an ATP synthase inhibitor, has been shown to have effects on vasodilation. One study found that 1 µM of this compound induced smaller vasodilations in cerebral arteries of sulfonylurea receptor 2 null mice compared to wild-type mice.[6] Its characterization as a "non-selective" inhibitor suggests it may have a broader range of targets or off-target effects compared to Oligomycin A.[6]

Experimental Protocols

Measuring Inhibition of ATP Synthase Activity

Objective: To determine the inhibitory effect of Oligomycin A and B on mitochondrial ATP synthase activity.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 5 mM MgCl2, 2 mM KH2PO4)

  • Substrates for respiratory chain (e.g., 5 mM succinate and 1 µM rotenone)

  • ADP

  • Oligomycin A and this compound stock solutions (in DMSO or ethanol)

  • ATP measurement kit (e.g., luciferase-based assay)

  • Spectrophotometer or luminometer

Procedure:

  • Prepare isolated mitochondria from a suitable source (e.g., rat liver, bovine heart).

  • Resuspend the mitochondrial pellet in the assay buffer to a final protein concentration of approximately 0.5 mg/mL.

  • Add the respiratory substrates to the mitochondrial suspension and incubate for 5 minutes at 30°C to energize the mitochondria.

  • Add varying concentrations of Oligomycin A or this compound to the mitochondrial suspension and incubate for a further 5 minutes. A vehicle control (DMSO or ethanol) should be included.

  • Initiate ATP synthesis by adding a known concentration of ADP (e.g., 100 µM).

  • After a defined time period (e.g., 2-5 minutes), stop the reaction (e.g., by adding a perchloric acid solution).

  • Neutralize the samples and measure the amount of ATP produced using an ATP measurement kit according to the manufacturer's instructions.

  • Calculate the rate of ATP synthesis for each concentration of the inhibitor and normalize it to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Assessing Cellular Respiration using Seahorse XF Analyzer

Objective: To measure the effect of Oligomycin A and B on mitochondrial respiration in intact cells.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Cell line of interest

  • Culture medium

  • Oligomycin A and this compound

  • Other mitochondrial stress test compounds (e.g., FCCP, rotenone/antimycin A)

Procedure:

  • Seed the cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • The following day, replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Prepare the injector ports of the Seahorse XF sensor cartridge with the compounds for the mitochondrial stress test. Typically, Port A contains Oligomycin A or B, Port B contains FCCP, and Port C contains rotenone/antimycin A.

  • Load the sensor cartridge into the Seahorse XF Analyzer and initiate the calibration process.

  • After calibration, replace the calibration plate with the cell culture plate and start the assay.

  • The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the sequential injection of the compounds.

  • The decrease in OCR after the injection of Oligomycin A or B represents the ATP-linked respiration.

  • Analyze the data using the Seahorse Wave software to determine various parameters of mitochondrial function.

Visualizations

ATP_Synthase_Inhibition cluster_membrane Inner Mitochondrial Membrane F0_subunit F0 Subunit (Proton Channel) F1_subunit F1 Subunit (Catalytic Site) F0_subunit->F1_subunit Proton Flow ATP ATP F1_subunit->ATP ADP_Pi ADP + Pi ADP_Pi->F1_subunit Oligomycin_A Oligomycin A Oligomycin_A->F0_subunit Inhibits Oligomycin_B This compound Oligomycin_B->F0_subunit Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Preparation cluster_seahorse Seahorse XF Analysis cluster_analysis Data Analysis Seed_Cells Seed cells in Seahorse XF plate Incubate Incubate overnight Seed_Cells->Incubate Change_Medium Replace with assay medium Incubate->Change_Medium Prepare_Cartridge Prepare sensor cartridge with Oligomycin A/B, FCCP, Rot/AA Calibrate Calibrate Seahorse XF Analyzer Prepare_Cartridge->Calibrate Run_Assay Run Mitochondrial Stress Test Calibrate->Run_Assay Measure_OCR Measure Oxygen Consumption Rate (OCR) Run_Assay->Measure_OCR Analyze_Data Analyze OCR data to determine ATP-linked respiration Measure_OCR->Analyze_Data

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Oligomycin B

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a potent inhibitor of ATP synthase. Understanding these core physicochemical properties is critical for the accurate design, execution, and interpretation of experiments in basic research and drug development. This document offers quantitative data, detailed experimental protocols, and visual workflows to assist researchers in the effective use of this compound.

This compound: Solubility Profile

This compound exhibits high solubility in several common organic solvents but has poor solubility in aqueous solutions.[1] The selection of an appropriate solvent is crucial for the preparation of stock solutions and for ensuring the compound remains in solution at the desired final concentration in experimental media.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound.

SolventSolubility (mg/mL)Molar Equivalent (mM)*Notes
Dimethyl Sulfoxide (DMSO)up to 300[2][3]~372.6A common solvent for preparing high-concentration stock solutions.
Ethanol (EtOH)up to 250~310.5Another excellent solvent for high-concentration stocks.
Dimethylformamide (DMF)~30[4][5][6]~37.3A suitable alternative to DMSO and Ethanol.
Acetone~50~62.1Soluble, providing another solvent option.
MethanolSoluble[1]-Quantitative data is not readily available, but it is an effective solvent.
Ethanol:PBS (pH 7.2) (1:2)~0.3[5][6]~0.37Demonstrates the limited solubility in aqueous buffers, even with a co-solvent.
WaterPoor/Insoluble[1][7]-Not recommended as a primary solvent.

*Molar equivalents are calculated based on a molecular weight of 805.1 g/mol for this compound.[1][4]

This compound: Stability and Storage

Proper storage and handling are essential to maintain the potency and integrity of this compound. The compound's stability differs between its solid (lyophilized) form and when in solution.

Stability and Storage Recommendations
FormStorage TemperatureConditionsShelf Life
Solid / Lyophilized -20°C[1][2][4][6]Store desiccated and protected from light.[2][3]Stable for at least 24 months to 4 years.[2][3][5][6]
In Solution (Organic Solvent) -20°C[2][3]Aliquot into single-use volumes to prevent multiple freeze-thaw cycles.[2][3] Protect from light.[2]Use within 3 months to prevent loss of potency.[2][3] An ethanol solution may be stable for several months at -20°C.
In Solution (Aqueous Buffer) 2-8°C-Not recommended for storage longer than one day due to low solubility and potential for precipitation.[5]

General Stability Notes:

  • Oligomycin's inhibitory activity shows little change when stored at a pH between 3 and 10 at 37°C for up to 54 hours.[8]

  • Avoid contact with strong oxidizing agents.[7]

Mechanism of Action and Associated Signaling Pathways

This compound is a well-characterized inhibitor of mitochondrial F₁Fₒ-ATP synthase (also known as Complex V) of the electron transport chain.[1] Its mechanism of action has significant downstream consequences on cellular metabolism and signaling.

  • Direct Target: Oligomycin binds to the Fₒ portion of the ATP synthase, blocking the proton channel.[2][9][10][11] This action directly inhibits the translocation of protons across the inner mitochondrial membrane, which is necessary for the synthesis of ATP from ADP.[9][10]

  • Metabolic Shift: The inhibition of oxidative phosphorylation leads to a compensatory increase in glycolysis as the cell attempts to generate ATP through alternative means.[9][12][13] This can result in the accumulation of lactic acid.[9][10]

  • Signaling Consequences: The disruption of cellular energy balance (a decrease in the ATP:ADP ratio) is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[2][12] Inhibition of ATP synthase can also prevent the TNF-induced release of cytochrome c and subsequent apoptosis.[12][14]

Oligomycin_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps H+ ATP_Synthase F₁Fₒ-ATP Synthase H_gradient->ATP_Synthase Drives ATP_Prod ATP Synthesis (OxPhos) ATP_Synthase->ATP_Prod Catalyzes Apoptosis Modulation of Apoptosis ATP_Synthase->Apoptosis Inhibition can suppress cytochrome c release AMPK AMPK Activation ATP_Prod->AMPK Reduced ATP leads to Glycolysis Increased Glycolysis ATP_Prod->Glycolysis Energy demand drives OligoB This compound OligoB->ATP_Synthase Inhibits Proton Channel Lactate Lactic Acid Accumulation Glycolysis->Lactate

This compound inhibits the Fₒ subunit of ATP synthase, blocking ATP production.

Experimental Protocols

The following sections provide standardized methodologies for determining the solubility and assessing the stability of this compound.

Protocol 1: Determination of Solubility

This protocol describes a method for determining the solubility of this compound in a given solvent using serial dilutions and visual inspection.

Materials:

  • This compound (lyophilized powder)

  • Selected solvent (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

  • Pipettes

Methodology:

  • Preparation: Weigh a precise amount of this compound (e.g., 10 mg) and place it into a vial.

  • Initial Solvent Addition: Add a small, calculated volume of the solvent to the vial to achieve a concentration known to be soluble (e.g., 20 mg/mL in DMSO).

  • Dissolution: Vortex the mixture thoroughly for 2-3 minutes to ensure complete dissolution. A brief sonication can be used if necessary. Visually inspect the solution against a dark background to ensure no solid particles are present.

  • Serial Additions: If the compound dissolves completely, continue to add small, precise amounts of this compound, vortexing thoroughly after each addition, until a saturated solution is achieved (i.e., solid particles remain undissolved after vigorous mixing).

  • Equilibration: Allow the saturated solution to equilibrate at a controlled temperature (e.g., 25°C) for several hours or overnight to ensure a true equilibrium is reached.

  • Centrifugation: Centrifuge the vial to pellet the excess, undissolved solid.

  • Quantification (Optional but Recommended): Carefully remove an aliquot of the supernatant and determine its concentration using a validated analytical method such as HPLC-UV or LC-MS. This provides a precise quantitative solubility value.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated supernatant (e.g., in mg/mL or mM).

Solubility_Workflow start Start weigh 1. Weigh precise amount of this compound start->weigh add_solvent 2. Add solvent to a known concentration weigh->add_solvent dissolve 3. Vortex / Sonicate to dissolve add_solvent->dissolve check_sol 4. Visually inspect for undissolved solid dissolve->check_sol add_more Add more solute (this compound) check_sol->add_more Completely Dissolved equilibrate 5. Equilibrate saturated solution (e.g., 25°C) check_sol->equilibrate Solid Remains add_more->dissolve centrifuge 6. Centrifuge to pellet excess solid equilibrate->centrifuge analyze 7. Analyze supernatant (e.g., HPLC) centrifuge->analyze end End: Determine Solubility Value analyze->end

Workflow for determining the experimental solubility of this compound.
Protocol 2: Assessment of Solution Stability

This protocol outlines a method to evaluate the stability of an this compound stock solution over time under specific storage conditions using HPLC.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in Ethanol)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Storage vials (e.g., amber glass vials)

  • Controlled temperature storage (e.g., -20°C freezer)

Methodology:

  • Solution Preparation: Prepare a fresh stock solution of this compound at a known concentration.

  • Initial Analysis (Time 0): Immediately analyze an aliquot of the fresh stock solution via a validated HPLC method. This involves injecting a known volume and recording the peak area of this compound. This serves as the baseline (100% integrity).

  • Aliquoting and Storage: Dispense the remaining stock solution into multiple vials appropriate for the storage condition being tested (e.g., -20°C, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from storage.

  • Sample Preparation and Analysis: Allow the vial to come to room temperature. Prepare the sample for HPLC analysis (this may involve dilution) and inject it into the HPLC system using the same method as the Time 0 analysis.

  • Data Comparison: Compare the peak area of this compound from the current time point to the peak area from Time 0. Also, inspect the chromatogram for the appearance of new peaks, which could indicate degradation products.

  • Calculation of Stability: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Stability_Workflow start Start prep_stock 1. Prepare fresh This compound stock solution start->prep_stock time_0 2. Analyze at Time 0 via HPLC (Baseline) prep_stock->time_0 store 3. Aliquot and store under defined conditions (e.g., -20°C, dark) time_0->store loop_start Retrieve sample at time point X store->loop_start analyze_x 4. Analyze sample via HPLC loop_start->analyze_x compare 5. Compare peak area to Time 0 baseline analyze_x->compare check_degradation 6. Check for new degradation peaks compare->check_degradation calculate 7. Calculate % remaining check_degradation->calculate calculate->loop_start Continue to next time point end End: Determine Stability Over Time calculate->end Final time point

Workflow for assessing the stability of this compound in solution.

References

Methodological & Application

Application Notes and Protocols for Utilizing Oligomycin B in Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells. The Seahorse XF Cell Mito Stress Test is a standard assay that provides critical insights into mitochondrial function. A key component of this assay is Oligomycin, a macrolide antibiotic that acts as a potent inhibitor of ATP synthase (Complex V) in the electron transport chain (ETC).[1][2] While the commercially available kits often contain a mixture of oligomycins, with Oligomycin A being the most abundant, the principles and application are consistent for Oligomycin B due to their shared mechanism of action.

This document provides detailed application notes and protocols for the effective use of Oligomycin in the Seahorse XF Cell Mito Stress Test to empower researchers in academic and drug development settings to obtain robust and reproducible data on mitochondrial respiration.

Principle of the Assay: The Role of this compound

The Seahorse XF Cell Mito Stress Test interrogates key parameters of mitochondrial function by the sequential injection of metabolic modulators. Oligomycin is the first inhibitor injected after establishing a basal OCR.

Mechanism of Action: Oligomycin inhibits oxidative phosphorylation by binding to the F₀ subunit of ATP synthase.[3] This blockage prevents the influx of protons back into the mitochondrial matrix, thereby inhibiting the synthesis of ATP.[4][5] The immediate consequence is a sharp decrease in the oxygen consumption rate, as the electron transport chain slows down due to the buildup of the proton gradient across the inner mitochondrial membrane.[1]

The reduction in OCR upon the injection of oligomycin allows for the quantification of two critical parameters:

  • ATP-Linked Respiration: The magnitude of the decrease in OCR following oligomycin treatment is directly proportional to the amount of oxygen consumed to produce ATP under basal conditions.[6][7]

  • Proton Leak: The remaining OCR after ATP synthase inhibition is attributed to the "proton leak," which represents the protons that traverse the inner mitochondrial membrane without generating ATP.[5][8] This can be an indicator of mitochondrial damage or uncoupling.[1]

By using Oligomycin in conjunction with other mitochondrial modulators like the uncoupler FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) and the Complex I and III inhibitors Rotenone and Antimycin A, a comprehensive profile of mitochondrial health can be generated.[1][9]

Signaling Pathway and Experimental Workflow

Mitochondrial Electron Transport Chain and Inhibitor Targets

cluster_ETC Mitochondrial Inner Membrane cluster_TCA TCA Cycle Substrates cluster_inhibitors Inhibitors Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH aKG aKG AcetylCoA->aKG TCA Cycle SuccinylCoA SuccinylCoA AcetylCoA->SuccinylCoA TCA Cycle FattyAcids FattyAcids FattyAcids->AcetylCoA β-oxidation Glutamine Glutamine Glutamine->aKG Glutaminolysis aKG->SuccinylCoA TCA Cycle Succinate Succinate SuccinylCoA->Succinate ComplexI Complex I CoQ CoQ ComplexI->CoQ e- IM_space Intermembrane Space ComplexI->IM_space H+ ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cyt c ComplexIII->CytC e- ComplexIII->IM_space H+ ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->IM_space H+ ATPSynthase ATP Synthase (Complex V) Matrix Mitochondrial Matrix ATPSynthase->Matrix H+ ATP ATP ATPSynthase->ATP H2O H2O O2->H2O H+ IM_space->ATPSynthase H+ ADP ADP ADP->ATPSynthase Oligomycin This compound Oligomycin->ATPSynthase Inhibits Rotenone Rotenone Rotenone->ComplexI Inhibits AntimycinA Antimycin A AntimycinA->ComplexIII Inhibits

Caption: Mitochondrial electron transport chain with targets of inhibitors.

Seahorse XF Cell Mito Stress Test Workflow

cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Assay cluster_analysis Data Analysis SeedCells Seed cells in Seahorse XF plate PrepareMedia Prepare Seahorse XF Assay Medium SeedCells->PrepareMedia WashCells Wash cells and add assay medium PrepareMedia->WashCells Incubate Incubate at 37°C in non-CO2 incubator WashCells->Incubate PrepareCartridge Hydrate sensor cartridge and load compounds Incubate->PrepareCartridge Calibrate Calibrate Seahorse XF Analyzer PrepareCartridge->Calibrate RunAssay Run Assay: Measure Basal OCR Calibrate->RunAssay InjectOligo Inject Oligomycin RunAssay->InjectOligo MeasureATP Measure ATP-linked Respiration InjectOligo->MeasureATP InjectFCCP Inject FCCP MeasureATP->InjectFCCP MeasureMax Measure Maximal Respiration InjectFCCP->MeasureMax InjectRotAA Inject Rotenone/Antimycin A MeasureMax->InjectRotAA MeasureNonMito Measure Non-Mitochondrial Respiration InjectRotAA->MeasureNonMito AnalyzeData Analyze data using Seahorse Wave software CalculateParams Calculate key mitochondrial parameters AnalyzeData->CalculateParams NonMito NonMito NonMito->AnalyzeData

References

Application Notes and Protocols for Oligomycin B Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomycin B is a potent inhibitor of mitochondrial F1Fo-ATP synthase, a key enzyme complex in oxidative phosphorylation (OXPHOS). By blocking the proton channel of ATP synthase, this compound effectively halts ATP production via this pathway, leading to a cascade of cellular effects.[1][2] This property makes it an invaluable tool for studying cellular bioenergetics, inducing apoptosis, and investigating signaling pathways sensitive to metabolic stress. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, apoptosis, and mitochondrial respiration.

Mechanism of Action

This compound binds to the F_o_ subunit of H+-ATP synthase, which is located in the inner mitochondrial membrane.[3] This binding event obstructs the flow of protons through the F_o_ channel, thereby inhibiting the synthesis of ATP.[3] The disruption of the proton gradient and the subsequent halt in ATP synthesis lead to a decrease in cellular energy levels.[3] This energy stress triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[4][5][6]

Oligomycin_B This compound ATP_Synthase Mitochondrial F1Fo-ATP Synthase Oligomycin_B->ATP_Synthase Inhibits Proton_Flow Proton Flow Inhibition ATP_Synthase->Proton_Flow Blocks ATP_Production ATP Production Decrease Proton_Flow->ATP_Production Leads to AMPK_Activation AMPK Activation ATP_Production->AMPK_Activation Triggers

Caption: Mechanism of this compound action.

Data Presentation

Table 1: Effective Concentrations of this compound for Various Cell-Based Assays
Cell LineAssay TypeConcentration RangeIncubation TimeObserved EffectReference
3T3-L1 adipocytesCell Viability (MTT)8 µM - 200 µMNot Specified8 µM showed no decrease in viability, while 40 µM and 200 µM inhibited viability by 58% and 46% respectively.[7]
A549Cell Viability (MTT)10 µM24 hoursDecreased cell viability.[8]
Multiple Cancer LinesOXPHOS Inhibition100 ng/mL1 hourComplete inhibition of OXPHOS activity.[4][9]
H1299Glycolysis Induction100 ng/mL6 hoursAcceleration of glycolysis.[4]
HeLaApoptosis Inhibition (TNF-induced)5 µg/mLNot SpecifiedSuppression of cytochrome c release and apoptosis.[9]
SW480Oxygen Consumption0.3 µMImmediateThree-fold decrease in mitochondrial oxygen consumption.
HT-29Cl.16ECell Viability1.3 µM24 hoursNo impairment of cell viability in high glucose media.[10]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound by dissolving it in DMSO. For example, to make a 5 mM stock solution from 5 mg of this compound (molecular weight ~791 g/mol ), reconstitute in 1.26 mL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Cell Viability Assay using MTT

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[8]

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Readout Seed Seed Cells Treat Treat with This compound Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Incubate->Add_MTT Incubate_MTT Incubate with MTT Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read

Caption: MTT cell viability assay workflow.

Apoptosis Assay using Annexin V Staining

This protocol provides a general framework for detecting apoptosis induced by this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with the desired concentration of this compound for a specific duration (e.g., 6-24 hours). Include appropriate controls.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells Treat_Oligo Treat with This compound Seed_Cells->Treat_Oligo Harvest_Cells Harvest Cells Treat_Oligo->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_Reagents Add Annexin V-FITC & PI Resuspend->Add_Reagents Incubate_Stain Incubate Add_Reagents->Incubate_Stain Add_Buffer Add Binding Buffer Incubate_Stain->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Annexin V apoptosis assay workflow.

Seahorse XF Mito Stress Test

This protocol outlines the use of this compound in a Seahorse XF assay to assess mitochondrial function.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound, FCCP, and Rotenone/Antimycin A

  • Cells of interest

Procedure:

  • Day 1: Cell Seeding

    • Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • Day 2: Assay

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

    • On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium.

    • Add the appropriate volume of pre-warmed Seahorse XF Base Medium to each well.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

    • Load the hydrated sensor cartridge with the compounds for injection:

      • Port A: this compound (final concentration typically 1.0 - 2.0 µM)

      • Port B: FCCP (titration recommended to determine optimal concentration)

      • Port C: Rotenone/Antimycin A (final concentration typically 0.5 µM)

    • Calibrate the Seahorse XF Analyzer and then run the Mito Stress Test.

cluster_day1 Day 1 cluster_day2 Day 2 Seed_XF Seed Cells in XF Plate Prepare_Plate Prepare Cell Plate (Medium Exchange) Seed_XF->Prepare_Plate Hydrate Hydrate Sensor Cartridge Load_Cartridge Load Compounds into Sensor Cartridge Hydrate->Load_Cartridge Run_Assay Run Seahorse Mito Stress Test Prepare_Plate->Run_Assay Load_Cartridge->Run_Assay

Caption: Seahorse XF Mito Stress Test workflow.

References

Application Notes: The Dichotomous Role of Oligomycin in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oligomycin, a macrolide antibiotic produced by Streptomyces species, is a well-characterized and potent inhibitor of mitochondrial F1F0-ATP synthase (also known as Complex V).[1][2] Its primary mechanism of action involves binding to the F0 subunit of the enzyme, which effectively blocks the proton channel and inhibits ATP synthesis via oxidative phosphorylation.[1][3][4] This profound impact on cellular bioenergetics makes oligomycin an invaluable tool in apoptosis research. Depending on the cellular context and the apoptotic stimulus, oligomycin can either induce or suppress programmed cell death, allowing researchers to dissect the intricate signaling pathways governing apoptosis.

These application notes provide an overview of the dual applications of oligomycin in apoptosis research, complete with experimental protocols and data presentation to guide researchers in their studies.

Section 1: Oligomycin as an Inducer of Apoptosis

In many cancer cell lines, particularly those exhibiting high metabolic rates or drug resistance, oligomycin can act as a potent inducer of apoptosis. By crippling mitochondrial ATP production, oligomycin triggers a cascade of events leading to cell death. This pro-apoptotic effect is particularly relevant in the context of cancer therapy and in studying chemoresistance.

Mechanism of Action:

Oligomycin-induced apoptosis is primarily initiated through the intrinsic (mitochondrial) pathway. The inhibition of ATP synthase leads to:

  • ATP Depletion: A rapid decline in cellular ATP levels and overall energy charge is an early and critical event.[5]

  • Mitochondrial Membrane Depolarization (ΔΨm): The disruption of the proton gradient leads to the collapse of the mitochondrial membrane potential.[3][6]

  • Cytochrome c Release: The loss of ΔΨm and potential involvement of the mitochondrial permeability transition pore (mPTP) facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[6][7]

  • Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.[8][9]

  • ER Stress Pathway (in specific contexts): In some cells, such as HeLa cervical cancer cells, Oligomycin A has been shown to enhance TRAIL-induced apoptosis by inducing endoplasmic reticulum (ER) stress. This triggers the IRE1 signaling pathway, leading to the upregulation of the transcription factor CHOP, which in turn increases the expression of Death Receptor 5 (DR5), sensitizing the cells to TRAIL.[10]

Signaling Pathway: Oligomycin-Induced Apoptosis

G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 ER Stress Pathway (Context-Specific) Oligo Oligomycin B ATPSynthase ATP Synthase (F0 Subunit) Oligo->ATPSynthase Inhibits ATP ATP Depletion ATPSynthase->ATP Leads to MMP Mitochondrial Membrane Depolarization (ΔΨm Loss) ATPSynthase->MMP Leads to CytC_release Cytochrome c Release MMP->CytC_release Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) CytC_release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis TRAIL TRAIL-induced Apoptosis ER_Stress ER Stress IRE1 IRE1 Activation ER_Stress->IRE1 CHOP CHOP Expression IRE1->CHOP DR5 DR5 Upregulation CHOP->DR5 DR5->TRAIL Sensitizes to Oligo_ER Oligomycin A Oligo_ER->ER_Stress

Caption: Oligomycin induces apoptosis via mitochondrial and ER stress pathways.

Quantitative Data: Pro-Apoptotic Effects of Oligomycin

Cell LineOligomycin ConcentrationIncubation TimeKey ObservationsReference
Doxorubicin-Resistant HepG2 (R-HepG2)0-50 µg/mL24 hoursInduced mitochondrial membrane depolarization, cytochrome c release, and DNA fragmentation.[3][6]
Erythroleukemia cellsNot specified> 1 hourEarly decline in ATP content and energy charge, followed by DNA fragmentation.[5]
HeLaNot specifiedNot specifiedEnhanced TRAIL-induced apoptosis via CHOP-mediated DR5 upregulation.[10]

Experimental Protocol 1: Induction and Measurement of Apoptosis by this compound

This protocol describes how to treat a cancer cell line (e.g., HepG2) with this compound and quantify apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Adherent cancer cell line (e.g., HepG2)

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into 6-well plates at a density of 2-5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 5, 10, 20, 40 µg/mL). Remove the old medium from the cells and add 2 mL of the prepared this compound-containing medium to each well. Include a vehicle control (DMSO) at the highest concentration used for the drug.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • Collect the floating cells (which may be apoptotic) from the supernatant into a 15 mL conical tube.

    • Wash the adherent cells with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes to detach the cells.

    • Add 1 mL of complete medium to neutralize the trypsin and combine these cells with the supernatant collected earlier.

  • Cell Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[11]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow: Apoptosis Assay

G A Seed Cells (e.g., 6-well plate) B Incubate for 24h A->B C Treat with this compound (Dose-response) B->C D Incubate for 24h C->D E Harvest Cells (Adherent + Floating) D->E F Wash with PBS E->F G Stain with Annexin V-FITC & PI F->G H Analyze by Flow Cytometry G->H I Data Interpretation (Live vs. Apoptotic vs. Necrotic) H->I

Caption: Workflow for assessing Oligomycin-induced apoptosis.

Section 2: Oligomycin as a Suppressor of Apoptosis

Counterintuitively, oligomycin can also exhibit anti-apoptotic properties. This effect is most notably observed in the context of apoptosis induced by Tumor Necrosis Factor (TNF). This application is crucial for studying the role of the F0 subunit of ATP synthase in the mitochondrial permeability transition pore (mPTP), a critical regulator of apoptosis.

Mechanism of Action:

Oligomycin's ability to suppress TNF-induced apoptosis is not linked to its primary function of inhibiting ATP synthesis.[12] Instead, it is thought to be a more direct structural effect on mitochondrial components:

  • TNF-induced Pathway: TNF triggers a signaling cascade that converges on the mitochondria, leading to the opening of the mPTP.[12]

  • mPTP Opening: The opening of the mPTP is a key event that dissipates the mitochondrial membrane potential and allows for the release of pro-apoptotic factors like cytochrome c.[13]

  • Oligomycin's Role: Oligomycin, by binding to the F0 subunit (which is considered a component of the mPTP), can prevent or stabilize the pore in a closed conformation.[12][14] This action blocks the release of cytochrome c and subsequent caspase activation, thereby suppressing apoptosis.[12]

  • Specificity: This effect is specific to oligomycin. Other inhibitors of the respiratory chain or uncouplers that also dissipate membrane potential do not prevent TNF-induced apoptosis. Furthermore, aurovertin B, an inhibitor of the F1 subunit of ATP synthase, also fails to block this apoptotic pathway, highlighting the specific role of the F0 component.[12]

Signaling Pathway: Oligomycin-Mediated Suppression of Apoptosis

G cluster_0 Mitochondrion TNF TNF-α Receptor TNF Receptor TNF->Receptor Cascade Signaling Cascade Receptor->Cascade mPTP mPTP (F0 Subunit) Cascade->mPTP Induces Opening Oligo This compound Oligo->mPTP Inhibits Opening CytC_release Cytochrome c Release mPTP->CytC_release Apoptosis Apoptosis CytC_release->Apoptosis

Caption: Oligomycin suppresses TNF-α-induced apoptosis via mPTP inhibition.

Quantitative Data: Anti-Apoptotic Effects of Oligomycin

Cell LineApoptotic StimulusOligomycin ConcentrationKey ObservationsReference
HeLaTNF-α5 µg/mLStrongly suppressed cytochrome c release and apoptosis.[3][12]
HeLaStaurosporine5 µg/mLInsensitive; failed to suppress apoptosis.[12]

Experimental Protocol 2: Assessing Inhibition of TNF-α-induced Apoptosis by this compound

This protocol details how to test the inhibitory effect of this compound on apoptosis induced by TNF-α in HeLa cells, using cytochrome c release (via Western Blot) as a key readout.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Recombinant human TNF-α

  • HeLa cells

  • Mitochondria/Cytosol Fractionation Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western Blotting equipment

  • Primary antibody: anti-cytochrome c

  • Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 10 cm dishes and grow to 70-80% confluency.

    • Pre-treat cells with this compound (5 µg/mL) or vehicle (DMSO) for 1 hour.

    • Induce apoptosis by adding TNF-α (e.g., 10-20 ng/mL) to the pre-treated cells.

    • Create control groups: untreated, TNF-α only, this compound only.

    • Incubate for the desired time (e.g., 4-6 hours).

  • Cell Fractionation:

    • Harvest cells by scraping and centrifugation.

    • Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercial kit, following the manufacturer's instructions. This typically involves sequential centrifugation after cell lysis in specific buffers.

  • Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA assay. This is crucial for equal loading in the Western Blot.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic fractions onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • A strong cytochrome c band in the TNF-α only lane indicates apoptosis.

    • A significantly reduced or absent band in the this compound + TNF-α lane indicates suppression of apoptosis. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

Section 3: Oligomycin in Overcoming Drug Resistance

Oligomycin's utility extends to the study of multidrug resistance (MDR) in cancer. Some cancer cells overexpress efflux pumps like P-glycoprotein (Pgp), which actively remove chemotherapeutic agents, rendering them ineffective. Oligomycin can bypass this resistance.

Mechanism of Action:

In doxorubicin-resistant HepG2 cells (R-HepG2), which overexpress Pgp, oligomycin was shown to:

  • Induce Apoptosis Directly: As a mitochondria-targeting agent, it triggers the intrinsic apoptotic pathway, which is independent of the drug efflux mechanism.[6][7]

  • Block Pgp Activity: Oligomycin can inhibit the function of P-glycoprotein, leading to increased intracellular accumulation of chemotherapeutic drugs like doxorubicin.[6][7]

  • Synergistic Effect: The combination of oligomycin and a conventional chemotherapeutic agent can result in significantly more cell death than either agent alone.[6][7]

Logical Relationship: Overcoming Drug Resistance

G cluster_0 Drug-Resistant Cancer Cell cluster_1 Oligomycin Intervention Chemo Chemotherapy Drug (e.g., Doxorubicin) Pgp P-glycoprotein (Pgp) Efflux Pump Chemo->Pgp Synergy Synergistic Cell Death Chemo->Synergy Chemo_out Drug Efflux Pgp->Chemo_out Resistance Drug Resistance Chemo_out->Resistance Oligo This compound Block_Pgp Blocks Pgp Activity Oligo->Block_Pgp Induce_Apoptosis Induces Mitochondrial Apoptosis Oligo->Induce_Apoptosis Oligo->Synergy Block_Pgp->Resistance Bypasses Induce_Apoptosis->Resistance Bypasses

Caption: Oligomycin overcomes drug resistance by blocking Pgp and inducing apoptosis.

This compound is a multifaceted tool for apoptosis research. Its ability to inhibit ATP synthase allows for the study of energy-dependent apoptotic pathways, while its context-dependent roles as both an inducer and a suppressor of apoptosis provide unique opportunities to investigate the mitochondrial permeability transition pore and mechanisms of drug resistance. The protocols and data provided herein serve as a guide for researchers to effectively utilize oligomycin in dissecting the complex and critical process of programmed cell death.

References

Application Notes and Protocols for Measuring ATP-Linked Respiration Using Oligomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Oligomycin B, a potent inhibitor of ATP synthase, for the accurate measurement of mitochondrial ATP-linked respiration. The protocols detailed below are primarily focused on the widely used Seahorse XF Cell Mito Stress Test, a key assay for assessing cellular bioenergetics.

Introduction to this compound and ATP-Linked Respiration

Oligomycin is an antibiotic produced by Streptomyces species.[1][2] It functions as a specific inhibitor of the F-type ATP synthase (also known as Complex V) in the inner mitochondrial membrane.[1][3][4] Its mechanism of action involves binding to the F0 subunit of the ATP synthase, which effectively blocks the proton channel.[1][3][5] This blockage prevents the influx of protons from the intermembrane space back into the mitochondrial matrix, thereby inhibiting the synthesis of ATP from ADP and inorganic phosphate (Pi).[1][2][3]

Because the electron transport chain (ETC) and ATP synthesis are coupled processes, inhibiting ATP synthase with oligomycin leads to a buildup of the proton gradient across the inner mitochondrial membrane. This increased proton-motive force eventually inhibits the electron flow through the ETC, resulting in a significant decrease in the oxygen consumption rate (OCR). The portion of basal respiration that is sensitive to oligomycin is, therefore, the respiration directly linked to ATP production. This principle allows for the precise quantification of ATP-linked respiration.[6][7][8]

Key Bioenergetic Parameters Measured Using this compound

The sequential injection of mitochondrial inhibitors in a "Mito Stress Test" allows for the determination of several key parameters of mitochondrial function:

  • Basal Respiration: The baseline oxygen consumption rate of the cells, representing the energy demand of the cell under normal conditions. It includes respiration for ATP production and to overcome the natural proton leak.[7]

  • ATP-Linked Respiration: The decrease in OCR immediately following the injection of oligomycin. This value represents the portion of basal respiration that was being used to drive ATP synthesis.[6][7][9] It is calculated as: (Basal OCR) - (Oligomycin-insensitive OCR).

  • Proton Leak: The remaining OCR after the inhibition of ATP synthase by oligomycin. This represents the consumption of oxygen to maintain the proton gradient across the mitochondrial inner membrane that is not coupled to ATP synthesis. It can be an indicator of mitochondrial damage or uncoupling.[6][7]

  • Maximal Respiration: The maximum OCR achieved after the addition of an uncoupling agent like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), which collapses the proton gradient and allows the ETC to function at its maximum capacity.[7][9]

  • Spare Respiratory Capacity: The difference between maximal and basal respiration. This parameter indicates the cell's ability to respond to an increase in energy demand.[7] It is calculated as: (Maximal OCR) - (Basal OCR).

Data Presentation

CompoundTargetTypical Final ConcentrationPurpose in Assay
This compound ATP Synthase (Complex V)1.0 - 2.0 µM[7][10][11][12][13]To inhibit ATP synthesis and measure ATP-linked respiration and proton leak.
FCCP Proton Ionophore0.5 - 2.0 µM (cell-type dependent)[7][9][10][11]To uncouple respiration and determine maximal respiratory capacity.
Rotenone/Antimycin A Complex I / Complex III0.5 µM[7][9][10][11]To shut down all mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Note: The optimal concentration for each inhibitor, particularly FCCP, should be empirically determined for each cell type to ensure accurate results.[14]

ParameterOCR (pmol/min)Calculation
Basal Respiration Rate150(Last rate measurement before first injection)
OCR after Oligomycin45(Last rate measurement before second injection)
OCR after FCCP300(Maximum rate measurement after second injection)
OCR after Rotenone/AA15(Minimum rate measurement after third injection)
ATP-Linked Respiration 105 (Basal Respiration) - (OCR after Oligomycin)
Proton Leak 30 (OCR after Oligomycin) - (OCR after Rotenone/AA)
Maximal Respiration 285 (OCR after FCCP) - (OCR after Rotenone/AA)
Spare Respiratory Capacity 135 (Maximal Respiration) - (Basal Respiration)
Non-Mitochondrial OCR 15 (OCR after Rotenone/AA)

Experimental Protocols

This protocol outlines the steps for measuring ATP-linked respiration and other key mitochondrial parameters in adherent cells using an Agilent Seahorse XF Analyzer.

A. Materials and Reagents

  • Agilent Seahorse XF Cell Culture Microplate

  • Agilent Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant Solution

  • Cells of interest

  • Appropriate cell culture medium

  • Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and L-glutamine as required for the specific cell type.

  • This compound (stock solution in DMSO)

  • FCCP (stock solution in DMSO)

  • Rotenone/Antimycin A mixture (stock solution in DMSO)

  • Sterile, multichannel pipettes

B. Day 1: Cell Seeding and Cartridge Hydration

  • Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. Ensure even cell distribution. Culture cells overnight in a CO2 incubator at 37°C.

  • Cartridge Hydration: Place the Seahorse XF Sensor Cartridge upside down. Pipette 200 µL of Seahorse XF Calibrant solution into each well of the utility plate. Lower the sensor cartridge onto the utility plate, ensuring the sensors are submerged. Incubate overnight in a non-CO2 incubator at 37°C.

C. Day 2: Assay Execution

  • Assay Medium Preparation: Warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the cell culture plate from the incubator. Wash the cells by gently removing the culture medium and adding 180 µL of pre-warmed assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.[7]

  • Prepare Inhibitor Solutions: Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at 10X the desired final concentration.

  • Load Sensor Cartridge: Remove the hydrated sensor cartridge from the incubator. Load the 10X inhibitor solutions into the appropriate injection ports (A, B, and C) of the cartridge.

    • Port A: 20 µL of 10X Oligomycin solution.

    • Port B: 22 µL of 10X FCCP solution.

    • Port C: 25 µL of 10X Rotenone/Antimycin A solution.

  • Run the Assay: Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration. Once calibration is complete, replace the calibrant plate with your cell culture plate and initiate the assay protocol. The instrument will automatically perform the sequential injections and record the OCR measurements.

D. Data Analysis

  • Normalization: After the assay, normalize the OCR data to cell number or protein content per well to account for variations in cell density.

  • Calculate Parameters: Use the instrument's software or export the data to calculate the key bioenergetic parameters as described in Table 2 and the logical diagram below. The ATP-linked respiration is the difference between the basal OCR and the OCR after oligomycin injection.[7][15]

Mandatory Visualizations

Oligomycin_Mechanism cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Complex I H+ Complex II H+ Complex III H+ Complex IV ATP_Synthase F0 Proton Channel F1 ATP Synthesis ATP ATP ATP_Synthase:f1->ATP ADP ADP + Pi ADP->ATP_Synthase:f1 Protons H+ Protons->ATP_Synthase:f0 Proton Flow Oligomycin This compound Oligomycin->ATP_Synthase:f0 Blocks Proton Channel Seahorse_Workflow cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay cluster_analysis Post-Assay: Analysis d1_step1 Seed cells in XF microplate d1_step2 Hydrate sensor cartridge in calibrant solution d2_step1 Wash cells & add pre-warmed assay medium d1_step1->d2_step1 d2_step2 Incubate plate for 1 hr (non-CO2, 37°C) d2_step1->d2_step2 d2_step3 Load inhibitors into sensor cartridge d2_step2->d2_step3 d2_step4 Calibrate instrument and run the assay d2_step3->d2_step4 analysis_step1 Normalize OCR data (cell count/protein) d2_step4->analysis_step1 analysis_step2 Calculate bioenergetic parameters analysis_step1->analysis_step2 OCR_Calculation_Logic ocr_basal Basal OCR Rate before any injection ocr_oligo Oligomycin OCR Rate after Oligomycin injection param_atp ATP-Linked Respiration ocr_basal->param_atp - param_spare Spare Respiratory Capacity ocr_basal->param_spare (Basal OCR) ocr_fccp Maximal OCR Peak rate after FCCP injection ocr_oligo->param_atp (Oligo OCR) param_leak Proton Leak ocr_oligo->param_leak - ocr_rot Non-Mito OCR Rate after Rot/AA injection ocr_fccp->param_spare - ocr_rot->param_leak (Non-Mito OCR)

References

Oligomycin B: A Key Tool for Interrogating Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Oligomycin B, a macrolide antibiotic produced by Streptomyces diastatochromogenes, has emerged as an indispensable tool in the study of cancer metabolism. Its specific inhibition of ATP synthase, the terminal enzyme of the mitochondrial electron transport chain, allows for the precise dissection of the metabolic reprogramming inherent to cancer cells. These application notes provide a comprehensive overview of the use of this compound in cancer metabolism research, including its mechanism of action, effects on cellular bioenergetics, and detailed protocols for key experimental applications.

Mechanism of Action

This compound exerts its potent biological effects by binding to the Fₒ subunit of ATP synthase (also known as Complex V).[1] This interaction blocks the proton channel, thereby inhibiting the influx of protons from the intermembrane space back into the mitochondrial matrix.[1][2] This disruption of proton flow effectively uncouples the electron transport chain from ATP synthesis, leading to a cessation of mitochondrial ATP production.[1] Consequently, cells become reliant on glycolysis for their energy needs, a hallmark of many cancer types known as the Warburg effect.

Key Applications in Cancer Metabolism Studies

This compound is instrumental in a variety of assays designed to probe the metabolic phenotype of cancer cells. Its primary applications include:

  • Determination of Mitochondrial Respiration Dependence: By inhibiting ATP synthase, this compound allows for the quantification of the proportion of cellular oxygen consumption dedicated to ATP production. This is a critical parameter in understanding a cancer cell's reliance on oxidative phosphorylation (OXPHOS).

  • Induction of Glycolytic Stress: Treatment with this compound forces cancer cells to upregulate glycolysis to compensate for the loss of mitochondrial ATP. This induced metabolic switch provides a model to study the mechanisms of glycolytic adaptation and identify potential therapeutic targets within this pathway.

  • Seahorse XF Metabolic Flux Analysis: this compound is a key component of the widely used Seahorse XF Cell Mito Stress Test. In this assay, the sequential injection of this compound, the uncoupling agent FCCP, and Complex I and III inhibitors (rotenone and antimycin A) allows for the detailed measurement of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[3][4]

  • Investigation of Downstream Signaling Pathways: The cellular energy stress induced by this compound activates key metabolic sensors, most notably AMP-activated protein kinase (AMPK).[5][6] Studying the kinetics and downstream targets of AMPK activation in response to this compound treatment can reveal crucial insights into the metabolic signaling networks of cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time (hours)Reference
SW480Colon Cancer~1 µM (causes 15.5% decrease in viability)20[7]
SW480Colon Cancer~5 µM (causes 20.1% decrease in viability)20[7]
A549Lung Carcinoma~10 µM24[8]

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.[9]

Table 2: Effects of this compound on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

Cell LineThis compound ConcentrationEffect on Basal OCREffect on ECARReference
H1299100 ng/mLComplete suppression in ~1 hourIncreased lactate production[5]
T98G (Glioma)1.0 µg/mLSignificant inhibitionNot specified[10]
HepG23 µM~66% decreaseNot specified[11]

Experimental Protocols

Preparation and Storage of this compound

This compound is typically supplied as a lyophilized powder.[12]

  • Reconstitution: For a stock solution, reconstitute the powder in a suitable solvent such as DMSO or ethanol.[13] For example, to create a 5 mM stock from 5 mg of Oligomycin, add 1.26 ml of DMSO.[12]

  • Storage: Store the lyophilized powder at -20°C, protected from light.[12] Once reconstituted, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C for up to 3 months.[12][14]

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test User Guide and other published methods.[3][15]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound (typically 1.0 - 2.0 µM final concentration)[15]

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (concentration to be optimized for each cell line)

  • Rotenone/Antimycin A (typically 0.5 µM final concentration)[15]

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

  • Cell Plate Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the metabolic inhibitors. A typical loading strategy is:

    • Port A: this compound

    • Port B: FCCP

    • Port C: Rotenone/Antimycin A

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors with measurements taken after each injection.

  • Data Analysis: Analyze the resulting data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 2: ATP Quantification Assay

This protocol describes a common method for measuring intracellular ATP levels using a luciferase-based assay.

Materials:

  • 96-well opaque plates

  • Cell lysis buffer

  • ATP detection reagent (containing luciferase and D-luciferin)

  • Luminometer

  • Cells treated with this compound or control

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with desired concentrations of this compound for the specified duration.

  • Cell Lysis: Remove the culture medium and add cell lysis buffer to each well. Shake the plate gently for 5 minutes to ensure complete lysis.

  • ATP Measurement: Add the ATP detection reagent to each well.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Data Normalization: Normalize the ATP levels to the total protein concentration in each well, determined by a compatible protein assay (e.g., BCA assay).

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[16]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS)

  • Microplate reader

  • Cells treated with this compound or control

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired time period.[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[16]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

Oligomycin_Mechanism_of_Action cluster_mito Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ADP ADP + Pi ATP_Synthase ATP Synthase (Complex V) ADP->ATP_Synthase ATP ATP H_ion H+ H_ion->ATP_Synthase Flows through ETC Electron Transport Chain ETC->H_ion Pumps H+ ATP_Synthase->ATP Synthesizes Oligomycin_B This compound Oligomycin_B->ATP_Synthase Inhibits H+ channel

Caption: Mechanism of this compound action on mitochondrial ATP synthase.

Seahorse_Mito_Stress_Test cluster_workflow Seahorse XF Cell Mito Stress Test Workflow cluster_parameters Calculated Parameters Start Basal Respiration Measurement Inject_Oligo Inject this compound Start->Inject_Oligo Basal Basal Respiration Start->Basal ATP_Respiration ATP-Linked Respiration Inject_Oligo->ATP_Respiration Inject_FCCP Inject FCCP ATP_Respiration->Inject_FCCP ATP_Linked ATP Production ATP_Respiration->ATP_Linked Proton_Leak Proton Leak ATP_Respiration->Proton_Leak Max_Respiration Maximal Respiration Inject_FCCP->Max_Respiration Inject_Rot_AA Inject Rotenone/Antimycin A Max_Respiration->Inject_Rot_AA Maximal Maximal Respiration Max_Respiration->Maximal Spare Spare Respiratory Capacity Max_Respiration->Spare Non_Mito_Respiration Non-Mitochondrial Respiration Inject_Rot_AA->Non_Mito_Respiration

Caption: Workflow of the Seahorse XF Cell Mito Stress Test.

Oligomycin_Signaling_Pathway cluster_cellular_response Cellular Response to this compound Oligomycin_B This compound ATP_Synthase ATP Synthase Inhibition Oligomycin_B->ATP_Synthase Mito_ATP_Drop ↓ Mitochondrial ATP ATP_Synthase->Mito_ATP_Drop Apoptosis Apoptosis ATP_Synthase->Apoptosis AMP_ATP_Ratio ↑ AMP:ATP Ratio Mito_ATP_Drop->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Glycolysis ↑ Glycolysis AMPK->Glycolysis Cell_Growth ↓ Cell Growth AMPK->Cell_Growth

Caption: Downstream signaling effects of this compound in cancer cells.

References

Application Notes and Protocols: Oligomycin B in Combination with Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of various diseases, most notably cancer. This has led to a surge in research focused on targeting cellular metabolism for therapeutic intervention. Oligomycin B, a potent inhibitor of ATP synthase (Complex V of the electron transport chain), is a valuable tool in this field. By blocking oxidative phosphorylation (OXPHOS), this compound forces cells to rely on alternative energy pathways, primarily glycolysis. When used in combination with other metabolic inhibitors, it allows for a detailed dissection of cellular bioenergetics and the identification of metabolic vulnerabilities.

These application notes provide an overview of key experimental approaches utilizing this compound in combination with other metabolic inhibitors, complete with detailed protocols and data presentation formats.

Application Note 1: Synergistic Targeting of Cancer Metabolism with this compound and 2-Deoxyglucose (2-DG)

Objective: To induce a severe energy crisis in cancer cells by simultaneously inhibiting both oxidative phosphorylation and glycolysis, leading to enhanced cytotoxicity. This strategy is particularly effective against cancer cells exhibiting the Warburg effect, a phenomenon characterized by a high rate of glycolysis even in the presence of oxygen.[1][2][3]

Principle: Most cancer cells display metabolic plasticity, allowing them to switch between OXPHOS and glycolysis to meet their energy demands. This compound blocks ATP production via OXPHOS, forcing a reliance on glycolysis.[4][5] The glucose analog 2-Deoxyglucose (2-DG) competitively inhibits hexokinase, the first rate-limiting enzyme of glycolysis, thereby shutting down the cell's primary compensatory energy pathway.[4][6] The dual blockade of both major ATP-producing pathways leads to a rapid depletion of cellular ATP, triggering cell death.[6][7]

Quantitative Data Summary:
Cell LineTreatmentATP Levels (% of Control)Cell Viability (% of Control)Reference
H1299Oligomycin (100 ng/ml)~92-95% (after 2h)Not specified[4]
H12992-DG (10 mM)~60-70%Not specified[4]
786-OOligomycin (100 ng/ml)No significant changeNot specified[4]
786-O2-DG (10 mM)~70-80%Not specified[4]
MCF-7Mito-CP (1 µM) + 2-DG (varying conc.)Decreased by 20-30% more than in MCF-10ANot specified[6]
A549Oligomycin (10 µM)Not specified~80%[8]
A5492-DG (20 mM)Not specified~75%[8]
A549Oligomycin (10 µM) + 2-DG (20 mM)Not specified~40%[8]
DU1452-DG (2 mM)Not specified~86%[7]
DU145Buforin IIb (2 µM)Not specified~47%[7]
DU1452-DG (2 mM) + Buforin IIb (2 µM)Not specified~19%[7]
Experimental Protocol: Cell Viability and ATP Measurement

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound

  • 2-Deoxyglucose (2-DG)

  • 96-well plates

  • MTT or other cell viability assay reagent

  • ATP measurement kit (e.g., luciferin/luciferase-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of this compound and 2-DG in a suitable solvent (e.g., DMSO). Dilute the inhibitors to the desired final concentrations in fresh culture medium.

  • Remove the old medium from the wells and add the medium containing the single inhibitors or their combination. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT):

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • ATP Measurement:

    • Lyse the cells according to the ATP assay kit protocol.

    • Add the luciferase reagent to the lysate.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control group. The synergistic effect can be quantified using methods such as the Combination Index (CI).[9]

Signaling Pathway Diagram

cluster_glycolysis Glycolysis cluster_oxphos Oxidative Phosphorylation (Mitochondria) Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate ... ATP_gly ATP G6P->ATP_gly Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito TCA TCA Cycle Pyruvate_mito->TCA ETC Electron Transport Chain (Complex I-IV) TCA->ETC NADH, FADH2 ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP_oxphos ATP ATP_Synthase->ATP_oxphos Cell_Survival Cell Proliferation & Survival ATP_gly->Cell_Survival ATP_oxphos->Cell_Survival Oligomycin This compound Oligomycin->ATP_Synthase TwoDG 2-Deoxyglucose (2-DG) TwoDG->Glucose Inhibits Hexokinase

Caption: Dual inhibition of glycolysis and OXPHOS by 2-DG and this compound.

Application Note 2: Dissecting Mitochondrial Function with the Seahorse XF Cell Mito Stress Test

Objective: To assess key parameters of mitochondrial function by sequentially injecting this compound in combination with other mitochondrial inhibitors. This assay provides a real-time kinetic profile of cellular respiration.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of cells in a multi-well plate. The sequential injection of mitochondrial toxins allows for the calculation of several key parameters of mitochondrial function:

  • Basal Respiration: The baseline oxygen consumption of the cells.

  • ATP-linked Respiration: The portion of basal respiration used for ATP synthesis, calculated from the decrease in OCR after this compound injection.

  • Proton Leak: The remaining OCR after ATP synthase inhibition, representing protons that leak across the inner mitochondrial membrane.

  • Maximal Respiration: The maximum OCR achieved after the addition of an uncoupling agent like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), which dissipates the proton gradient.[10][11][12]

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to an increased energy demand.

  • Non-mitochondrial Respiration: The OCR remaining after the inhibition of Complex I and III with rotenone and antimycin A, respectively.[10][11]

Quantitative Data Summary (Typical Concentrations):
CompoundTypical Final ConcentrationTarget
Oligomycin1.0 - 2.5 µMATP Synthase (Complex V)
FCCP0.5 - 2.0 µM (cell type dependent)Protonophore (Uncoupler)
Rotenone0.5 - 1.0 µMComplex I
Antimycin A0.5 - 1.0 µMComplex III

Note: The optimal concentration of FCCP must be determined empirically for each cell type.[13][14][15]

Experimental Protocol: Seahorse XF Cell Mito Stress Test

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone, and Antimycin A

Procedure:

  • Day Before Assay:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

    • Seed cells into the Seahorse XF cell culture microplate at the optimal density and incubate overnight.

  • Day of Assay:

    • Prepare fresh Seahorse XF assay medium, warm to 37°C, and adjust the pH to 7.4.

    • Remove the growth medium from the cells, wash with the assay medium, and then add the final volume of assay medium.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes.[16][17]

    • Prepare stock solutions of the inhibitors in the assay medium.

    • Load the injector ports of the hydrated sensor cartridge with the inhibitors (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).

    • Calibrate the Seahorse XF Analyzer.

    • Run the assay according to the manufacturer's protocol.

  • Data Analysis: The Seahorse Wave software will automatically calculate the OCR and ECAR values and generate a profile of the Mito Stress Test.

Experimental Workflow Diagram

start Start Assay (Measure Basal OCR) inject_oligo Inject Oligomycin start->inject_oligo measure_atp Measure ATP-linked Respiration & Proton Leak inject_oligo->measure_atp inject_fccp Inject FCCP measure_atp->inject_fccp measure_max Measure Maximal Respiration inject_fccp->measure_max inject_rot_aa Inject Rotenone & Antimycin A measure_max->inject_rot_aa measure_non_mito Measure Non-mitochondrial Respiration inject_rot_aa->measure_non_mito end End Assay measure_non_mito->end

Caption: Seahorse XF Cell Mito Stress Test workflow.

Application Note 3: Investigating AMPK Signaling with this compound and Metformin

Objective: To study the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, in response to metabolic stress induced by this compound and the anti-diabetic drug Metformin.

Principle: AMPK is activated when the cellular AMP:ATP ratio increases, a hallmark of energy stress. This compound, by inhibiting ATP synthesis, directly causes an increase in this ratio.[18] Metformin is also known to activate AMPK, although its precise mechanism is complex and may involve inhibition of mitochondrial respiratory chain complex I.[19][20] Using these inhibitors, alone or in combination, allows for the investigation of the downstream effects of AMPK activation, such as the phosphorylation of its substrates like Acetyl-CoA Carboxylase (ACC) and the regulation of glucose and lipid metabolism.[21]

Quantitative Data Summary:
Cell LineTreatmentAMPK ActivationACC PhosphorylationReference
HepatocytesAICARDose-dependent increaseDose-dependent increase[21]
HepatocytesMetforminDose-dependent increaseDose-dependent increase[21]
HepatocytesOligomycinDose-dependent increaseDose-dependent increase[21]
H1299Oligomycin (100 ng/ml)Transient increase (peaks at 1-2h)Sustained increase[4]
786-OOligomycin (100 ng/ml)No significant activationSlight increase[4]
Experimental Protocol: Western Blot for AMPK Activation

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Metformin

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency and treat with this compound, Metformin, or their combination for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram

cluster_mito Mitochondria Oligomycin This compound ATP_Synthase ATP Synthase Oligomycin->ATP_Synthase Metformin Metformin ComplexI Complex I Metformin->ComplexI ATP_prod ATP Production ComplexI->ATP_prod ATP_Synthase->ATP_prod AMP_ATP_ratio Increased AMP:ATP Ratio ATP_prod->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK LKB1 ACC ACC pAMPK->ACC Glucose_Uptake Glucose Uptake ↑ pAMPK->Glucose_Uptake pACC p-ACC (Inactive) ACC->pACC Fatty_Acid_Synth Fatty Acid Synthesis ↓ pACC->Fatty_Acid_Synth

Caption: Activation of AMPK signaling by this compound and Metformin.

Conclusion

The strategic combination of this compound with other metabolic inhibitors provides a powerful approach to investigate cellular bioenergetics, identify therapeutic targets, and elucidate complex signaling pathways. The protocols and data presented here serve as a foundation for researchers to design and execute robust experiments in the field of cellular metabolism. Careful optimization of inhibitor concentrations and experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Oligomycin B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligomycin B is a potent inhibitor of mitochondrial F1FO ATP synthase, making it a valuable tool in cellular bioenergetics and cancer research.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Weight 805.1 g/mol [2][3]
CAS Number 11050-94-5
Appearance Crystalline solid[4]
Purity ≥97%[5]

Solubility Data

This compound is practically insoluble in water but soluble in several organic solvents. Table 2 provides solubility data for this compound in commonly used laboratory solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) ≥ 20 mg/mL[3]
Ethanol ≤ 30 mg/mL[3]
Dimethylformamide (DMF) ≥ 30 mg/mL

Experimental Protocol: Preparation of a 5 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 5 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 5 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 5 mM x 1 mL x 805.1 g/mol / 1000 = 4.0255 mg

    • For a 5 mg vial of this compound, the volume of DMSO required to make a 5 mM stock can be calculated as follows:[5]

      • Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Molarity (mM) * 1000

      • Volume (mL) = (5 mg / 805.1 g/mol ) / 5 mM * 1000 = 1.242 mL[6]

  • Reconstitution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Carefully add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution gently until the this compound is completely dissolved.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.[3][5]

    • Store the aliquots at -20°C, protected from light.[3][5]

    • When stored properly, the stock solution is stable for several months. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[5]

Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and experimental design. However, a general range for cell culture experiments is between 0.5 µM and 10 µM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage cluster_2 Application Calculate_Mass Calculate required mass of this compound Add_Solvent Add appropriate volume of anhydrous DMSO Calculate_Mass->Add_Solvent Dissolve Vortex to dissolve completely Add_Solvent->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C, protected from light Aliquot->Store Dilute Dilute to final working concentration in cell culture medium Store->Dilute

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Inhibition by this compound

G cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps H+ ATP_Synthase F1FO ATP Synthase H_gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes Oligomycin_B This compound Oligomycin_B->ATP_Synthase Inhibits Fo subunit

Caption: this compound inhibits the F1FO ATP synthase.

References

Application Notes and Protocols: Oligomycin B for Studying Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligomycin is a macrolide antibiotic produced by Streptomyces species. The oligomycin complex is composed of several homologs, including Oligomycins A, B, and C.[1][2] These compounds are potent and specific inhibitors of the F1F0-ATP synthase (also known as Complex V), a critical enzyme in cellular energy metabolism.[3][4] Oligomycin B, a component of this complex, exerts its inhibitory effect by binding to the F0 subunit of ATP synthase, which is embedded in the inner mitochondrial membrane. This action blocks the proton channel, thereby halting the influx of protons into the mitochondrial matrix that drives the synthesis of ATP from ADP and inorganic phosphate.[5][6]

Due to its specific mechanism, this compound is an invaluable tool for studying mitochondrial dysfunction. It allows researchers to dissect the components of cellular respiration, specifically to differentiate between ATP-linked respiration and proton leak, and to induce a state of controlled mitochondrial impairment for investigating downstream cellular consequences like oxidative stress, apoptosis, and metabolic reprogramming.[7][8][9]

Mechanism of Action

This compound inhibits oxidative phosphorylation by blocking the proton translocation activity of the F0 subunit of ATP synthase.[1] This inhibition leads to a cessation of ATP synthesis coupled to the electron transport chain (ETC). Consequently, the proton gradient across the inner mitochondrial membrane cannot be dissipated by ATP synthase, leading to a buildup of protons in the intermembrane space and hyperpolarization of the mitochondrial membrane.[10][11] While electron flow through the ETC is significantly reduced due to this backup, it is not completely halted due to a process known as proton leak, where protons re-enter the matrix independent of ATP synthase.[4]

cluster_IMS Intermembrane Space C1 Complex I C3 Complex III protons H+ Gradient (High) C1->protons H+ C2 Complex II C4 Complex IV C3->protons H+ C5 ATP Synthase (F0-F1) C4->protons H+ ATP ATP C5->ATP protons->C5 H+ NADH NADH NADH->C1 e- FADH2 FADH2 FADH2->C2 e- ADP ADP + Pi OligoB This compound OligoB->C5 Inhibits Proton Flow

Caption: Mechanism of this compound action on mitochondrial ATP synthase.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific parameter being measured. The following table summarizes typical concentrations and their observed effects from various studies.

Cell Type/ModelConcentrationIncubation TimeKey Effect ObservedReference
H1299, H1975, A549 Cancer Cells100 ng/mL1 hourComplete inhibition of cellular respiration (OXPHOS).[12][13]
Human Chondrocytes (TC28a2)10 µg/mLNot specifiedInduced mitochondrial dysfunction, decreased membrane potential, increased ROS.[8]
Primary Cardiomyocytes1 µg/mLAcute (Seahorse)Used to differentiate ATP-linked respiration from proton leak.[14]
HeLa Cells5 µg/mLNot specifiedInhibited the F0 subunit of H+-ATP-synthase, suppressed cytochrome c release.[1]
Rat Liver SlicesNot specifiedNot specifiedInhibited endogenous respiration by 25%.[15]
SW480 Cancer Cells0.3 - 5 µM20 hoursDose-dependent decrease in cell viability and ATP levels.[16]
Murine Myocardium2 µg/mLAcute (Isolated Mitochondria)Inhibition of the phosphorylation system to measure LEAK respiration.[17]
General Seahorse Assays1.5 µMAcute (Seahorse)Recommended concentration for Seahorse XF Cell Mito Stress Test.[18]

Experimental Protocols

This compound is a key reagent in several assays designed to probe mitochondrial function. Below are detailed protocols for its application in common experimental setups.

start Prepare Cells or Isolate Mitochondria assay_choice Select Assay start->assay_choice seahorse Seahorse XF Mito Stress Test assay_choice->seahorse Respiration mmp Mitochondrial Membrane Potential (ΔΨm) Assay assay_choice->mmp Membrane Potential atp_assay ATP Synthase Activity Assay assay_choice->atp_assay Enzyme Activity treatment Treat with this compound (at optimized concentration) seahorse->treatment mmp->treatment atp_assay->treatment data_acq Data Acquisition treatment->data_acq analysis Data Analysis & Interpretation data_acq->analysis seahorse_params Measure: - Basal Respiration - ATP-Linked Respiration - Proton Leak - Maximal Respiration analysis->seahorse_params mmp_params Measure: - Fluorescence change (e.g., TMRM, JC-1) - Quantify Hyperpolarization analysis->mmp_params atp_params Measure: - ATP Hydrolysis Rate (reverse reaction) - Determine Oligomycin-sensitive activity analysis->atp_params

Caption: General experimental workflow for using this compound.

Seahorse XF Cell Mito Stress Test

This assay measures the key parameters of mitochondrial respiration by monitoring the oxygen consumption rate (OCR) in real-time. This compound is used to inhibit ATP synthase, which allows for the quantification of ATP-linked respiration and proton leak.[19][20]

Materials:

  • Seahorse XF Analyzer (e.g., XF96)

  • Seahorse XF Cell Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone/Antimycin A)[20]

  • Seeded XF cell culture microplate

  • Assay Medium (e.g., XF DMEM, pH 7.4, supplemented with glucose, pyruvate, and glutamine)

  • Hydrated sensor cartridge

Protocol:

  • Cell Seeding: Seed cells in an XF microplate at a pre-optimized density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.

  • Medium Exchange: On the day of the assay, remove the growth medium from the cells, wash once with pre-warmed assay medium, and add the final volume of assay medium (e.g., 180 µL). Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[21]

  • Compound Loading: Prepare stock solutions of the inhibitors. The recommended final concentrations are typically 1.0-1.5 µM for Oligomycin, 0.5-1.0 µM for FCCP, and 0.5 µM for Rotenone/Antimycin A.[18] Load the compounds into the appropriate ports of the hydrated sensor cartridge:

    • Port A: Oligomycin

    • Port B: FCCP

    • Port C: Rotenone & Antimycin A

  • Assay Execution: Load the plate and cartridge into the Seahorse XF Analyzer and start the pre-programmed protocol. The instrument will perform the following steps:

    • Basal OCR: Measure the baseline oxygen consumption rate.

    • Oligomycin Injection: Inject Oligomycin to inhibit ATP synthase. The resulting drop in OCR represents the portion of basal respiration dedicated to ATP production. The remaining OCR is due to proton leak.[19]

    • FCCP Injection: Inject the uncoupling agent FCCP to collapse the proton gradient and drive respiration to its maximum rate. This reveals the maximal respiratory capacity.[22]

    • Rotenone/Antimycin A Injection: Inject a combination of Complex I and III inhibitors to shut down mitochondrial respiration completely. The remaining OCR is attributed to non-mitochondrial processes.[22]

  • Data Analysis: Normalize the OCR data to cell number or protein content. Calculate the key parameters: Basal Respiration, ATP-Linked Respiration, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity.

Mitochondrial Membrane Potential (ΔΨm) Assay

This compound treatment leads to a buildup of protons in the intermembrane space, causing hyperpolarization of the inner mitochondrial membrane.[10] This can be measured using cationic fluorescent dyes like TMRM or JC-1.

Materials:

  • Fluorescent plate reader or flow cytometer

  • Black, clear-bottom 96-well plate

  • Fluorescent dye (e.g., TMRM - Tetramethylrhodamine, Methyl Ester)

  • This compound stock solution

  • FCCP or CCCP (as a positive control for depolarization)

  • Appropriate buffer (e.g., HBSS or DMEM)

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Wash the cells with pre-warmed buffer. Add buffer containing the fluorescent dye (e.g., 25-100 nM TMRM) and incubate at 37°C for 20-30 minutes, protected from light.[23]

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add this compound to the wells at the desired final concentration (e.g., 1-5 µM). In separate wells, add an uncoupler like FCCP (e.g., 1-10 µM) as a control for complete membrane depolarization.

  • Kinetic Measurement: Immediately begin measuring the fluorescence kinetically over time (e.g., every 1-2 minutes for 30-60 minutes).

  • Data Analysis:

    • For TMRM, an increase in fluorescence indicates hyperpolarization (caused by this compound). A sharp decrease indicates depolarization (caused by FCCP).[10]

    • Normalize the fluorescence readings to the baseline measurement for each well.

    • Compare the fluorescence change in this compound-treated cells to untreated and FCCP-treated controls.

ATP Synthase (Complex V) Activity Assay

This spectrophotometric assay measures the reverse activity of ATP synthase (ATP hydrolysis) in isolated mitochondria or cell lysates. This compound is used to confirm the specificity of the assay by inhibiting the F0-mediated activity.[24]

Materials:

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • Isolated mitochondria or post-nuclear supernatant from cell homogenates

  • Assay Buffer (e.g., containing Mannitol, KCl, MgCl2, EGTA, BSA, Tris pH 8.25)

  • Enzyme-coupled system reagents: NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), and lactate dehydrogenase (LDH)

  • ATP

  • This compound stock solution (e.g., 1 mM)

Protocol:

  • Reaction Setup: In a cuvette or 96-well plate, prepare a reaction mix containing the assay buffer, NADH, PEP, PK, and LDH.

  • Sample Addition: Add a specific amount of mitochondrial protein (e.g., 20-40 µg) to the reaction mix.

  • Initiate Reaction: Add ATP to start the reaction. The hydrolysis of ATP to ADP by Complex V is coupled to the oxidation of NADH to NAD+, which is monitored as a decrease in absorbance at 340 nm.

  • Measure Basal Activity: Record the change in absorbance at 340 nm over time (e.g., for 10-15 minutes) to determine the total ATPase activity.[24]

  • Inhibit Complex V: Add this compound to the reaction (e.g., to a final concentration of 5 µM) and continue to record the absorbance.[24] The remaining rate of NADH oxidation represents non-Complex V ATPase activity.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (ΔA340/min) before and after the addition of this compound.

    • The Oligomycin-sensitive ATP hydrolase activity is calculated by subtracting the rate after this compound addition from the initial total rate.

    • Express the activity in units such as nmol NADH/min/mg protein.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Oligomycin B and Oxygen Consumption Rate (OCR)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists who observe that Oligomycin B is not inhibiting the oxygen consumption rate (OCR) in their cellular bioenergetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the oxygen consumption rate (OCR)?

This compound is an inhibitor of ATP synthase. In a healthy, coupled mitochondrial system, the electron transport chain (ETC) and ATP synthesis are tightly linked. The ETC pumps protons out of the mitochondrial matrix, creating a proton gradient that drives ATP synthase to produce ATP. By blocking the F0 proton channel of ATP synthase, this compound prevents the re-entry of protons into the matrix, leading to a buildup of the proton gradient.[1][2][3][4] This hyperpolarization of the mitochondrial membrane inhibits the ETC, resulting in a significant decrease in the oxygen consumption rate. The residual OCR after this compound treatment is attributed to proton leak and non-mitochondrial oxygen consumption.[5]

Q2: My OCR did not decrease after injecting this compound. What are the possible reasons?

Several factors can lead to a lack of OCR inhibition by this compound. The most common reasons are summarized in the table below, followed by a detailed troubleshooting guide.

Potential Cause Description Recommended Action
Suboptimal this compound Concentration The concentration of this compound may be too low to fully inhibit ATP synthase in your specific cell type or experimental setup.Perform a dose-response experiment to determine the optimal concentration (typically 0.5 - 10 µM).[1][6]
Degraded this compound Improper storage or handling can lead to a loss of potency. This compound is sensitive to light and multiple freeze-thaw cycles.[1][7]Use a fresh aliquot of this compound. Ensure proper storage at -20°C, protected from light.[1]
Mitochondrial Uncoupling If mitochondria are "leaky" to protons, protons can re-enter the matrix independent of ATP synthase, thus bypassing the inhibitory effect of this compound. This can be intrinsic to the cell type or induced by experimental conditions.[2][8]Evaluate the proton leak. If high, consider optimizing cell handling and assay conditions.
Cell Type-Specific Responses Some cell types, such as primary isolated cardiomyocytes, may exhibit an atypical response to this compound.[8]Consult the literature for your specific cell type. Consider alternative ATP synthase inhibitors.
Incorrect Experimental Setup Issues with the respirometry instrument (e.g., Seahorse XF Analyzer, Oroboros Oxygraph), incorrect programming of the assay, or problems with cell seeding can all lead to unexpected results.Review the instrument's user guide and your experimental protocol. Ensure correct cell density and health.

Troubleshooting Guide

If you are not observing the expected decrease in OCR after this compound injection, follow this troubleshooting workflow:

G start Start: this compound not inhibiting OCR check_concentration Is the this compound concentration optimized? start->check_concentration dose_response Perform a dose-response experiment (e.g., 0.5-10 µM). check_concentration->dose_response No check_reagent Is the this compound reagent viable? check_concentration->check_reagent Yes dose_response->check_reagent fresh_reagent Use a fresh, properly stored aliquot. check_reagent->fresh_reagent No check_coupling Are the mitochondria well-coupled? check_reagent->check_coupling Yes fresh_reagent->check_coupling proton_leak Assess proton leak. High leak suggests uncoupling. check_coupling->proton_leak No check_cell_type Is the cell type known to have an atypical response? check_coupling->check_cell_type Yes proton_leak->check_cell_type literature_review Consult literature for your specific cell type. check_cell_type->literature_review Yes check_protocol Is the experimental protocol correct? check_cell_type->check_protocol No fail Consult Technical Support literature_review->fail review_protocol Review instrument setup, cell seeding, and assay parameters. check_protocol->review_protocol No success Problem Resolved check_protocol->success Yes review_protocol->success

Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols

Protocol 1: Standard Mitochondrial Stress Test

This protocol is adapted for use with a Seahorse XFe/XFp Extracellular Flux Analyzer.

1. Cell Culture and Seeding:

  • Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Allow cells to adhere and grow to the desired confluency.

  • One hour prior to the assay, replace the growth medium with assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO2 incubator.

2. Reagent Preparation:

  • Prepare stock solutions of this compound, FCCP, and a mixture of Rotenone/Antimycin A in DMSO.[9]

  • Dilute the stock solutions in the assay medium to the desired working concentrations for injection. Typical final concentrations in the well are:

    • This compound: 1.0 - 2.0 µM[10]

    • FCCP: 0.5 - 1.0 µM[10]

    • Rotenone/Antimycin A: 0.5 µM each[10]

3. Instrument Setup and Assay Execution:

  • Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Load the prepared drug plate into the instrument.

  • The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.

Protocol 2: this compound Stock Solution Preparation and Storage

1. Reconstitution:

  • This compound is typically supplied as a lyophilized powder.[1]

  • To prepare a 5 mM stock solution, for example, reconstitute 5 mg of this compound in 1.26 ml of DMSO.[1]

2. Storage:

  • Store the lyophilized powder at -20°C, desiccated and protected from light. It is stable for up to 24 months.[1][7]

  • Once reconstituted in DMSO, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C. The solution is typically stable for up to 3 months.[1][7]

Data Presentation

Table 1: Expected vs. Observed OCR Changes with this compound
Parameter Expected Result Potential Problem & Interpretation
Basal OCR Stable baseline measurement.Fluctuating baseline may indicate unhealthy cells or instrument issues.
Post-Oligomycin B OCR Significant decrease from basal OCR.No change or a slight increase suggests a problem (see Troubleshooting Guide).
Proton Leak The OCR after this compound injection, representing protons leaking across the inner mitochondrial membrane.A high proton leak (a small drop in OCR after this compound) indicates uncoupled mitochondria.
Table 2: Typical Working Concentrations of Mitochondrial Stress Test Compounds
Compound Typical Final Concentration Solvent
This compound0.5 - 10 µM[1][6]DMSO
FCCP0.5 - 2.0 µMDMSO
Rotenone0.5 - 1.0 µMDMSO
Antimycin A0.5 - 1.0 µMDMSO

Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of this compound within the electron transport chain.

G cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ADP + Pi ADP + Pi atp_synthase ATP Synthase (Complex V) ADP + Pi->atp_synthase ATP ATP O2 O2 etc Electron Transport Chain (Complexes I-IV) O2->etc H2O H2O atp_synthase->ATP Synthesizes protons_ims H+ protons_ims->atp_synthase Flows through etc->H2O Reduces O2 to etc->protons_ims Pumps H+ oligomycin This compound oligomycin->atp_synthase Inhibits

Caption: Mechanism of this compound inhibition of ATP synthase.

References

Optimizing Oligomycin B for Cellular Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Oligomycin B. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of ATP synthase, a key enzyme in oxidative phosphorylation.[1][2] It specifically binds to the F0 subunit of the ATP synthase complex located in the inner mitochondrial membrane.[1][2] This binding blocks the proton channel, disrupting the proton gradient necessary for the synthesis of ATP from ADP.[1][2] Consequently, inhibition of ATP synthase by oligomycin leads to a decrease in cellular ATP levels and a reduction in electron flow through the electron transport chain.[3]

Q2: What is a typical working concentration for this compound?

The effective concentration of this compound can vary significantly depending on the cell type and the desired experimental outcome. However, a general working range is typically between 0.5 µM and 10 µM for treatment durations of 0.5 to 8 hours.[4] It is crucial to empirically determine the optimal concentration for each specific cell line and experimental setup.[5]

Q3: How should I prepare and store this compound?

This compound is usually supplied as a lyophilized powder. For a 5 mM stock solution, you can reconstitute 5 mg of the compound in 1.26 ml of DMSO.[4] It is also soluble in ethanol.[1] Store the lyophilized powder or the stock solution at -20°C, protected from light and moisture.[4] To maintain potency, it is recommended to use the solution within 3 months of reconstitution and to aliquot it to avoid multiple freeze-thaw cycles.[4]

Q4: Why am I not seeing a decrease in oxygen consumption rate (OCR) after adding this compound in my Seahorse assay?

Several factors could contribute to a lack of response to oligomycin in a mitochondrial stress test. These include:

  • Suboptimal Cell Density: Ensure that the cell density is appropriate for the assay. Both over-confluent and sparse cultures can lead to erroneous results.[6]

  • Incorrect Oligomycin Concentration: The concentration of oligomycin may be too low to effectively inhibit ATP synthase in your specific cell type. It is recommended to perform a dose-response curve to determine the optimal concentration.[5][6]

  • Cell Health: Unhealthy or stressed cells may not exhibit a robust respiratory response. Ensure your cells are healthy and in the logarithmic growth phase.

  • Media pH: The pH of the assay medium is critical. Prepare fresh medium and ensure the pH is around 7.4.[6]

  • Reagent Preparation: Prepare fresh oligomycin dilutions in the assay medium for each experiment.[6]

Q5: What is the effect of this compound on glycolysis?

By inhibiting mitochondrial ATP production, oligomycin can induce a compensatory increase in glycolysis in many cell types, a phenomenon often referred to as the "Warburg effect".[7] This metabolic shift allows cells to continue producing ATP, albeit less efficiently, to meet their energy demands.[8][9] In some cancer cells, treatment with oligomycin has been shown to stimulate an increase in glycolysis.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No change in Oxygen Consumption Rate (OCR) after this compound addition. 1. Inactive this compound. 2. Suboptimal concentration. 3. Resistant cell line. 4. Instrument malfunction.1. Use a fresh aliquot of this compound. Ensure proper storage.[4] 2. Perform a titration experiment to determine the optimal concentration (e.g., 0.1 µM to 10 µM).[5][11][12] 3. Some cell lines may have inherent resistance.[1] Consider alternative inhibitors or longer incubation times. 4. Check the instrument calibration and consult the manufacturer's troubleshooting guide.
High variability between replicate wells. 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the microplate.1. Ensure a single-cell suspension and mix thoroughly before seeding. 2. Carefully pipette the same volume of drug solution to each well. 3. Avoid using the outer wells of the plate or fill them with media to minimize evaporation.
Unexpected increase in OCR after this compound addition. 1. Off-target effects at high concentrations. 2. Presence of uncouplers in the media or reagents.1. Lower the concentration of this compound.[6] 2. Ensure the purity of all reagents and use high-quality cell culture media.
Significant cell death observed after treatment. 1. this compound concentration is too high. 2. Prolonged incubation time. 3. Cell type is highly sensitive to ATP depletion.1. Perform a cytotoxicity assay to determine the non-toxic concentration range.[13] 2. Reduce the duration of the treatment.[4] 3. Use a lower concentration or consider alternative methods to probe mitochondrial function.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the concentration range of this compound that is non-toxic to a specific cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 5 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration for further experiments should be chosen from the range that shows minimal cytotoxicity.[13][14]

Protocol 2: Assessing Mitochondrial Respiration using a Seahorse XF Cell Mito Stress Test

This protocol describes the use of a Seahorse XF Analyzer to measure key parameters of mitochondrial function in response to this compound.

Materials:

  • Target cell line

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Complete cell culture medium

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound, FCCP, and Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit or prepared separately)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to attach overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Assay Preparation: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Assay Medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds for sequential injection:

    • Port A: this compound (to determine the optimal concentration, a titration is recommended, e.g., 1 µM, 2.5 µM, 5 µM).[15][16][17]

    • Port B: FCCP (an uncoupling agent to measure maximal respiration).

    • Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration.

  • Seahorse XF Analyzer Run: Calibrate the instrument and then replace the calibrant plate with the cell plate. Start the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration (the decrease in OCR after oligomycin injection), proton leak, maximal respiration, and spare respiratory capacity.[16][18]

Data Presentation

Table 1: Typical Working Concentrations of this compound for Different Cell Types

Cell TypeConcentration Range (µM)Reference
HepG2 (Human Liver Cancer)5[19]
R-HepG2 (Doxorubicin-resistant HepG2)0-50 µg/ml (approx. 0-63 µM)[20]
HT29 (Human Colon Cancer)0-16[20]
A549 (Human Lung Cancer)100 ng/ml (approx. 0.13 µM)[10][20]
HeLa (Human Cervical Cancer)5 µg/ml (approx. 6.3 µM)[20]
Jurkat (Human T-cell Leukemia)100 ng/ml (approx. 0.13 µM)[21]
3T3-L1 (Mouse Adipocytes)8[13]
Isolated Mouse Brain Mitochondria1 - 10[15]

Note: These are examples, and the optimal concentration should be determined experimentally for your specific cell line and conditions.

Visualizations

Oligomycin_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase (Complex V) Protons_Matrix H+ ATP_Synthase->Protons_Matrix ATP ATP ATP_Synthase->ATP Matrix Mitochondrial Matrix IMS Intermembrane Space Protons_IMS->ATP_Synthase Flows through ADP ADP + Pi ADP->ATP_Synthase Oligomycin This compound Oligomycin->ATP_Synthase Inhibits F0 subunit

Caption: Mechanism of this compound action on mitochondrial ATP synthesis.

Experimental_Workflow start Start: Cell Culture cytotoxicity_assay 1. Determine Non-Toxic Concentration (e.g., MTT Assay) start->cytotoxicity_assay dose_response 2. Perform Dose-Response Curve (e.g., Seahorse XF Assay) cytotoxicity_assay->dose_response optimal_concentration 3. Identify Optimal Concentration dose_response->optimal_concentration main_experiment 4. Perform Main Experiment (e.g., Mitochondrial Stress Test) optimal_concentration->main_experiment data_analysis 5. Data Analysis and Interpretation main_experiment->data_analysis end End: Conclusion data_analysis->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree decision decision solution solution start Problem: No OCR decrease with Oligomycin check_concentration Is the concentration optimized for this cell type? start->check_concentration check_reagent Is the this compound stock fresh and properly stored? check_concentration->check_reagent Yes solution_concentration Solution: Perform a dose-response experiment to find the optimal concentration. check_concentration->solution_concentration No check_cells Are the cells healthy and at the correct density? check_reagent->check_cells Yes solution_reagent Solution: Use a fresh aliquot of This compound. check_reagent->solution_reagent No check_instrument Is the instrument calibrated and functioning correctly? check_cells->check_instrument Yes solution_cells Solution: Optimize cell seeding density and ensure cell health. check_cells->solution_cells No solution_instrument Solution: Recalibrate the instrument and run diagnostics. check_instrument->solution_instrument No

Caption: Troubleshooting logic for this compound experiments.

References

Oligomycin B Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oligomycin B experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in various experimental settings.

General Information

This compound is a macrolide antibiotic that acts as an inhibitor of mitochondrial F1F0 ATP synthase. By binding to the F0 subunit, it blocks the proton channel, thereby inhibiting ATP synthesis via oxidative phosphorylation.[1][2] This disruption of cellular energy metabolism makes this compound a valuable tool for studying mitochondrial function, apoptosis, and cancer cell metabolism.[1][3] However, like any experimental reagent, its use can present challenges. This guide aims to address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits the F1F0 ATP synthase, an enzyme crucial for ATP production in mitochondria. It specifically binds to the F0 portion of the synthase, which functions as a proton channel. This binding event obstructs the flow of protons across the inner mitochondrial membrane, a process necessary to drive the synthesis of ATP from ADP and inorganic phosphate.[1][2] Consequently, oxidative phosphorylation is uncoupled from the electron transport chain.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO, ethanol, and methanol but has poor water solubility.[1] For a stock solution, dissolve this compound in a suitable solvent like DMSO. For example, to create a 5 mM stock solution from 5 mg of Oligomycin (assuming a mix of isomers with an average molecular weight), you would dissolve it in approximately 1.26 ml of DMSO.[4] Store the stock solution at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[4] Once in solution, it is advisable to use it within three months to prevent loss of potency.[4]

Q3: What is the typical working concentration for this compound?

A3: The optimal working concentration of this compound can vary significantly depending on the cell type, cell density, and the specific assay being performed. A general starting range is between 0.5 µM and 10 µM.[4] For Seahorse XF assays, a concentration of 1.5 µM is often considered a good starting point. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: Are there differences between Oligomycin A, B, and C?

A4: Yes, Oligomycin A, B, and C are structural analogs. Oligomycin A is generally considered a more selective and potent inhibitor of ATP synthase.[5] this compound is described as a non-selective inhibitor of ATP synthases.[5] The structural difference between Oligomycin A and B lies in the substitution of a 2-hydroxypropyl group in the spirocyclic ring of Oligomycin A with an oxo group in this compound.[1] This structural change can lead to differences in potency, with one study suggesting this compound is more potent than Oligomycin A in inhibiting store-operated Ca2+ channels, an off-target effect.

Troubleshooting Guide

Seahorse XF Mito Stress Test

Problem 1: No significant decrease in Oxygen Consumption Rate (OCR) after this compound injection.

  • Possible Cause 1: Inactive this compound.

    • Solution: Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[4] Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Insufficient concentration.

    • Solution: The required concentration of this compound can vary between cell types. Perform a titration experiment to determine the optimal concentration for your cells. You can test a range of concentrations (e.g., 0.5 µM, 1 µM, 1.5 µM, 2 µM) to find the one that gives the maximal inhibition of ATP-linked respiration without causing excessive toxicity.[6][7]

  • Possible Cause 3: Low mitochondrial respiration.

    • Solution: If the basal OCR of your cells is very low, the decrease after this compound injection may be difficult to detect. Ensure you have an optimal cell density in your wells. You may need to increase the number of cells per well.[8]

  • Possible Cause 4: High proton leak.

    • Solution: In some cells, a significant portion of basal respiration is due to proton leak rather than ATP synthesis. In such cases, the drop in OCR after this compound will be less pronounced. This is a physiological characteristic of the cells and not necessarily an experimental artifact.[9]

Problem 2: Unexpected increase in Extracellular Acidification Rate (ECAR) after this compound injection.

  • Possible Cause: Compensatory glycolysis.

    • Explanation: When mitochondrial ATP production is inhibited by this compound, cells often upregulate glycolysis to compensate for the energy deficit. This increased glycolytic activity leads to a higher rate of lactate production, which is extruded from the cells, causing an increase in ECAR. This is an expected biological response in many cell types.[10][11]

ATP Production Assays

Problem 3: Incomplete inhibition of ATP synthesis.

  • Possible Cause 1: Suboptimal this compound concentration.

    • Solution: Similar to the Seahorse assay, it is critical to determine the optimal concentration of this compound for your specific cell line and assay conditions through a dose-response curve.

  • Possible Cause 2: Glycolytic ATP production.

    • Solution: this compound only inhibits mitochondrial ATP synthesis. Cells can still produce ATP through glycolysis. To measure total ATP production or to specifically assess mitochondrial contribution, you may need to use a combination of inhibitors, such as 2-deoxyglucose (2-DG) to block glycolysis.

Apoptosis Assays

Problem 4: Inconsistent or no induction of apoptosis.

  • Possible Cause 1: Inappropriate concentration or incubation time.

    • Solution: The concentration of this compound and the duration of treatment required to induce apoptosis can vary widely among different cell lines. Perform a time-course and dose-response experiment to identify the optimal conditions for your cells.[10][12]

  • Possible Cause 2: Cell line resistance.

    • Solution: Some cancer cell lines may exhibit resistance to this compound-induced apoptosis. This can be due to various factors, including high glycolytic rates or overexpression of anti-apoptotic proteins.[13]

  • Possible Cause 3: Off-target effects.

    • Explanation: At higher concentrations, this compound may have off-target effects that can influence cell viability and apoptosis in a manner independent of ATP synthase inhibition.[14] It is important to use the lowest effective concentration to minimize these effects.

Quantitative Data Summary

ParameterCompoundCell Line(s)Concentration/ValueReference(s)
IC50 (Mammosphere Formation) Oligomycin AMCF7~100 nM[13]
Oligomycin AMDA-MB-231~5-10 µM[13]
IC50 (Lysis of zoospores) This compoundPlasmopara viticola0.15 µg/ml[1]
Typical Working Concentration Oligomycin (general)Various0.5 - 10 µM
Oligomycin (Seahorse)Various1.5 µM (starting point)
Effect on Cell Viability OligomycinSW4801 µM (20h): 15.5% decrease[12]
OligomycinSW4805 µM (20h): 20.1% decrease[12]

Note: Limited quantitative data is available specifically for this compound in cancer cell lines. The provided data for Oligomycin A should be used as a reference, and optimization for this compound is highly recommended.

Experimental Protocols

Detailed Protocol: Seahorse XF Cell Mito Stress Test

This protocol is adapted for a Seahorse XF96 analyzer.

  • Cell Seeding:

    • Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density. This needs to be optimized for each cell line.[8]

    • Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Assay Preparation (Day of Assay):

    • Hydrate a Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Prepare assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

    • Wash cells once with the assay medium.

    • Add the final volume of assay medium to each well and incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes.[10]

  • Prepare Injection Compounds:

    • Prepare stock solutions of this compound, FCCP, and Rotenone/Antimycin A in the assay medium.

    • A common starting concentration for this compound is 1.5 µM (final concentration in the well).[8] FCCP concentration needs to be optimized for each cell type (typically 0.5-2 µM). Rotenone/Antimycin A is usually used at 0.5 µM.[15]

  • Load Sensor Cartridge:

    • Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.

      • Port A: this compound

      • Port B: FCCP

      • Port C: Rotenone/Antimycin A

  • Run the Assay:

    • Place the cell plate and the sensor cartridge into the Seahorse XF96 analyzer and start the run. The instrument will measure basal OCR and ECAR, and then sequentially inject the compounds and measure the response.

Detailed Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Treatment:

    • Seed cells in a multi-well plate at an appropriate density.

    • Treat cells with the desired concentration of this compound for the determined optimal time. Include an untreated control and a positive control for apoptosis.

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and detach them using a gentle method like Accutase or Trypsin-EDTA.

    • Combine the detached cells with the cells from the collected medium.

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 1X Annexin V Binding Buffer to each sample.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the compensation and gates.

    • Analyze the data to distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

OligomycinB This compound ATPSynthase Mitochondrial F1F0 ATP Synthase OligomycinB->ATPSynthase Inhibits ProtonChannel F0 Proton Channel (Blocked) ATP Mitochondrial ATP Production ProtonChannel->ATP Decreases HGradient Proton Gradient ProtonChannel->HGradient Increases Apoptosis Apoptosis ATP->Apoptosis Induces (in some cells) Glycolysis Compensatory Glycolysis ATP->Glycolysis Stimulates ETC Electron Transport Chain ETC->HGradient Maintains HGradient->ATPSynthase Drives ROS Increased ROS Production HGradient->ROS ROS->Apoptosis Induces

Caption: Mechanism of this compound action leading to decreased ATP synthesis and potential downstream cellular responses.

Experimental Workflow: Seahorse XF Mito Stress Test

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SeedCells Seed Cells in XF Plate Basal Measure Basal OCR and ECAR SeedCells->Basal HydrateCartridge Hydrate Sensor Cartridge HydrateCartridge->Basal PrepareReagents Prepare Assay Medium and Inhibitors InjectOligo Inject this compound PrepareReagents->InjectOligo Basal->InjectOligo MeasureOligo Measure OCR/ECAR (ATP-linked Respiration) InjectOligo->MeasureOligo InjectFCCP Inject FCCP MeasureOligo->InjectFCCP MeasureFCCP Measure OCR/ECAR (Maximal Respiration) InjectFCCP->MeasureFCCP InjectRotAA Inject Rotenone/ Antimycin A MeasureFCCP->InjectRotAA MeasureRotAA Measure OCR/ECAR (Non-mitochondrial Respiration) InjectRotAA->MeasureRotAA CalculateParams Calculate Mitochondrial Function Parameters MeasureRotAA->CalculateParams

Caption: A typical workflow for conducting a Seahorse XF Mito Stress Test using this compound.

Logical Relationship: Troubleshooting OCR Decrease

Start No OCR Decrease with this compound CheckConcentration Is Concentration Optimal? Start->CheckConcentration CheckActivity Is this compound Active? CheckConcentration->CheckActivity No ProtonLeak High Proton Leak? CheckConcentration->ProtonLeak Yes CheckCellHealth Are Cells Healthy & Respiring? CheckActivity->CheckCellHealth No CheckActivity->ProtonLeak Yes CheckCellHealth->ProtonLeak Yes

References

Improving the solubility of Oligomycin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oligomycin B, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a lipophilic macrolide and is inherently sparingly soluble in aqueous buffers.[1][2] Direct dissolution in water-based media like PBS or cell culture medium will likely result in precipitation or incomplete solubilization. The Merck Index, for instance, lists the aqueous solubility of oligomycin at a very low 20 µg/mL.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is readily soluble in several organic solvents. The most commonly used and recommended solvents for preparing high-concentration stock solutions are Dimethyl Sulfoxide (DMSO) and ethanol.[4] Other solvents like dimethylformamide (DMF) and acetone can also be used.[5] It is crucial to prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous experimental medium.[1][2]

Q3: My this compound is slow to dissolve in the organic solvent. What can I do?

A3: To aid the dissolution of this compound in organic solvents like DMSO or ethanol, you can gently warm the solution to 37°C and vortex or sonicate it in an ultrasonic bath for a short period.[5][6] This can help break up any aggregates and facilitate complete dissolution.

Q4: I've prepared my working solution by diluting the DMSO stock into my cell culture medium, but I see a precipitate. What went wrong?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. This occurs because the solvent environment changes abruptly, causing the compound to fall out of solution. To mitigate this, consider the following:

  • Use a two-step dilution: First, dissolve the this compound in ethanol. Then, dilute this ethanolic solution into your aqueous buffer of choice.[1][2] This method has been shown to yield a solubility of approximately 0.3 mg/ml in a 1:2 solution of ethanol:PBS (pH 7.2).[1][2]

  • Final organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium is as low as possible to avoid solvent-induced artifacts in your experiment, but high enough to maintain solubility.

  • Vortex during dilution: Add the stock solution to the aqueous medium dropwise while vortexing to ensure rapid and even dispersion.

Q5: How should I store my this compound solutions?

A5:

  • Solid Form: Store the crystalline solid at -20°C for long-term stability (≥ 4 years).[1][2]

  • Stock Solutions (in Organic Solvent): Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C (stable for at least one month) or -80°C (stable for up to six months).[5][6][7]

  • Aqueous Working Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1][2]

Data Presentation: Solubility of Oligomycin

The following tables summarize the solubility of this compound in various solvents based on data from supplier technical documents. Note that many suppliers sell an oligomycin complex, and solubility data may refer to this mixture or specifically to Oligomycin A, which has very similar properties to this compound.

Table 1: Solubility in Organic Solvents

SolventReported Solubility (mg/mL)Citation(s)
Dimethyl Sulfoxide (DMSO)~20 - 50[1][2][5]
Ethanol~30 - 250[1][5]
Dimethylformamide (DMF)~30[1][2][5]
Acetone50

Table 2: Solubility in Aqueous Systems

Solvent SystemReported Solubility (mg/mL)Citation(s)
Water0.02[3]
1:2 Ethanol:PBS (pH 7.2)~0.3[1][2]

Experimental Protocols

Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a standard concentrated stock solution.

Materials:

  • This compound (e.g., 5 mg vial)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Based on the molecular weight of this compound (805.1 g/mol ), calculate the volume of DMSO needed. For 5 mg of this compound to make a 5 mM stock solution, add 1.24 mL of DMSO.[4]

  • Add the calculated volume of DMSO directly to the vial of this compound.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, you may warm the vial to 37°C or place it in an ultrasonic bath for 5-10 minutes.[5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays

This protocol describes the dilution of an organic stock solution into an aqueous medium for immediate use.

Materials:

  • This compound stock solution (e.g., 5 mM in DMSO or ethanol)

  • Pre-warmed aqueous buffer or cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Determine the final working concentration required for your experiment. Typical working concentrations range from 0.5 µM to 10 µM.[4]

  • Calculate the volume of stock solution needed. For example, to prepare 1 mL of a 1 µM working solution from a 5 mM stock, you would need 0.2 µL of the stock solution.

  • Add the appropriate volume of pre-warmed aqueous medium to a sterile tube.

  • While gently vortexing the aqueous medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes local high concentrations that can lead to precipitation.

  • Use the freshly prepared working solution immediately. Do not store aqueous dilutions.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in stock solution during storage. The solvent was not anhydrous, or the solution was exposed to moisture.Use anhydrous grade solvents. Ensure vials are tightly capped. If a precipitate is observed after thawing, try warming to 37°C and sonicating to redissolve. If it persists, discard the aliquot.
Inconsistent experimental results between batches. 1. Incomplete dissolution of the stock solution. 2. Degradation of this compound in the working solution. 3. Repeated freeze-thaw cycles of the stock solution.1. Always ensure the stock is fully dissolved before making dilutions. 2. Prepare aqueous working solutions immediately before use. 3. Aliquot stock solutions to avoid freeze-thaw cycles.[4]
Cell toxicity observed, even at low this compound concentrations. The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution.Calculate the final solvent concentration in your assay. Keep it below a level that is toxic to your specific cell type (typically <0.5% for most cells, but should be empirically determined).
Difficulty achieving desired concentration in aqueous media. The required concentration exceeds the aqueous solubility limit of this compound.Explore formulation strategies for poorly soluble drugs, such as using cyclodextrins or lipid-based delivery systems, although this requires significant formulation development.[8][9] For most cell-based assays, using a co-solvent approach as described above is sufficient.

Visualizing Workflows and Pathways

This compound's Effect on Cellular Metabolism

This compound inhibits ATP synthase, which blocks oxidative phosphorylation (OXPHOS). This forces the cell to rely more heavily on glycolysis to produce ATP, resulting in a measurable shift in metabolic output: a decrease in the Oxygen Consumption Rate (OCR) and an increase in the Extracellular Acidification Rate (ECAR).[10][11]

cluster_0 Mitochondrion cluster_1 Cytosol ETC Electron Transport Chain (ETC) H_gradient Proton Gradient ETC->H_gradient Pumps H+ OCR Oxygen Consumption (OCR) ETC->OCR Consumes O2 ATP_synthase ATP Synthase (FoF1) H_gradient->ATP_synthase Drives OXPHOS ATP (from OXPHOS) ATP_synthase->OXPHOS Synthesizes Glycolysis Glycolysis Glyco_ATP ATP (from Glycolysis) Glycolysis->Glyco_ATP Glycolysis->Glyco_ATP Compensatory Upregulation Lactate Lactate (ECAR) Glycolysis->Lactate Oligomycin This compound Oligomycin->ATP_synthase Inhibits

Caption: Mechanism of this compound action on cellular energy pathways.

Experimental Workflow: Mitochondrial Stress Test

A common application for this compound is in the Seahorse XF Cell Mito Stress Test, which assesses key parameters of mitochondrial function by sequentially injecting metabolic inhibitors.

cluster_injections Sequential Injections cluster_measurements Measured Parameters start Basal Respiration inj1 1. Inject Oligomycin start->inj1 meas1 ATP-Linked Respiration & Proton Leak inj1->meas1 Measures inj2 2. Inject FCCP meas2 Maximal Respiration & Spare Capacity inj2->meas2 Measures inj3 3. Inject Rotenone/ Antimycin A meas3 Non-Mitochondrial Respiration inj3->meas3 Measures meas1->inj2 meas2->inj3

Caption: Workflow for a Seahorse XF Cell Mito Stress Test experiment.

References

Technical Support Center: Oligomycin B Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with Oligomycin B.

Troubleshooting Guide

Question: I treated my cells with this compound, but I'm not observing the expected decrease in cell viability. What could be the issue?

Answer: Several factors could contribute to a lack of response to this compound treatment. Consider the following troubleshooting steps:

  • Cell Type and Metabolic Profile: Cells with a high glycolytic rate may be less sensitive to this compound, as they can still produce ATP through glycolysis even when mitochondrial ATP synthase is inhibited.[1] For instance, some cancer cell lines are highly glycolytic and may show resistance.[1] Consider using media with galactose instead of glucose to force reliance on oxidative phosphorylation.[1]

  • This compound Concentration and Purity: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model.[2][3] Also, verify the purity and activity of your this compound stock, as its potency can diminish over time.[4]

  • Treatment Duration: The duration of treatment is critical. While some effects like the inhibition of oxidative phosphorylation can be observed within an hour, significant cell death may require longer incubation periods (e.g., 24 hours or more).[5][6]

  • Solubility and Storage: this compound is practically insoluble in water but soluble in organic solvents like DMSO, ethanol, and methanol.[4][7] Ensure it is fully dissolved before adding it to the culture medium. Improper storage can lead to degradation; it should be stored at -20°C, protected from light, and used within a few months after being dissolved.[7]

A logical workflow for troubleshooting this issue is presented below.

start No Expected Decrease in Cell Viability with this compound q1 Is the cell line highly glycolytic? start->q1 s1 Switch to galactose-containing medium to force OXPHOS reliance. q1->s1 Yes q2 Was a dose-response curve performed? q1->q2 No s1->q2 s2 Perform a titration experiment to find the optimal concentration (e.g., 0.5 - 10 µM). q2->s2 No q3 Is the treatment duration sufficient? q2->q3 Yes s2->q3 s3 Increase incubation time (e.g., 24-48 hours) and perform a time-course experiment. q3->s3 No q4 Was the this compound stock prepared and stored correctly? q3->q4 Yes s3->q4 s4 Prepare fresh stock in DMSO or ethanol. Store at -20°C, protected from light. q4->s4 No end Re-evaluate Experiment q4->end Yes s4->end

Caption: Troubleshooting workflow for unexpected cell viability results.

Question: My cell viability assay shows a high degree of variability between replicate wells treated with this compound. What is causing this?

Answer: Variability in results can often be traced back to inconsistencies in experimental setup and execution.

  • Uneven Cell Seeding: Ensure that cells are evenly seeded across the plate. Inaccurate cell counting or improper mixing of the cell suspension before plating can lead to significant differences in cell numbers per well.

  • Inconsistent Drug Application: Ensure that the final concentration of this compound and the solvent (e.g., DMSO) is consistent across all wells. Pipetting errors can be a major source of variability.

  • Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, which can concentrate the drug and affect cell viability. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data points.

  • Assay Timing: For endpoint assays like MTT, ensure that the incubation time with the reagent is precisely the same for all plates and that plates are read immediately after the final step to prevent signal degradation.

Question: How can I distinguish between apoptosis and necrosis induced by this compound treatment?

Answer: The mode of cell death induced by this compound can depend on the intracellular ATP levels.[8] When ATP levels are depleted below a certain threshold (e.g., below 30%), cells may shift from apoptosis to necrosis.[8]

  • Flow Cytometry with Annexin V and Propidium Iodide (PI): This is the gold standard method.

    • Apoptotic cells: Annexin V positive, PI negative (early apoptosis) or Annexin V positive, PI positive (late apoptosis).

    • Necrotic cells: Annexin V negative, PI positive.

  • Morphological Analysis: Using fluorescence microscopy with nuclear stains like Hoechst 33342, you can observe characteristic morphological changes. Apoptotic cells typically show chromatin condensation and nuclear fragmentation, while necrotic cells exhibit nuclear swelling and loss of membrane integrity.[9]

  • DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into oligonucleosomal fragments. This can be detected by running cellular DNA on an agarose gel (DNA laddering) or by using a TUNEL assay.[8][10] Necrosis typically results in a smear of randomly degraded DNA.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an inhibitor of the mitochondrial F1F0-ATP synthase.[6] It specifically binds to the F0 subunit, blocking the proton channel.[4][7] This action inhibits the synthesis of ATP via oxidative phosphorylation, leading to a decrease in cellular ATP levels and dissipation of the mitochondrial membrane potential.[4][11]

2. What is the difference between Oligomycin A, B, and C?

Oligomycin A, B, and C are closely related macrolide antibiotics that are often found in a mixture.[6]

  • Oligomycin A is a selective inhibitor of ATP synthase and is commonly used to study the effects of inhibiting oxidative phosphorylation.[5]

  • This compound is a non-selective inhibitor of ATP synthases.[5][6]

  • Oligomycin C is also an inhibitor of mitochondrial F1F0-ATP synthase and has been shown to shift cell death from apoptosis to necrosis.[6]

For most standard applications focused on inhibiting mitochondrial respiration, Oligomycin A or a complex containing it is often used.[12]

3. How does this compound treatment lead to cell death?

Inhibition of ATP synthase by this compound triggers several downstream events that can culminate in cell death.

OligoB This compound ATPSynthase Mitochondrial F1F0-ATP Synthase OligoB->ATPSynthase ERStress ER Stress (IRE1α Pathway) OligoB->ERStress OXPHOS Inhibition of Oxidative Phosphorylation ATPSynthase->OXPHOS inhibition ATP Depletion of Cellular ATP OXPHOS->ATP MMP Loss of Mitochondrial Membrane Potential (Δψm) OXPHOS->MMP Necrosis Necrosis ATP->Necrosis Severe Depletion CytC Cytochrome c Release MMP->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis CHOP CHOP Upregulation ERStress->CHOP enhances TRAIL-induced DR5 DR5 Expression CHOP->DR5 enhances TRAIL-induced DR5->Apoptosis enhances TRAIL-induced

Caption: Signaling pathways affected by this compound leading to cell death.

The primary mechanism involves the severe depletion of ATP, which disrupts cellular homeostasis.[13] This can lead to the loss of mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and subsequent activation of the caspase cascade, resulting in apoptosis.[6][10] Additionally, Oligomycin A has been shown to induce endoplasmic reticulum (ER) stress, which can upregulate death receptors like DR5 and sensitize cells to apoptosis.[14]

4. How does this compound affect glycolysis?

By inhibiting mitochondrial ATP production, this compound forces cells to rely more heavily on glycolysis to meet their energy demands.[5] This often results in a compensatory increase in the extracellular acidification rate (ECAR), which is a key parameter measured in metabolic assays like the Seahorse XF Analyzer.[15] This stimulation of glycolysis is a common cellular response to mitochondrial inhibition.[5]

Quantitative Data Summary

The cytotoxic effects of Oligomycin are highly dependent on the cell line and experimental conditions.

Table 1: Effect of Oligomycin on Cell Viability in Different Cell Lines

Cell LineOligomycin ConcentrationTreatment DurationEffect on Cell ViabilityCitation
3T3-L1 Adipocytes8 µMNot SpecifiedHighest concentration with no decrease in viability[2]
3T3-L1 Adipocytes40 µMNot Specified58% decrease in viability[2]
3T3-L1 Adipocytes200 µMNot Specified46% decrease in viability[2]
SW480 Cancer Cells0.3 µM20 hoursNegligible change in viability[3]
SW480 Cancer Cells1 µM20 hours15.5% decrease in viability[3]
SW480 Cancer Cells5 µM20 hours20.1% decrease in viability[3]
A549 Lung Carcinoma~1 µM24 hours~20% decrease in viability[16]
A549 Lung Carcinoma10 µM24 hours~40% decrease in viability[16]

Key Experimental Protocols

1. Protocol: Cell Viability Assessment using MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt MTT to a colored formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Protocol: Apoptosis and Necrosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

start Seed and Treat Cells with this compound harvest Harvest Cells (including supernatant) start->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry within 1 hour incubate->analyze

Caption: Experimental workflow for Annexin V/PI staining.

  • Cell Preparation: Culture and treat cells with this compound as required. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable Cells: Annexin V-negative, PI-negative.

    • Early Apoptotic Cells: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive.

    • Primary Necrotic Cells: Annexin V-negative, PI-positive.

References

Off-target effects of Oligomycin B in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Oligomycin B in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: Unexpectedly high cell death or apoptosis at concentrations intended to only inhibit oxidative phosphorylation.

Possible Cause: this compound has known off-target effects that can induce apoptosis independent of its primary mechanism of ATP synthase inhibition.[1][2][3][4] This can be particularly prominent in cell lines sensitive to disruptions in ion homeostasis or calcium signaling.

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response curve to determine the minimal concentration of this compound required to inhibit ATP synthase in your specific cell line. This is typically in the range of 0.5 - 10 µM, but can vary.[5] Use the lowest effective concentration for your experiments.

  • Time-Course Experiment: Reduce the incubation time. The inhibition of oxidative phosphorylation is often rapid (within an hour), while apoptotic effects may develop over a longer period.[6][7]

  • Alternative Inhibitors: Consider using other ATP synthase inhibitors, such as Aurovertin B, which affects the F1 component and may have a different off-target profile.[8]

  • Apoptosis Marker Analysis: Co-stain with apoptosis markers (e.g., Annexin V/PI, cleaved caspase-3) to quantify the level of apoptosis at your working concentration.

Issue 2: Inconsistent or unexpected changes in cellular metabolism beyond the inhibition of oxidative phosphorylation.

Possible Cause:

  • Compensatory Glycolysis: Inhibition of mitochondrial respiration by this compound often leads to a compensatory increase in glycolysis to maintain ATP levels.[6][9][10] The extent of this metabolic shift can vary significantly between cell lines.[6]

  • Off-Target Inhibition of Na+/K+-ATPase: this compound can inhibit the Na+/K+-ATPase, which can alter ion gradients and cellular bioenergetics.[11][12][13][14]

Troubleshooting Steps:

  • Metabolic Flux Analysis: Use a Seahorse XF Analyzer or similar technology to simultaneously measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This will allow you to quantify the inhibition of oxidative phosphorylation and the corresponding increase in glycolysis.[10][15]

  • Control for Na+/K+-ATPase Inhibition: If inhibition of the Na+/K+-ATPase is a concern, consider using ouabain as a specific inhibitor to compare its effects to those of this compound in your assay.[16]

  • Assess ATP Levels: Directly measure cellular ATP levels to understand the net effect of this compound on cellular energy status. A significant drop in ATP despite a glycolytic shift may indicate additional off-target effects.[6]

Issue 3: Alterations in calcium signaling or store-operated calcium entry (SOCE).

Possible Cause: this compound can inhibit store-operated calcium channels (SOCs) independently of its effects on mitochondrial ATP production.[16][17]

Troubleshooting Steps:

  • Concentration Dependence: The inhibition of SOCs by this compound often requires higher concentrations (half-inhibitory concentration of approximately 2 µM) than those needed to block mitochondrial ATP production.[17] Perform a dose-response analysis for SOCE inhibition.

  • Alternative Mitochondrial Inhibitors: Compare the effects of this compound on calcium signaling with other mitochondrial inhibitors like rotenone or antimycin A. If the effect is specific to this compound, it is more likely to be an off-target effect.[18]

  • Direct Measurement of SOCE: Use calcium imaging techniques with agents like thapsigargin to directly measure SOCE in the presence and absence of this compound.[16]

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: The primary and most well-characterized on-target effect of this compound is the inhibition of mitochondrial F1F0 ATP synthase. It binds to the F0 subunit, blocking the proton channel necessary for the oxidative phosphorylation of ADP to ATP.[19][20][21]

Q2: What are the known off-target effects of this compound?

A2: Besides its primary target, this compound has been shown to:

  • Inhibit the plasma membrane Na+/K+-ATPase.[11][12][13]

  • Induce apoptosis through mechanisms that may be independent of ATP synthase inhibition.[1][2][4]

  • Inhibit store-operated calcium channels (SOCs).[16][17]

  • Potentially block the activity of P-glycoprotein (Pgp), a multi-drug resistance transporter.[2][3][4]

Q3: How does this compound treatment affect cellular glycolysis?

A3: By inhibiting mitochondrial ATP production, this compound treatment typically induces a compensatory increase in the rate of glycolysis as cells attempt to maintain their energy supply.[6][9][10] This is often observed as an increase in the extracellular acidification rate (ECAR) in metabolic assays.[10]

Q4: Can this compound affect mTOR signaling?

A4: Yes, this compound can indirectly affect the mTOR signaling pathway. The inhibition of ATP synthase leads to cellular energy stress, which can activate AMP-activated protein kinase (AMPK).[5][6] Activated AMPK can then inhibit mTORC1 signaling.[18][22][23] However, some studies have reported increased S6 and S6K phosphorylation (indicators of mTORC1 signaling) with long-term oligomycin treatment.[18]

Q5: What is a typical working concentration for this compound in cell culture?

A5: A typical working concentration for this compound ranges from 0.5 µM to 10 µM.[5] However, the optimal concentration is highly dependent on the cell type and the specific biological question being addressed. It is crucial to perform a dose-response experiment to determine the lowest concentration that achieves the desired on-target effect with minimal off-target consequences.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound for Various Cellular Effects

Cellular EffectCell Line(s)Effective ConcentrationReference(s)
Complete OXPHOS InhibitionH1299, A549, 786-0, etc.100 ng/mL (~0.13 µM)[6][7]
Half-inhibitory concentration for SOCsJurkat T-cells~2 µM[17]
Stimulation of Na+ binding to Na/K-ATPase (half-maximal)Not specified4.5 µM[12]
Cell Viability Decrease (15.5%)SW4801 µM (20h treatment)[24]
Cell Viability Decrease (20.1%)SW4805 µM (20h treatment)[24]
Apoptosis InductionDoxorubicin-resistant HepG2Not specified[2][3][4]

Table 2: Comparative IC50 Values of Oligomycin Analogs

AnalogTarget/EffectIC50Reference(s)
This compoundInhibition of SOC-mediated Ca2+ influx in Jurkat cells0.5 µM[16]
Oligomycin AInhibition of SOC-mediated Ca2+ influx in Jurkat cells4 µM[16]
Oligomycin CInhibition of SOC-mediated Ca2+ influx in Jurkat cells0.9 µM[16]
This compoundLysis of grapevine downy mildew zoospores0.15 µg/mL[1]

Key Experimental Protocols

Protocol 1: Seahorse XF Mito Stress Test

This protocol is used to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in response to sequential injections of mitochondrial inhibitors.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Calibrant Solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)

  • Oligomycin (Port A, typical final concentration 1.0-2.0 µM)

  • FCCP (Port B, typical final concentration 1.0-2.0 µM, titration recommended)

  • Rotenone/Antimycin A (Port C, typical final concentration 0.5 µM each)

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • The following day, hydrate the sensor cartridge with Calibrant Solution at 37°C in a non-CO2 incubator for at least one hour.

  • Remove growth medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium to each well.

  • Place the cell plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.

  • Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors.

  • Calibrate the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell plate and initiate the assay.

  • The assay will measure basal OCR, followed by OCR after the sequential injection of Oligomycin (to measure ATP-linked respiration and proton leak), FCCP (to measure maximal respiration), and Rotenone/Antimycin A (to measure non-mitochondrial respiration).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Oligomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Oligomycin This compound NaK_ATPase Na+/K+-ATPase Oligomycin->NaK_ATPase Inhibits (Off-target) SOC Store-Operated Ca2+ Channels Oligomycin->SOC Inhibits (Off-target) Pgp P-glycoprotein (Pgp) Oligomycin->Pgp Inhibits (Off-target) Apoptosis Apoptosis Oligomycin->Apoptosis Induces (Off-target) ATP_Synthase F1F0 ATP Synthase (Primary Target) Oligomycin->ATP_Synthase Inhibits Glycolysis Glycolysis ATP_Glyco ATP Glycolysis->ATP_Glyco Produces AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits mTORC1->Glycolysis Regulates OXPHOS Oxidative Phosphorylation ATP_Synthase->OXPHOS Drives ATP_Mito ATP OXPHOS->Glycolysis Compensatory Upregulation OXPHOS->ATP_Mito Produces ATP_Mito->AMPK Inhibits

Caption: Signaling pathways affected by this compound.

Seahorse_Workflow cluster_workflow Seahorse Mito Stress Test Workflow Basal 1. Measure Basal OCR Oligo_inj Inject Oligomycin Basal->Oligo_inj ATP_resp 2. Measure ATP-linked Respiration (OCR drop) Oligo_inj->ATP_resp FCCP_inj Inject FCCP ATP_resp->FCCP_inj Max_resp 3. Measure Maximal Respiration (OCR increase) FCCP_inj->Max_resp Rot_inj Inject Rotenone/Antimycin A Max_resp->Rot_inj Non_mito_resp 4. Measure Non-Mitochondrial Respiration Rot_inj->Non_mito_resp

Caption: Experimental workflow for a Seahorse Mito Stress Test.

Logical_Relationship cluster_logic Troubleshooting Logic for Unexpected Cell Death Start High Cell Death Observed with this compound Check_Conc Is concentration optimized? Start->Check_Conc Optimize Perform Dose-Response and Time-Course Check_Conc->Optimize No Check_Apoptosis Is apoptosis confirmed? Check_Conc->Check_Apoptosis Yes Optimize->Check_Conc Measure_Apoptosis Quantify with Apoptosis Markers (e.g., Annexin V) Check_Apoptosis->Measure_Apoptosis No Consider_Off_Target High likelihood of off-target effects Check_Apoptosis->Consider_Off_Target Yes Measure_Apoptosis->Check_Apoptosis Use_Alternative Consider alternative inhibitors (e.g., Aurovertin B) Consider_Off_Target->Use_Alternative

References

Technical Support Center: Interpreting Seahorse Data After Oligomycin Injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret Seahorse XF data following the injection of oligomycin.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of oligomycin in a Seahorse XF Cell Mito Stress Test?

Oligomycin is an inhibitor of ATP synthase (Complex V) in the electron transport chain (ETC).[1][2][3] Its injection is expected to block the passage of protons through the ATP synthase, thereby inhibiting ATP production.[4][5][6] This leads to a rapid decrease in the Oxygen Consumption Rate (OCR), as the electron transport chain slows down due to the buildup of the proton gradient across the inner mitochondrial membrane.[1][6] The decrease in OCR after oligomycin injection represents the amount of oxygen consumption that was coupled to ATP synthesis.[1][7][8]

Q2: My OCR did not decrease, or only decreased slightly, after oligomycin injection. What are the possible causes?

Several factors can lead to a minimal or absent OCR response to oligomycin:

  • Low ATP-coupled respiration: The cells may have a low energetic demand under basal conditions, meaning only a small portion of their basal respiration is dedicated to ATP production.

  • Mitochondrial uncoupling: If the mitochondrial membrane is "leaky" to protons (high proton leak), the proton gradient can dissipate without passing through ATP synthase.[6] In this scenario, OCR is less dependent on ATP synthase activity, and thus less sensitive to oligomycin.[6]

  • Suboptimal oligomycin concentration: While a concentration of 1.5 µM is effective for most cell types, it's possible the concentration used was not sufficient to fully inhibit ATP synthase in your specific cells.[9]

  • Cell health issues: Unhealthy or dying cells may have compromised mitochondrial function, leading to an abnormal response.

  • Assay setup problems: Incorrect cell seeding density (too low) can result in OCR signals that are below the reliable detection limit of the instrument.[10][11]

Q3: Why does the Extracellular Acidification Rate (ECAR) often increase after oligomycin injection?

The increase in ECAR after the addition of oligomycin is a classic indicator of the cell's compensatory glycolytic activity. When mitochondrial ATP production is inhibited by oligomycin, cells with the capacity to do so will upregulate glycolysis to meet their energy demands.[12] This increased glycolysis results in a higher rate of lactate and proton extrusion into the extracellular medium, which is measured as an increase in ECAR.[13] This response reveals the cell's glycolytic reserve.

Q4: What does the OCR measurement after oligomycin injection represent?

The residual OCR after the inhibition of ATP synthase by oligomycin represents non-ATP-linked oxygen consumption, also known as proton leak.[1][7] This is the oxygen consumed to maintain the mitochondrial membrane potential against the natural tendency of protons to leak back across the inner mitochondrial membrane, bypassing ATP synthase.[1][14] An elevated proton leak can be a sign of mitochondrial damage or a physiological mechanism for thermogenesis.[1][14]

Q5: How do I troubleshoot a "dip and recovery" OCR pattern after oligomycin injection?

A pattern where OCR initially decreases and then recovers to near-basal levels after oligomycin injection can be challenging to interpret.[6] Potential reasons include:

  • Incomplete inhibition: The oligomycin concentration may be too low, allowing the cells to overcome the initial inhibition.

  • Mitochondrial uncoupling: The cells may have a significant proton leak, making the OCR less sensitive to ATP synthase inhibition.[6]

  • Cell-specific physiology: Some cell types, like primary cardiomyocytes, are known to exhibit this type of response.[6]

  • Alternative proton entry pathways: Protons may be re-entering the mitochondrial matrix through pathways other than ATP synthase.[6]

To troubleshoot this, consider performing a titration to find the optimal inhibitory concentration of oligomycin for your specific cell type.[6]

Quantitative Data Summary

The Seahorse XF Cell Mito Stress Test allows for the calculation of several key parameters of mitochondrial function. The injection of oligomycin is crucial for determining ATP-linked respiration and proton leak.

ParameterDescriptionCalculation
Basal Respiration The baseline oxygen consumption of the cells, representing the total energetic demand.(Last OCR measurement before first injection) - (Non-Mitochondrial Respiration)[7]
ATP-Linked Respiration The portion of basal respiration used to generate ATP via oxidative phosphorylation.(Last OCR measurement before oligomycin injection) - (Minimum OCR after oligomycin injection)[1][7]
Proton Leak The portion of basal respiration not coupled to ATP synthesis, representing protons that leak across the inner mitochondrial membrane.(Minimum OCR after oligomycin injection) - (Non-Mitochondrial Respiration)[1][7]
Maximal Respiration The maximum OCR that can be achieved by the cells, induced by the uncoupler FCCP.(Maximum OCR after FCCP injection) - (Non-Mitochondrial Respiration)[1][7]
Spare Respiratory Capacity A measure of the cell's ability to respond to an increased energy demand.(Maximal Respiration) - (Basal Respiration)[1][7]
Non-Mitochondrial Respiration Oxygen consumption from cellular enzymes outside of the mitochondria.Minimum OCR after Rotenone/Antimycin A injection[14]

Experimental Protocols

Seahorse XF Cell Mito Stress Test Protocol

This protocol provides a general methodology for performing a Seahorse XF Cell Mito Stress Test. Optimization of cell density and drug concentrations is recommended for each cell type.[9][15]

Materials:

  • Seahorse XF Cell Culture Microplate[7]

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type)[7][16]

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[14][16]

  • Cells of interest

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a previously optimized density.[16]

    • Include wells for background correction (no cells).[17]

    • Allow cells to adhere and grow overnight in a standard CO2 incubator.[17]

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well and incubate overnight at 37°C in a non-CO2 incubator.[17]

  • Assay Preparation:

    • On the day of the assay, warm the supplemented Seahorse XF Base Medium to 37°C.[17]

    • Remove the cell culture plate from the incubator. Gently wash the cells with the warmed assay medium.[17]

    • Add the final volume of warmed assay medium to each well.[17]

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.[7][17]

  • Prepare and Load Drug Cartridge:

    • Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the kit to the desired stock concentrations.

    • Dilute the stock solutions in assay medium to the appropriate concentrations for loading into the injector ports of the sensor cartridge.

    • Load the diluted compounds into the corresponding ports (A, B, and C) of the hydrated sensor cartridge.

  • Run the Assay:

    • Place the hydrated and loaded sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the calibrant plate with the cell culture plate.

    • Start the assay. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.[16]

Visualizations

Experimental Workflow

G cluster_workflow Seahorse Mito Stress Test Workflow basal Basal Respiration Measurement (OCR & ECAR) oligo Inject Oligomycin (Inhibits ATP Synthase) basal->oligo Time fccp Inject FCCP (Uncouples Mitochondria) oligo->fccp Time rot_aa Inject Rotenone/Antimycin A (Inhibits Complex I & III) fccp->rot_aa Time

Caption: Workflow of the Seahorse XF Cell Mito Stress Test.

Oligomycin's Mechanism of Action

G cluster_membrane Mitochondrial Inner Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) (Complexes I-IV) Protons_High High H+ Concentration ETC->Protons_High Pumps H+ ATP_Synthase ATP Synthase (Complex V) Protons_Low Low H+ Concentration ATP_Synthase->Protons_Low ATP ATP ATP_Synthase->ATP Synthesizes Protons_High->ATP_Synthase H+ Flow Oligomycin Oligomycin B Oligomycin->ATP_Synthase Inhibits

Caption: this compound inhibits ATP synthase, blocking ATP production.

References

Technical Support Center: Managing Oligomycin B Toxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for controlling Oligomycin B toxicity in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic produced by Streptomyces species. Its primary mechanism of action is the inhibition of mitochondrial F1F0 ATP synthase.[1] It binds to the F0 subunit of the complex, blocking the proton channel and thereby inhibiting ATP synthesis through oxidative phosphorylation (OXPHOS).[2] This disruption of the electron transport chain leads to a decrease in cellular ATP levels and can induce apoptosis in various cell types.[1]

Q2: I'm observing high levels of cell death in my long-term experiment, even at low concentrations of this compound. What could be the cause?

High cytotoxicity in long-term experiments with this compound can stem from several factors:

  • Cell type dependency: Cells that are highly reliant on oxidative phosphorylation for their energy needs will be more sensitive to this compound. Cells with a higher glycolytic capacity may be more resistant.

  • Nutrient depletion: Long-term inhibition of OXPHOS forces cells to rely heavily on glycolysis. This can lead to rapid depletion of glucose and other essential nutrients from the culture medium, causing cell stress and death.

  • Lactate accumulation: Increased glycolysis results in the production and secretion of lactate. High levels of lactate can lead to acidification of the culture medium, which is toxic to cells.

  • Oxidative stress: While this compound inhibits ATP synthesis, it can also lead to an increase in mitochondrial membrane potential and the production of reactive oxygen species (ROS), contributing to cellular damage over time.[3]

Q3: How can I mitigate this compound toxicity in my long-term experiments?

Several strategies can be employed to control for this compound toxicity and maintain cell viability over extended periods:

  • Dose-response and time-course optimization: It is crucial to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental goals. Start with a wide range of concentrations and assess cell viability at different time points (e.g., 24, 48, 72 hours, and longer).

  • Media supplementation: Supplementing the culture medium with substrates that can fuel glycolysis and support cell survival is a key strategy. This includes:

    • Pyruvate: Sodium pyruvate can be added to the medium to provide an additional substrate for the TCA cycle and support cellular metabolism.[4][5][6]

    • Uridine: Uridine supplementation can help bypass the mitochondrial-dependent step in de novo pyrimidine synthesis, which is essential for cell proliferation.[4][7][8]

  • Regular media changes: Frequent replacement of the culture medium (e.g., daily) can help replenish depleted nutrients and remove toxic byproducts like lactate.[2]

  • Use of cytoprotective agents: In some contexts, co-treatment with antioxidants or autophagy modulators may help reduce cellular stress. For example, activating autophagy has been shown to protect against mitochondrial dysfunction.[9]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.
Possible Cause Troubleshooting Step
Inconsistent this compound concentration Ensure accurate and consistent preparation of this compound stock and working solutions. Perform a dose-response curve for each new batch of the compound.
Variable cell seeding density Maintain a consistent cell seeding density across all experiments. Cells at very low or very high confluency can exhibit different sensitivities to toxic compounds.[10]
Metabolic state of cells Standardize the cell culture conditions leading up to the experiment. Factors like passage number and time in culture can influence the metabolic state of the cells.
Assay-dependent artifacts Be aware that different viability assays measure different cellular parameters. For example, MTT assays measure metabolic activity, which is directly affected by this compound. Consider using a multi-parametric approach, combining a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method.[10]
Issue 2: Cells adapt to this compound treatment over time, altering the experimental outcome.
Possible Cause Troubleshooting Step
Metabolic reprogramming Cells adapt to long-term OXPHOS inhibition by upregulating glycolysis.[2][11] Monitor glucose consumption and lactate production to track this adaptation. Consider this metabolic shift when interpreting your results.
Altered signaling pathways Chronic this compound exposure can lead to sustained changes in signaling pathways, such as the activation of AMPK and the unfolded protein response (UPR).[2][12] Periodically assess the activation state of key signaling proteins to understand the cellular response over time.
Selection of resistant cells In a heterogeneous cell population, prolonged treatment may select for a subpopulation of cells that are more resistant to this compound. This can be assessed by comparing the sensitivity of the long-term treated cells to a fresh culture of the parental cell line.

Quantitative Data Summary

The following tables summarize quantitative data on this compound concentrations and their effects on various cell lines in long-term experiments.

Table 1: Effective and Toxic Concentrations of this compound in Long-Term Experiments

Cell LineConcentrationDurationObserved EffectReference
H1299100 ng/mL5 days86% growth inhibition, but cells survived by increasing glycolysis.[2]
H1650100 ng/mL5 daysSignificant growth inhibition.[2]
PE0892 µMTime-dependentReduced cell proliferation and migratory ability.[13]
Ire2 µMTime-dependentReduced cell proliferation, viability, and motility.[13]
SW4800.3 µM20 hoursNegligible change in cell viability.[7]
SW4801 µM20 hours15.5% decrease in cell viability.[7]
SW4805 µM20 hours20.1% decrease in cell viability.[7]
3T3-L1 Adipocytes8 µMNot specifiedHighest concentration that did not decrease cell viability.[14][15]
3T3-L1 Adipocytes40 µMNot specified58% decrease in cell viability.[14][15]
A54910 µM24 hoursSignificant decrease in cell viability.[16]

Table 2: IC50 Values for Oligomycin in Different Cell Lines

Cell LineIC50 ValueIncubation TimeReference
PE0896.935 µMNot specified[13]
Ire2.099 µMNot specified[13]

Experimental Protocols

Protocol 1: Long-Term this compound Treatment and Viability Assessment

This protocol outlines a general procedure for treating adherent cells with this compound for an extended period and assessing cell viability using the MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.

  • This compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Long-Term Incubation and Media Changes: Incubate the cells for the desired duration (e.g., 72 hours, 5 days, or longer). To mitigate nutrient depletion and waste accumulation, replace the medium with fresh medium containing the appropriate this compound concentration every 24-48 hours.

  • MTT Assay: At the end of the treatment period, add 10 µL of MTT reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Media Supplementation to Mitigate this compound Toxicity

This protocol describes how to supplement the culture medium with pyruvate and uridine to support cell viability during long-term this compound treatment.

Materials:

  • Complete cell culture medium

  • Sodium Pyruvate solution (e.g., 100 mM)

  • Uridine solution (e.g., 100 mM)

  • This compound

Procedure:

  • Prepare Supplemented Medium: Prepare complete culture medium supplemented with final concentrations of 1 mM sodium pyruvate and 200 µM uridine.[6]

  • Cell Culture: Culture your cells in this supplemented medium during the long-term this compound treatment.

  • Experimental Setup: Follow the procedure outlined in Protocol 1, but use the pyruvate and uridine-supplemented medium for all treatment conditions.

  • Assessment: Compare the viability of cells treated with this compound in supplemented versus non-supplemented medium to evaluate the protective effect of the supplements.

Signaling Pathways and Experimental Workflows

Cellular Response to Long-Term this compound Exposure

Long-term exposure to this compound triggers a complex cellular response aimed at adapting to the chronic energy stress. This involves a shift in metabolism and the activation of several key signaling pathways.

Oligomycin_Long_Term_Effects Oligomycin This compound ATP_Synthase Mitochondrial F1F0 ATP Synthase Oligomycin->ATP_Synthase inhibits Growth_inhibition Cell Growth Inhibition Oligomycin->Growth_inhibition ER_Stress Endoplasmic Reticulum (ER) Stress Oligomycin->ER_Stress induces OXPHOS Oxidative Phosphorylation (OXPHOS) ATP_Synthase->OXPHOS drives ATP_depletion Initial ATP Depletion OXPHOS->ATP_depletion leads to AMPK AMPK Activation (transient) ATP_depletion->AMPK activates Glycolysis Increased Glycolysis AMPK->Glycolysis stimulates ATP_homeostasis Restored ATP Homeostasis Glycolysis->ATP_homeostasis restores Metabolic_Reprogramming Metabolic Reprogramming Glycolysis->Metabolic_Reprogramming part of Apoptosis Apoptosis Growth_inhibition->Apoptosis UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates CHOP CHOP Expression UPR->CHOP induces DR5 DR5 Upregulation CHOP->DR5 upregulates DR5->Apoptosis sensitizes to

Caption: Signaling pathways affected by long-term this compound exposure.

Experimental Workflow for Troubleshooting this compound Toxicity

This workflow provides a logical sequence of steps to diagnose and mitigate unexpected toxicity in long-term experiments.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Check_Cell_Health Assess Baseline Cell Health and Density Check_Concentration->Check_Cell_Health Concentration OK Optimize_Dose Perform Dose-Response and Time-Course Study Check_Cell_Health->Optimize_Dose Cells Healthy Implement_Supplementation Implement Media Supplementation (Pyruvate, Uridine) Optimize_Dose->Implement_Supplementation Monitor_Metabolism Monitor Glucose Consumption and Lactate Production Implement_Supplementation->Monitor_Metabolism Assess_Apoptosis Use Orthogonal Viability Assays (e.g., LDH, Caspase Activity) Monitor_Metabolism->Assess_Apoptosis End Optimized Protocol Assess_Apoptosis->End

Caption: A logical workflow for troubleshooting this compound toxicity.

References

Technical Support Center: Adjusting for Lot-to-Lot Variability of Oligomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the lot-to-lot variability of Oligomycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a macrolide antibiotic produced by Streptomyces species. It is a potent inhibitor of mitochondrial ATP synthase (also known as Complex V) in eukaryotic cells.[1] Its primary mechanism of action involves binding to the F0 subunit of the ATP synthase, which blocks the translocation of protons across the inner mitochondrial membrane. This inhibition of proton flow disrupts the synthesis of ATP via oxidative phosphorylation.[1]

Q2: Why is lot-to-lot variability a concern for this compound?

Commercial preparations of oligomycin are often a mixture of closely related isomers, primarily Oligomycin A, B, and C.[2][3] The exact ratio of these isomers and the overall purity can differ from one manufacturing batch (lot) to another. As these isomers may have different potencies, this variability can lead to inconsistent experimental results. A sample Certificate of Analysis for an "Oligomycin Complex" indicates that it is a mixture of A, B, and C with a purity of ≥95%, highlighting the inherent heterogeneity.[2]

Q3: How can lot-to-lot variability of this compound impact my experiments?

Lot-to-lot variability can significantly affect assays that measure mitochondrial function, such as the Seahorse XF Cell Mito Stress Test. An unexpected or absent response to oligomycin, such as a failure to decrease the oxygen consumption rate (OCR), can be indicative of a problem with the reagent lot.[4][5][6] This can lead to inaccurate calculations of ATP-linked respiration and other key parameters of mitochondrial health.

Q4: How should I properly store and handle this compound to minimize variability?

To ensure the stability and potency of this compound, it is crucial to follow proper storage and handling procedures. Store lyophilized powder at -20°C, protected from light.[7] Once reconstituted in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C to avoid multiple freeze-thaw cycles.[7] One supplier suggests that a solution in DMSO can be stored at -20°C for several months.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound, with a focus on problems arising from lot-to-lot variability.

Observed Problem Potential Cause(s) Recommended Action(s)
No decrease in Oxygen Consumption Rate (OCR) after this compound injection in a Seahorse Mito Stress Test. 1. Inactive or degraded this compound: The compound may have lost its potency due to improper storage or handling. 2. Sub-optimal concentration: The concentration used may be too low to effectively inhibit ATP synthase in the specific cell type or density being used. 3. Lot-to-lot variability: The new lot may have a different potency or composition compared to the previous lot.1. Verify storage conditions: Ensure the compound has been stored correctly at -20°C and protected from light. 2. Prepare fresh stock solution: If the stock solution is old, prepare a fresh one from lyophilized powder. 3. Perform a dose-response curve: Titrate a range of this compound concentrations to determine the optimal inhibitory concentration for your specific experimental conditions. 4. Functionally validate the new lot: Compare the performance of the new lot against a previously validated lot using a standardized protocol (see "Experimental Protocols" section).
Unexpectedly small decrease in OCR after this compound injection. 1. Partial inhibition of ATP synthase: The concentration may be on the edge of the effective range. 2. Lot with lower potency: The current lot may be less potent than previous lots. 3. Cellular characteristics: Some cell types may have a very low rate of mitochondrial ATP production, resulting in a small change in OCR upon inhibition.1. Increase this compound concentration: Try a higher concentration within the recommended range (e.g., 1.5 µM to 2.5 µM for Seahorse assays).[9] 2. Validate the new lot: Perform a side-by-side comparison with a known good lot to confirm its potency. 3. Review literature for your cell type: Check for expected responses to this compound in your specific cell model.
Inconsistent results between experiments using different lots of this compound. Significant lot-to-lot variability: Differences in the purity or isomer composition between lots are likely affecting the compound's effective concentration and inhibitory activity.1. Implement a new lot validation protocol: Before using a new lot for critical experiments, perform a functional validation to ensure it meets your acceptance criteria (see "Experimental Protocols" section). 2. Purchase a larger quantity of a single lot: For long-term studies, consider purchasing a sufficient amount of a single, validated lot to ensure consistency. 3. Contact the supplier: If you observe significant variability, contact the supplier to inquire about the specifications of the different lots.

Data Presentation

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C45H72O12[1]
Molecular Weight 805.1 g/mol [1]
Typical Purity ≥95% (as a mixture of isomers)[2]
Storage Temperature -20°C[1][7]
Common Solvents DMSO, Ethanol[8]
Typical Working Concentration 0.5 - 10 µM[7]

Experimental Protocols

Protocol 1: Functional Validation of a New Lot of this compound

This protocol outlines a procedure to compare a new lot of this compound against a previously validated lot using a Seahorse XF Cell Mito Stress Test.

1. Objective: To ensure the new lot of this compound exhibits comparable inhibitory activity on mitochondrial respiration as a previously validated lot.

2. Materials:

  • Previously validated (old) lot of this compound
  • New lot of this compound
  • Appropriate cell line (e.g., a cell line known to have a robust response to oligomycin)
  • Seahorse XF Cell Mito Stress Test Kit
  • Seahorse XF Analyzer
  • Cell culture reagents

3. Method: a. Prepare Stock Solutions: Prepare fresh stock solutions of both the old and new lots of this compound in DMSO at the same concentration (e.g., 10 mM). b. Cell Seeding: Seed cells in a Seahorse XF microplate at the optimal density for your cell type. c. Assay Setup: i. Design a Seahorse XF assay with at least two groups: "Old Lot" and "New Lot". ii. Prepare the Seahorse XF Cell Mito Stress Test reagents as per the manufacturer's protocol. For the oligomycin injection, use the stock solution from the "Old Lot" for one group of wells and the "New Lot" for the other group. Ensure the final concentration in the wells will be the same for both lots. d. Run the Assay: Perform the Seahorse XF Cell Mito Stress Test. e. Data Analysis: i. Calculate the ATP-linked respiration for both the "Old Lot" and "New Lot" groups. This is typically calculated as the difference between the basal OCR and the OCR after oligomycin injection. ii. Compare the percentage of OCR inhibition by the old and new lots.

4. Acceptance Criteria:

  • The mean ATP-linked respiration value for the new lot should be within a predefined percentage of the old lot (e.g., ±15%).
  • The dose-response curves for both lots should be comparable.

Visualizations

G cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out H_in H+ H_out->H_in Proton Motive Force ATP_Synthase ATP Synthase (Complex V) H_in->ATP_Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase OligomycinB This compound OligomycinB->ATP_Synthase Inhibits

Caption: Mechanism of action of this compound.

G start Start: New Lot of this compound Received prep_stocks Prepare Stock Solutions (New Lot vs. Old Lot) start->prep_stocks setup_assay Setup Seahorse Mito Stress Test prep_stocks->setup_assay run_assay Run Assay setup_assay->run_assay analyze_data Analyze OCR Data run_assay->analyze_data compare_lots Compare % Inhibition & ATP-linked Respiration analyze_data->compare_lots decision Does New Lot Meet Acceptance Criteria? compare_lots->decision accept Accept New Lot for Use decision->accept Yes reject Reject New Lot (Contact Supplier) decision->reject No troubleshoot Troubleshoot Assay (e.g., concentration) reject->troubleshoot

Caption: Workflow for validating a new lot of this compound.

References

Validation & Comparative

A Comparative Guide to Mitochondrial Inhibitors: Oligomycin B vs. Rotenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cellular metabolism and mitochondrial function, the choice of inhibitory tools is critical. Oligomycin B and Rotenone are two widely used compounds that disrupt the mitochondrial electron transport chain (ETC), albeit through distinct mechanisms. This guide provides an objective comparison of their effects, supported by experimental data, detailed protocols, and visual diagrams to aid in experimental design and interpretation.

At a Glance: Key Differences and Mechanisms of Action

This compound and Rotenone both effectively inhibit cellular respiration and ATP synthesis, but they target different components of the oxidative phosphorylation system.

Rotenone is a well-characterized inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2] By binding to Complex I, Rotenone blocks the transfer of electrons from NADH to ubiquinone, thereby halting the flow of electrons through the ETC at its very beginning.[3][4] This inhibition leads to a decrease in the proton motive force, reduced oxygen consumption, and a subsequent drop in ATP production.[5][6] Rotenone is also known to increase the production of mitochondrial reactive oxygen species (ROS).[7][8]

This compound , a macrolide antibiotic, targets ATP synthase (Complex V) .[9][10] Specifically, it binds to the FO subunit of the enzyme, blocking the proton channel.[9][11][12] This direct inhibition of the proton flow through ATP synthase prevents the conversion of ADP to ATP.[9][13] While the electron transport chain can initially remain active, the buildup of the proton gradient eventually creates a backpressure that significantly reduces the rate of electron flow and oxygen consumption.[10][14]

Quantitative Comparison of Effects

The following table summarizes the quantitative effects of this compound and Rotenone on key cellular parameters as reported in various studies. These values can vary depending on the cell type, experimental conditions, and duration of treatment.

ParameterThis compoundRotenoneCell Type/ModelSource
Target ATP Synthase (Complex V)Complex IMultiple[1][9]
Effect on Oxygen Consumption Rate (OCR) Significant decreaseSignificant decreaseRat liver slices, various cell lines[15]
Effect on ATP Levels Potent decrease (75% reduction at 5 nM)Dose-dependent decrease (e.g., 36% reduction at 500 nM)Rat cortical neurons, HL-60 cells[16]
Induction of ROS Can occur secondarily to ETC backupDirect and significant increaseVarious cell lines[7][8]
IC50 for Cell Viability ~100 nM (MCF7 cells) to 5-10 µM (MDA-MB-231 cells)Varies widely by cell type and exposure timeMCF7, MDA-MB-231 cells[17]
Off-Target Effects Inhibition of P-glycoprotein, potential anticancer activity, induction of proton uncoupling at higher concentrationsUsed to model Parkinson's disease, potential for neurotoxicity, impacts on non-target aquatic organismsVarious[1][18][19][20]

Experimental Protocols

A common method to assess the effects of mitochondrial inhibitors is through high-resolution respirometry, often using platforms like the Seahorse XF Analyzer. This allows for the real-time measurement of the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), a proxy for glycolysis.

Mitochondrial Stress Test Protocol

This protocol outlines the sequential injection of mitochondrial inhibitors to assess key parameters of mitochondrial function.

  • Cell Preparation:

    • Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24-48 hours.

    • One hour prior to the assay, replace the growth medium with pre-warmed XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.

    • Incubate the cells at 37°C in a non-CO2 incubator for one hour.

  • Instrument Setup and Calibration:

    • Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

  • Inhibitor Preparation and Loading:

    • Prepare stock solutions of Oligomycin, FCCP (a mitochondrial uncoupler), and a mixture of Rotenone and Antimycin A (a Complex III inhibitor) at the desired concentrations.

    • Load the compounds into the appropriate ports of the sensor cartridge. A typical concentration range for Oligomycin is 1-2 µM, for FCCP is 0.5-2 µM, and for Rotenone/Antimycin A is 0.5-1 µM.

  • Assay Execution and Data Acquisition:

    • Place the calibrated sensor cartridge with the loaded inhibitors into the cell culture microplate.

    • Initiate the assay on the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors and measuring the subsequent changes.

  • Data Analysis:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-linked Respiration: The decrease in OCR after the injection of Oligomycin.

    • Maximal Respiration: The peak OCR after the injection of FCCP.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Non-mitochondrial Respiration: The remaining OCR after the injection of Rotenone and Antimycin A.

Visualizing the Mechanisms and Effects

Mechanism of Action on the Electron Transport Chain

cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_protons Proton Pumping ComplexI Complex I CoQ CoQ ComplexI->CoQ e- H_out1 H+ ComplexI->H_out1 H+ ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cyt c ComplexIII->CytC e- H_out2 H+ ComplexIII->H_out2 H+ ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O H_out3 H+ ComplexIV->H_out3 H+ ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP ADP + Pi -> ATP H_in H+ H_in->ATPSynthase Rotenone Rotenone Rotenone->ComplexI Oligomycin This compound Oligomycin->ATPSynthase

Caption: Mechanisms of Rotenone and this compound on the ETC.

Experimental Workflow for a Mitochondrial Stress Test

cluster_workflow Mitochondrial Stress Test Workflow Start Baseline OCR Measurement Inject_Oligo Inject Oligomycin Start->Inject_Oligo Measure_ATP_Respiration Measure ATP-linked Respiration Inject_Oligo->Measure_ATP_Respiration Inject_FCCP Inject FCCP Measure_ATP_Respiration->Inject_FCCP Measure_Max_Respiration Measure Maximal Respiration Inject_FCCP->Measure_Max_Respiration Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Max_Respiration->Inject_Rot_AA Measure_Non_Mito_Respiration Measure Non-mitochondrial Respiration Inject_Rot_AA->Measure_Non_Mito_Respiration End Calculate Key Parameters Measure_Non_Mito_Respiration->End

Caption: Sequential injections in a mitochondrial stress test.

Comparative Downstream Cellular Effects

cluster_rotenone Rotenone cluster_oligomycin This compound Rot_Start Inhibition of Complex I Rot_ROS Increased ROS Production Rot_Start->Rot_ROS Rot_ATP Decreased ATP Synthesis Rot_Start->Rot_ATP Rot_PD Parkinson's Disease Phenotype (in models) Rot_Start->Rot_PD Rot_Apoptosis Apoptosis/Cell Death Rot_ROS->Rot_Apoptosis Rot_ATP->Rot_Apoptosis Oligo_Start Inhibition of ATP Synthase Oligo_H_Gradient Increased Proton Gradient Oligo_Start->Oligo_H_Gradient Oligo_ATP Decreased ATP Synthesis Oligo_Start->Oligo_ATP Oligo_ETC_Backup ETC Backup & Reduced OCR Oligo_H_Gradient->Oligo_ETC_Backup Oligo_Apoptosis Apoptosis/Cell Death Oligo_ATP->Oligo_Apoptosis Oligo_Glycolysis Compensatory Glycolysis Oligo_ATP->Oligo_Glycolysis

Caption: Downstream cellular consequences of Rotenone and this compound.

Conclusion

Both this compound and Rotenone are powerful tools for dissecting mitochondrial function. The choice between them depends on the specific research question. Rotenone is ideal for studying the direct consequences of Complex I inhibition and ROS production, and it is a cornerstone in Parkinson's disease research.[1][21] this compound is the inhibitor of choice for directly measuring ATP-linked respiration and for investigating the cellular response to a direct halt in ATP synthesis.[22][23] Understanding their distinct mechanisms of action and their differential effects on cellular physiology is paramount for the rigorous design and accurate interpretation of experiments in the fields of cell biology, pharmacology, and drug development.

References

Oligomycin B vs. FCCP: A Comparative Guide for Mitochondrial Stress Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mitochondrial research, the Seahorse XF Cell Mito Stress Test stands as a cornerstone for elucidating cellular bioenergetics. Central to this assay are chemical probes that modulate mitochondrial function, with Oligomycin B and Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) being two of the most pivotal. While both are integral to the standard Mito Stress Test protocol, they possess distinct mechanisms of action that yield different, yet complementary, insights into mitochondrial health. This guide provides an objective comparison of this compound and FCCP, supported by experimental data and detailed protocols, to aid researchers in the robust design and interpretation of mitochondrial stress tests.

At a Glance: this compound vs. FCCP

FeatureThis compoundFCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
Primary Function ATP Synthase InhibitorMitochondrial Uncoupling Agent (Protonophore)
Mechanism of Action Blocks the F0 proton channel of ATP synthase, inhibiting ATP production.[1][2]Shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force.[3][4]
Effect on Oxygen Consumption Rate (OCR) Decreases OCR by inhibiting ATP-linked respiration.[5][6]Increases OCR to maximal levels by uncoupling respiration from ATP synthesis.[5][7]
Key Parameter Measured ATP Production Rate, Proton LeakMaximal Respiration, Spare Respiratory Capacity
Typical Concentration in Mito Stress Test 0.5 µM - 2.5 µM[8]0.5 µM - 2.0 µM (highly cell-type dependent)[7][9]
Observed Interaction Prior addition of oligomycin may lead to an underestimation of the maximal respiratory capacity subsequently induced by FCCP.[10][11]---

Delving Deeper: Mechanisms of Action

This compound and FCCP target different components of the oxidative phosphorylation (OXPHOS) system. Understanding their distinct mechanisms is crucial for interpreting the changes in oxygen consumption rate during a mitochondrial stress test.

This compound: The ATP Synthase Inhibitor

This compound is a macrolide antibiotic that specifically inhibits ATP synthase (also known as Complex V) by binding to its F0 subunit and blocking the proton channel.[1][2] This blockage prevents the influx of protons from the intermembrane space back into the mitochondrial matrix, thereby halting the synthesis of ATP. The resulting increase in the proton motive force creates a "back-pressure" on the electron transport chain (ETC), leading to a decrease in the rate of oxygen consumption. The magnitude of this decrease in OCR upon oligomycin injection is a direct measure of the mitochondrial ATP production rate. The residual OCR after oligomycin treatment is attributed to proton leak across the inner mitochondrial membrane.[6]

FCCP: The Protonophore Uncoupler

FCCP is a lipophilic weak acid that acts as a protonophore, effectively shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient.[3][4] This uncoupling of the proton motive force from ATP synthesis removes the inhibitory "back-pressure" on the ETC. As a result, the ETC works at its maximum capacity to pump protons, leading to a rapid and significant increase in the oxygen consumption rate. This FCCP-stimulated OCR represents the maximal respiratory capacity of the cell. The difference between the maximal respiration and the basal respiration is termed the spare respiratory capacity, which is an indicator of the cell's ability to respond to energetic demands.

Visualizing the Mechanisms

To illustrate the distinct points of action of this compound and FCCP within the electron transport chain and oxidative phosphorylation system, the following diagrams are provided.

cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ATP_Synthase Oxidative Phosphorylation cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space I Complex I Q CoQ I->Q H_plus_IMS H+ I->H_plus_IMS H+ II Complex II II->Q III Complex III Q->III C Cyt c III->C III->H_plus_IMS H+ IV Complex IV C->IV O2 O2 IV->O2 e- IV->H_plus_IMS H+ ATP_Synthase ATP Synthase (Complex V) ADP ADP + Pi ATP_Synthase->ADP NADH NADH NADH->I e- FADH2 FADH2 FADH2->II e- H2O 2H2O O2->H2O ATP ATP ADP->ATP H_plus_IMS->ATP_Synthase H+ Oligomycin This compound Oligomycin->ATP_Synthase Inhibits

Caption: Mechanism of this compound action on the electron transport chain.

cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ATP_Synthase Oxidative Phosphorylation cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space I Complex I Q CoQ I->Q H_plus_IMS H+ I->H_plus_IMS H+ II Complex II II->Q III Complex III Q->III C Cyt c III->C III->H_plus_IMS H+ IV Complex IV C->IV O2 O2 IV->O2 e- IV->H_plus_IMS H+ ATP_Synthase ATP Synthase (Complex V) ADP ADP + Pi ATP_Synthase->ADP NADH NADH NADH->I e- FADH2 FADH2 FADH2->II e- H2O 2H2O O2->H2O ATP ATP ADP->ATP H_plus_Matrix H+ H_plus_IMS->ATP_Synthase H+ H_plus_IMS->H_plus_Matrix H+ FCCP FCCP

Caption: Mechanism of FCCP action on the mitochondrial proton gradient.

Quantitative Comparison of Effects on Mitochondrial Parameters

The sequential addition of this compound and FCCP in a Mito Stress Test allows for the quantification of several key parameters of mitochondrial function. The following table summarizes the expected changes in these parameters.

ParameterEffect of this compound AdditionEffect of FCCP Addition (post-Oligomycin)
Basal Respiration Decreases to a level representing proton leak.Not directly measured after FCCP, as it induces maximal respiration.
ATP-Linked Respiration This is the magnitude of the OCR decrease upon oligomycin addition.Not applicable.
Proton Leak The remaining OCR after oligomycin inhibition of ATP synthase.Not directly measured.
Maximal Respiration Not applicable.Increases OCR to its maximal rate.
Spare Respiratory Capacity Not applicable.Calculated as (Maximal Respiration) - (Basal Respiration).
Non-Mitochondrial Respiration Unaffected.Unaffected.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

The following is a generalized protocol for performing a mitochondrial stress test using a Seahorse XF Analyzer. It is crucial to optimize cell seeding density and reagent concentrations for each cell type and experimental condition.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) at 37°C, pH 7.4

  • This compound stock solution (e.g., 1 mM in DMSO)

  • FCCP stock solution (e.g., 1 mM in DMSO)

  • Rotenone/Antimycin A stock solution (e.g., 0.5 mM each in DMSO)

  • Cells of interest

Workflow:

cluster_prep Day 1: Cell Seeding cluster_assay_prep Day 2: Assay Preparation cluster_run Day 2: Seahorse Assay Run seed Seed cells in Seahorse XF plate and incubate overnight. hydrate Hydrate sensor cartridge with Seahorse XF Calibrant. seed->hydrate prepare_media Prepare assay medium and warm to 37°C. hydrate->prepare_media wash Wash cells with assay medium. prepare_media->wash incubate Incubate plate in a non-CO2 incubator at 37°C for 1 hour. wash->incubate prepare_compounds Prepare Oligomycin, FCCP, and Rot/AA in assay medium. incubate->prepare_compounds load Load compounds into the sensor cartridge. prepare_compounds->load calibrate Calibrate the Seahorse XF Analyzer. load->calibrate run_assay Run the Mito Stress Test assay. calibrate->run_assay

Caption: Experimental workflow for a Seahorse XF Cell Mito Stress Test.

Procedure:

  • Cell Seeding (Day 1):

    • Seed cells into a Seahorse XF Cell Culture Microplate at a pre-optimized density to achieve 80-90% confluency on the day of the assay.

    • Incubate overnight in a humidified 37°C, 5% CO2 incubator.

  • Assay Preparation (Day 2):

    • Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

    • Prepare the assay medium by warming the XF base medium and supplementing it with the necessary substrates. Adjust the pH to 7.4.

    • Remove the cell culture medium from the plate and wash the cells twice with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.

    • During the incubation, prepare the injection compounds (this compound, FCCP, Rotenone/Antimycin A) by diluting the stock solutions in the assay medium to the desired working concentrations.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay Run:

    • Place the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

    • Start the assay protocol, which will first calibrate the instrument.

    • The instrument will then measure the basal oxygen consumption rate (OCR).

    • Following the basal measurements, the instrument will sequentially inject:

      • This compound: to measure ATP-linked respiration and proton leak.

      • FCCP: to measure maximal respiration and determine spare respiratory capacity.

      • Rotenone & Antimycin A: to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Data Analysis:

The Seahorse XF software will automatically calculate the key parameters of mitochondrial function based on the changes in OCR after each injection. It is important to normalize the OCR data to cell number, protein concentration, or another relevant metric for accurate comparisons between different experimental groups.

Conclusion

This compound and FCCP are indispensable tools for dissecting mitochondrial function. While this compound allows for the quantification of ATP production and proton leak by inhibiting ATP synthase, FCCP reveals the maximal respiratory capacity and cellular bioenergetic flexibility by uncoupling the proton gradient. A thorough understanding of their distinct mechanisms of action is paramount for the accurate design and interpretation of mitochondrial stress tests, ultimately enabling researchers to gain deeper insights into the intricate role of mitochondria in health and disease.

References

A Comparative Guide to Oligomycin B as an ATP Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of molecular tools is paramount for conclusive experimental outcomes. This guide provides an objective comparison of Oligomycin B, a well-known inhibitor of F1F0 ATP synthase, with other common alternatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.

Overview of ATP Synthase Inhibition

ATP synthase is a mitochondrial enzyme complex essential for cellular energy production through oxidative phosphorylation. It consists of two main domains: the F1 domain, which contains the catalytic sites for ATP synthesis, and the F0 domain, which forms a proton channel through the inner mitochondrial membrane.[1] Inhibition of this enzyme is a critical technique for studying mitochondrial function, cellular metabolism, and apoptosis. Inhibitors are broadly classified based on their binding site, with some targeting the F0 proton channel and others targeting the F1 catalytic domain.[2]

This compound belongs to the macrolide antibiotic family produced by Streptomyces species.[3] It exerts its inhibitory effect by binding to the F0 subunit, physically blocking the proton channel and thereby halting the proton motive force required for ATP synthesis.[3][4] This mechanism is shared by other oligomycin analogs, such as the more commonly used Oligomycin A.[5] In contrast, inhibitors like Efrapeptin F target the F1 domain, preventing the conformational changes necessary for ATP synthesis and hydrolysis.[6]

Comparative Performance of ATP Synthase Inhibitors

The selection of an inhibitor often depends on the specific research question. This compound, by targeting the F0 domain, is a classic choice for experiments investigating the effects of disrupting the proton motive force and is frequently used in cellular respiration assays to determine maximal glycolytic capacity.[4] Efrapeptin F, with its F1-directed inhibition, is more suited for probing the enzyme's catalytic mechanism directly.[4]

The following table summarizes the key characteristics and reported potency of this compound and its alternatives. It is crucial to note that IC50 values are highly dependent on the experimental system, including the cell line, assay duration, and specific protocol used.[7]

FeatureThis compoundOligomycin AEfrapeptin F
Target Subunit F0 Proton Channel (c-subunit ring)[3]F0 Proton Channel (c-subunit ring)[5]F1 Catalytic Domain (α/β/γ subunits)[6][8]
Mechanism of Action Blocks the proton channel, inhibiting proton translocation and disrupting the proton motive force necessary for ATP synthesis.[3]Physically obstructs the rotation of the c-ring, blocking the flow of protons through the F0 channel.[4]Prevents conformational changes in the β subunits required for ATP synthesis and hydrolysis by binding in the central cavity of the F1 domain.[6]
Reported IC50 / Ki ~2 µM (Icrac block)[9]0.15 µg/mL (Plasmopara viticola)[3]~100 nM (MCF7 cells)[10]~5-10 µM (MDA-MB-231 cells)[10]0.2 µM (K-562 cells)[2]0.9 µM (HCT116 cells)[2]~52 nM (PANC-1 cells)[2]Ki: ~10 nM[11]

Visualizing Mechanisms and Workflows

Mechanism of ATP Synthase Inhibition

cluster_membrane Inner Mitochondrial Membrane cluster_inhibitors F0 F0 Subunit Proton Channel F1 F1 Subunit Catalytic Site F0->F1 Protons_out H+ (Matrix) F0->Protons_out ATP_Synth ADP + Pi -> ATP F1->ATP_Synth OligoB This compound OligoB->F0:head Inhibits EfraF Efrapeptin F EfraF->F1:head Inhibits Protons_in H+ (Intermembrane Space) Protons_in->F0 Proton Flow

Caption: Comparative inhibition mechanisms targeting the F0 and F1 subunits of ATP synthase.

Experimental Workflow: Mitochondrial Stress Test

arrow Start Measure Baseline Oxygen Consumption Rate (OCR) InjectOligo Inject Oligomycin Start->InjectOligo MeasureATP Measure ATP-Linked Respiration InjectOligo->MeasureATP InjectFCCP Inject FCCP (Uncoupler) MeasureATP->InjectFCCP MeasureMax Measure Maximal Respiration InjectFCCP->MeasureMax InjectRot Inject Rotenone/ Antimycin A MeasureMax->InjectRot MeasureNonMit Measure Non-Mitochondrial Respiration InjectRot->MeasureNonMit

Caption: Sequential workflow for a typical mitochondrial stress test experiment.

Signaling Pathway: Inhibition-Induced Apoptosis

Oligo This compound ATPsynthase ATP Synthase (Complex V) Oligo->ATPsynthase Inhibits ATP ATP Depletion ATPsynthase->ATP Leads to Mito Mitochondrial Stress ATP->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Analysis of Oligomycin B Cross-reactivity with ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oligomycin B's Inhibitory Effects on Various ATPase Families, Supported by Experimental Data.

This compound, a macrolide antibiotic produced by Streptomyces species, is a well-established and potent inhibitor of F-type ATP synthase. Its high specificity has made it an invaluable tool in mitochondrial research. However, for its precise application in experimental systems and potential therapeutic development, a thorough understanding of its cross-reactivity with other ATPase families is crucial. This guide provides a comparative analysis of this compound's inhibitory activity against F-type, V-type, P-type, and A-type ATPases, supported by available experimental data.

Overview of ATPase Families and this compound's Mechanism of Action

ATPases are a diverse group of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to drive various cellular processes. They are broadly classified into several families based on their structure, function, and mechanism. This compound primarily targets the F-type ATPase (also known as F1Fo-ATPase or ATP synthase), which is responsible for ATP synthesis through oxidative phosphorylation in mitochondria and photophosphorylation in chloroplasts. It specifically binds to the Fo subunit of the enzyme, blocking the proton channel and thereby inhibiting both ATP synthesis and hydrolysis.[1][2][3][4][5]

The following diagram illustrates the major ATPase families and the established primary target of this compound.

Major ATPase Families and the Primary Target of this compound cluster_atpases ATPase Families F-type F-type V-type V-type P-type P-type A-type A-type This compound This compound This compound->F-type Potent Inhibition This compound->V-type Generally Insensitive This compound->P-type Weak/Partial Inhibition This compound->A-type Data Not Reported

Caption: Overview of ATPase families and this compound's primary inhibitory action.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and its closely related analogue, Oligomycin A, on different ATPase types. The significant disparity in inhibitory concentrations highlights the high selectivity of Oligomycin for F-type ATPases.

ATPase TypeSpecific Enzyme (Organism)InhibitorIC50 / K1/2 / KiReference
F-type F1Fo-ATPase (Bovine Heart Mitochondria)OligomycinKi: 0.1 - 0.6 µM[6]
F1Fo-ATPase (Plasmopara viticola zoospores)This compoundIC50: 0.15 µg/mL (~0.19 µM)[2]
P-type Ag+/Cu+-ATPase (Archaeoglobus fulgidus)OligomycinK1/2: 4.7 µM (partial inhibition)[7]
Na+/K+-ATPase (Shark rectal gland)OligomycinDissociation Constant: ~1 µM
Na+/K+-ATPase (Pig kidney)OligomycinDissociation Constant: ~2 µM
V-type V-ATPaseThis compoundNot reported; generally considered insensitive.[8]
A-type A-ATPaseThis compoundNot reported.

Note: IC50 (half-maximal inhibitory concentration), K1/2 (half-maximal inhibition constant), and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. The data for Oligomycin A is included as it is often used in studies and has a very similar structure and function to this compound.

Detailed Cross-reactivity Analysis

F-type ATPase

This compound is a highly potent and specific inhibitor of F-type ATPases.[1][2][3][4][5] It binds to the Fo subunit, which is embedded in the mitochondrial inner membrane, and blocks the proton translocation necessary for ATP synthesis.[1][3][4] This inhibition is observed at nanomolar to low micromolar concentrations.[6]

V-type ATPase

V-type ATPases are structurally related to F-type ATPases but are generally insensitive to oligomycin.[8] In fact, oligomycin is often used in experimental protocols to specifically inhibit any contaminating mitochondrial F-type ATPase activity when studying V-ATPase function. This suggests that the binding site for oligomycin on the Fo subunit of F-type ATPases is not conserved in the corresponding Vo subunit of V-type ATPases. While a direct inhibitory effect has not been reported, some studies have shown indirect effects. For instance, the depletion of V-ATPase in trypanosomes leads to an increased resistance to oligomycin, suggesting a functional link between the two ATPases in these organisms.

P-type ATPase

P-type ATPases, which include the Na+/K+-ATPase and Ca2+-ATPases, are structurally and mechanistically distinct from F-type ATPases. The available data indicates that this compound has a significantly lower affinity for P-type ATPases compared to F-type ATPases. For instance, partial inhibition of a P-type Ag+/Cu+-ATPase from Archaeoglobus fulgidus was observed with a half-maximal inhibition constant (K1/2) of 4.7 µM.[7] Similarly, the dissociation constant for oligomycin with Na+/K+-ATPase is in the micromolar range. These findings suggest that while some interaction may occur at higher concentrations, this compound is not a potent inhibitor of P-type ATPases.

A-type ATPase

A-type ATPases are found in archaea and share structural similarities with V-type ATPases. There is currently a lack of experimental data on the direct effects of this compound on A-type ATPases. Given the structural differences between F-type and A-type ATPases, significant cross-reactivity is not expected, but this remains to be experimentally verified.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are outlines of common experimental protocols used to determine the cross-reactivity of compounds like this compound.

ATPase Activity Assay (Colorimetric - Malachite Green Method)

This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: The malachite green dye forms a colored complex with molybdate and free orthophosphate, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of Pi released.

Workflow Diagram:

cluster_workflow ATPase Activity Assay Workflow A Prepare ATPase-containing sample (e.g., isolated mitochondria, membrane fractions) B Incubate sample with varying concentrations of this compound A->B C Initiate reaction by adding ATP B->C D Stop reaction after a defined time C->D E Add Malachite Green Reagent D->E F Measure absorbance at ~620-660 nm E->F G Calculate ATPase activity and determine IC50 F->G

Caption: Workflow for a colorimetric ATPase activity assay.

Detailed Steps:

  • Preparation of Reagents: Prepare assay buffer (e.g., Tris-HCl with MgCl2), ATP solution, this compound stock solution, and Malachite Green reagent.

  • Enzyme Preparation: Isolate the ATPase-containing fraction (e.g., mitochondria for F-type, vacuolar membranes for V-type, or purified enzyme).

  • Assay Setup: In a microplate, add the enzyme preparation to wells containing the assay buffer and a range of this compound concentrations. Include control wells without the inhibitor.

  • Reaction Initiation: Add ATP to all wells to start the reaction. Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Color Development: Stop the reaction by adding a solution like sodium dodecyl sulfate (SDS). Then, add the Malachite Green reagent to each well.

  • Measurement: After a short incubation period for color development, measure the absorbance using a microplate reader at a wavelength between 620 nm and 660 nm.

  • Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each sample. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on whole cells by measuring mitochondrial metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Workflow Diagram:

cluster_workflow MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO or SDS) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow for an MTT cell viability assay.

Detailed Steps:

  • Cell Culture: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Conclusion

The available evidence strongly indicates that this compound is a highly selective inhibitor of F-type ATPases. Its inhibitory effect on P-type ATPases is significantly weaker, requiring concentrations that are orders of magnitude higher than those needed to inhibit its primary target. V-type ATPases are generally considered insensitive to this compound. There is a lack of data regarding the effect of this compound on A-type ATPases. For researchers utilizing this compound as an experimental tool, these findings underscore its utility as a specific inhibitor of mitochondrial ATP synthase, particularly at low concentrations. However, at higher concentrations, off-target effects on other ATPases, such as P-type, should be considered. For drug development professionals, the high selectivity of oligomycins for F-type ATP synthase suggests a focused therapeutic window, but a comprehensive screening against a broader panel of ATPases and other potential off-targets is essential for a complete safety and efficacy profile.

References

A Comparative Analysis of Oligomycin A, B, and C Potency as ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potency of Oligomycin A, B, and C against F1Fo-ATP synthase. The information presented is based on available experimental data to assist researchers in selecting the most appropriate oligomycin analog for their studies.

Introduction to Oligomycins

Oligomycins are a class of macrolide antibiotics produced by Streptomyces species. They are potent inhibitors of mitochondrial F1Fo-ATP synthase, the enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation. By binding to the Fo subunit of the complex, oligomycins block the proton channel, thereby inhibiting ATP synthesis.[1] This inhibitory action makes them valuable tools for studying mitochondrial respiration and cellular bioenergetics. The oligomycin complex is a mixture of several analogs, with Oligomycin A, B, and C being prominent components.[2]

Comparative Potency

Direct comparative studies providing IC50 or Ki values for all three oligomycins (A, B, and C) under identical experimental conditions are limited in the readily available scientific literature. However, existing data allows for a partial comparison of their potencies.

One study reported the following IC50 values for the inhibition of ATP synthase, indicating that Oligomycin B is significantly more potent than Oligomycin A under the tested conditions.

CompoundIC50 (ATP Synthase Inhibition)
Oligomycin A13.5 µM
This compound2.3 µM
Oligomycin CNot Reported

It is important to note that the inhibitory potency of oligomycins can vary depending on the experimental system, including the cell type, whether isolated mitochondria or purified enzyme is used, and the specific assay conditions. For instance, the IC50 of Oligomycin A on mammosphere formation has been shown to be approximately 100 nM in MCF7 cells and 5-10 µM in MDA-MB-231 cells, highlighting cell-type specific differences.[3] Another study on purified yeast ATP synthase reported an EC50 of 107 ± 1.1 nM for Oligomycin A's inhibition of ATPase activity.[4]

Information regarding a specific IC50 or Ki value for Oligomycin C's direct inhibition of ATP synthase is not consistently available in the reviewed literature, where it is generally described as a non-selective inhibitor of the F1Fo-ATP synthase.[5]

Mechanism of Action: Inhibition of F1Fo-ATP Synthase

The primary mechanism of action for all three oligomycins is the inhibition of the F1Fo-ATP synthase. This enzyme complex couples the electrochemical potential gradient of protons across the inner mitochondrial membrane to the synthesis of ATP. The oligomycins specifically target the Fo subunit, which forms the proton channel. By binding to the c-ring of the Fo subunit, they physically obstruct the flow of protons, effectively uncoupling proton translocation from ATP synthesis.[6] This leads to a decrease in cellular ATP levels and an increase in the mitochondrial membrane potential.

cluster_0 Inner Mitochondrial Membrane cluster_1 Mitochondrial Matrix ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ H_in H+ ATP_Synthase F1Fo-ATP Synthase H_out->ATP_Synthase Proton Motive Force ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Oligomycins Oligomycin A, B, C Oligomycins->ATP_Synthase Inhibit Fo subunit

Figure 1. Mechanism of action of Oligomycins on F1Fo-ATP Synthase.

Experimental Protocols

To assess and compare the potency of Oligomycin A, B, and C, a variety of experimental protocols can be employed. Below are detailed methodologies for key experiments.

Measurement of ATP Synthase Activity (ATP Synthesis)

This assay measures the rate of ATP production by isolated mitochondria.

a. Isolation of Mitochondria:

  • Homogenize fresh tissue (e.g., rat liver or heart) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., respiration buffer without substrates).

  • Determine the protein concentration using a standard method like the Bradford or BCA assay.

b. ATP Synthesis Assay (Luminometry):

  • Prepare a reaction mixture containing a respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4), a respiratory substrate (e.g., 5 mM succinate or pyruvate/malate), and a luciferin/luciferase-based ATP detection reagent.

  • Add a known amount of isolated mitochondria (e.g., 50-100 µg of protein) to the reaction mixture in a luminometer tube and equilibrate for 5 minutes at 30°C.

  • To determine the inhibitory effect, add varying concentrations of Oligomycin A, B, or C to the reaction mixture and incubate for a short period.

  • Initiate the reaction by adding a known concentration of ADP (e.g., 100 µM).

  • Measure the luminescence signal continuously for 5-10 minutes. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

  • Calculate the percentage of inhibition relative to a control without any oligomycin.

  • Plot the percentage of inhibition against the logarithm of the oligomycin concentration to determine the IC50 value.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

This method assesses the effect of oligomycins on the rate of oxygen consumption by intact cells or isolated mitochondria.

a. Cell Culture and Plating:

  • Culture cells of interest to the desired confluency.

  • Seed the cells in a specialized microplate for measuring OCR (e.g., Seahorse XF plate) at a predetermined density.

b. OCR Measurement (Extracellular Flux Analysis):

  • Prior to the assay, replace the culture medium with a low-buffered assay medium (e.g., DMEM without bicarbonate) and incubate the cells in a non-CO2 incubator for 1 hour.

  • Measure the basal OCR using an extracellular flux analyzer.

  • Sequentially inject different compounds to assess various parameters of mitochondrial function:

    • Oligomycin (A, B, or C): To inhibit ATP synthase. The resulting drop in OCR represents the ATP-linked respiration.

    • FCCP (a protonophore): To uncouple the mitochondrial membrane and induce maximal respiration.

    • Rotenone and Antimycin A (Complex I and III inhibitors): To shut down mitochondrial respiration completely, allowing for the determination of non-mitochondrial oxygen consumption.

  • Analyze the changes in OCR after each injection to determine the effects of the different oligomycins on mitochondrial respiration.

start Isolate Mitochondria or Prepare Cell Culture assay_prep Prepare Assay (e.g., ATP Synthesis Mix or OCR Plate) start->assay_prep add_oligo Add Varying Concentrations of Oligomycin A, B, or C assay_prep->add_oligo measure Measure Activity (Luminescence or Oxygen Consumption) add_oligo->measure analyze Data Analysis (Calculate % Inhibition, Determine IC50) measure->analyze compare Compare Potency analyze->compare

Figure 2. General workflow for assessing oligomycin potency.

Conclusion

Oligomycin A, B, and C are all potent inhibitors of F1Fo-ATP synthase, acting through a common mechanism of blocking the proton channel in the Fo subunit. Based on the available data, this compound appears to be a more potent inhibitor of ATP synthase than Oligomycin A. However, a definitive quantitative comparison including Oligomycin C is challenging due to the lack of directly comparable IC50 or Ki values in the scientific literature. Researchers should carefully consider the specific context of their experiments, including the biological system and assay conditions, when choosing an oligomycin analog and interpreting the results. The detailed experimental protocols provided in this guide offer a framework for conducting robust comparative studies to determine the relative potencies of these valuable research tools.

References

Oligomycin B: A Comparative Guide to its Inhibitory Effects on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the inhibitory effects of Oligomycin B, a potent inhibitor of mitochondrial ATP synthase. Through a comparative analysis with other common mitochondrial inhibitors, this document aims to serve as a valuable resource for researchers investigating cellular metabolism and developing novel therapeutics.

Abstract

This compound is a macrolide antibiotic that specifically targets the F₀ subunit of ATP synthase (also known as Complex V) in the mitochondrial inner membrane.[1] By blocking the proton channel of this enzyme, this compound effectively halts ATP synthesis via oxidative phosphorylation.[1] This inhibition leads to a cascade of cellular effects, including a decrease in oxygen consumption, a shift towards glycolytic metabolism, and the activation of cellular stress pathways. This guide presents a detailed comparison of this compound with other mitochondrial inhibitors, namely Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), and the uncoupler FCCP. Quantitative data on their respective effects on cellular bioenergetics are summarized, and key experimental protocols are detailed to aid in the design and interpretation of research studies.

Comparative Analysis of Mitochondrial Inhibitors

The inhibitory effects of this compound are best understood in the context of other agents that target the electron transport chain (ETC) and oxidative phosphorylation. The following table summarizes the key characteristics and effects of this compound in comparison to Rotenone, Antimycin A, and FCCP.

Inhibitor Target Primary Effect Effect on Oxygen Consumption Rate (OCR) Effect on ATP Production Effect on Proton Gradient
This compound ATP Synthase (F₀ subunit)Inhibits ATP synthesisDecreasesDecreasesIncreases (Hyperpolarization)
Rotenone Complex IInhibits electron flow from NADHDecreasesDecreasesDecreases
Antimycin A Complex IIIInhibits electron flow from Complex II & IDecreasesDecreasesDecreases
FCCP Mitochondrial Inner MembraneDissipates proton gradient (uncoupler)Increases (to maximum)Decreases (uncouples from respiration)Collapses

Quantitative Inhibitory Effects

The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which can vary depending on the cell type and experimental conditions. The following table presents a summary of reported IC50 values and other quantitative effects.

Inhibitor Cell Line Parameter Measured Value Reference
Oligomycin AMCF7Mammosphere Formation (IC50)~100 nM[2]
Oligomycin AMDA-MB-231Mammosphere Formation (IC50)~5-10 µM[2]
OligomycinHT29-Cl.16E (in glucose)Cell ViabilityNo significant effect at 1.3 µM[3]
OligomycinHT29-Cl.16E (in galactose)Cell ViabilityDose-dependent decrease (IC50 ~0.5 µM)[3]
OligomycinRat Cerebral Cortical NeuronsATP Levels75% decrease at 5 nM[4]
Antimycin AHepG2Cell Viability (IC50)15.97 nmol/dm³[5]
RotenoneHepG2Cell Viability (IC50)56.15 nmol/dm³[5]

Signaling Pathways and Experimental Workflows

Mitochondrial Electron Transport Chain and Inhibitor Targets

The following diagram illustrates the points of inhibition for this compound, Rotenone, and Antimycin A within the mitochondrial electron transport chain.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors cluster_Process Process Complex_I Complex I CoQ CoQ Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cyt c Complex_III->CytC Complex_IV Complex IV CytC->Complex_IV H2O 2H₂O Complex_IV->H2O  + 2H⁺ + ½O₂ ATP_Synthase ATP Synthase Protons_out H⁺ ATP_Synthase->Protons_out H⁺ ATP ATP ATP_Synthase->ATP Rotenone Rotenone Rotenone->Complex_I AntimycinA Antimycin A AntimycinA->Complex_III OligomycinB This compound OligomycinB->ATP_Synthase O2 O₂ Protons_in H⁺ Protons_in->Complex_I H⁺ Protons_in->Complex_III H⁺ Protons_in->Complex_IV H⁺ ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase

Caption: Inhibition points of Rotenone, Antimycin A, and this compound in the ETC.

Cellular Response to this compound-Induced ATP Synthase Inhibition

Inhibition of ATP synthase by this compound triggers a signaling cascade, primarily mediated by the energy sensor AMP-activated protein kinase (AMPK).

OligomycinB This compound ATPSynthase ATP Synthase OligomycinB->ATPSynthase Inhibits ATP_Production ↓ ATP Production ATPSynthase->ATP_Production AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Glycolysis ↑ Glycolysis AMPK->Glycolysis Autophagy ↑ Autophagy AMPK->Autophagy mTORC1 ↓ mTORC1 Signaling (Protein Synthesis) AMPK->mTORC1 CellGrowth ↓ Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Signaling cascade initiated by this compound's inhibition of ATP synthase.

Experimental Workflow: Seahorse XF Mito Stress Test

The Seahorse XF Analyzer is a key instrument for studying mitochondrial respiration. The Mito Stress Test protocol involves the sequential injection of mitochondrial inhibitors to assess key parameters of mitochondrial function.

cluster_workflow Seahorse XF Mito Stress Test Workflow Start Seed Cells in XF Microplate Equilibrate Equilibrate in Assay Medium Start->Equilibrate Basal Measure Basal OCR Equilibrate->Basal Inject_Oligo Inject Oligomycin Basal->Inject_Oligo Measure_Oligo Measure ATP-linked Respiration Inject_Oligo->Measure_Oligo Inject_FCCP Inject FCCP Measure_Oligo->Inject_FCCP Measure_FCCP Measure Maximal Respiration Inject_FCCP->Measure_FCCP Inject_Rot_AA Inject Rotenone & Antimycin A Measure_FCCP->Inject_Rot_AA Measure_Rot_AA Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Rot_AA End Data Analysis Measure_Rot_AA->End

Caption: Workflow for the Seahorse XF Mito Stress Test.

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This protocol is adapted from standard Agilent Seahorse XF protocols.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (e.g., 1.0-1.5 µM final concentration)

  • FCCP (e.g., 1.0-2.0 µM final concentration)

  • Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration of each)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Assay Preparation:

    • Remove the cell culture medium from the plate and wash with pre-warmed assay medium.

    • Add the final volume of pre-warmed assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.

  • Prepare Inhibitor Solutions: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in assay medium at a concentration 10x the final desired concentration.

  • Load Sensor Cartridge: Load the appropriate volume of each inhibitor into the corresponding ports of the hydrated sensor cartridge.

  • Run Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell plate.

    • Start the assay. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the inhibitors and measuring the OCR after each injection.

  • Data Analysis: Analyze the resulting OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Cellular ATP Level Measurement

This protocol describes a common method for measuring cellular ATP using a luciferase-based assay.

Materials:

  • Cells cultured in appropriate plates

  • Phosphate-buffered saline (PBS)

  • ATP lysis buffer

  • ATP assay kit (containing luciferase, D-luciferin, and ATP standard)

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with this compound or other inhibitors at the desired concentrations and for the specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ATP lysis buffer to each well and incubate on ice for 5-10 minutes to ensure complete cell lysis.

  • ATP Measurement:

    • Transfer the cell lysates to a luminometer-compatible plate.

    • Prepare the ATP assay reagent according to the kit manufacturer's instructions.

    • Add the ATP assay reagent to each well containing the cell lysate.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using the provided ATP standard.

    • Calculate the ATP concentration in each sample based on the standard curve and normalize to the protein concentration of the cell lysate.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[6]

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound or other inhibitors for the desired time period.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[6]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

    • Plot the cell viability against the inhibitor concentration to determine the IC50 value.[6]

Conclusion

This compound is a powerful tool for the study of mitochondrial function and cellular bioenergetics. Its specific inhibition of ATP synthase provides a means to dissect the contributions of oxidative phosphorylation to cellular processes. By comparing its effects with those of other mitochondrial inhibitors, researchers can gain a more complete understanding of the intricacies of cellular metabolism. The experimental protocols provided in this guide offer a starting point for the quantitative assessment of these effects, enabling robust and reproducible research in this critical field.

References

A Comparative Guide to Oligomycin B and Other Complex V Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular metabolism, mitochondrial function, and drug development, the selection of a specific inhibitor for ATP synthase (Complex V of the electron transport chain) is a critical experimental decision. Oligomycin B, a macrolide antibiotic, is a well-established tool for this purpose. This guide provides an objective comparison of this compound with other Complex V inhibitors, supported by experimental data and detailed methodologies, to assist in making an informed choice for your research needs.

Mechanism of Action: Targeting the Engine of the Cell

ATP synthase is a multi-subunit complex with two major domains: the F1 domain, which catalyzes ATP synthesis, and the F0 domain, which forms a proton channel through the inner mitochondrial membrane. The flow of protons through the F0 domain drives the rotation of a central stalk that induces conformational changes in the F1 domain, leading to ATP production.

This compound , like its close analog Oligomycin A, exerts its inhibitory effect by binding to the F0 subunit of ATP synthase.[1][2] Specifically, it interacts with the c-subunit ring, effectively blocking the proton channel.[3] This obstruction of proton flow decouples the proton motive force from ATP synthesis, leading to a cessation of mitochondrial ATP production.[2][3] The binding site for oligomycins is highly conserved in eukaryotes, from yeast to humans, but differs in bacteria.[4]

Other Complex V inhibitors can be broadly categorized based on their binding site:

  • F0 Subunit Inhibitors: This class, which includes this compound, directly targets the proton translocation machinery.

    • Venturicidin and Ossamycin: These antibiotics also bind to the F0 domain and share cross-resistance with oligomycin in some yeast mutants, suggesting overlapping binding regions.[4] Venturicidin is a potent inhibitor of both mitochondrial and bacterial ATP synthase.[4]

  • F1 Subunit Inhibitors: These compounds target the catalytic domain of ATP synthase.

    • Aurovertin: This fungal metabolite binds to the β subunits of the F1 domain at a site distinct from the catalytic site, acting as a mixed noncompetitive inhibitor.[5][6] It has been shown to inhibit ATP synthesis more potently than ATP hydrolysis.[5][6]

    • Efrapeptin: This peptide antibiotic also targets the F1 domain, preventing the conformational changes necessary for ATP synthesis and hydrolysis by binding within the central cavity.[3][5]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. However, it is crucial to note that IC50 values can vary significantly depending on the experimental system (e.g., isolated mitochondria vs. whole cells), cell type, and assay conditions.[7] The following table summarizes available data for Oligomycin and other Complex V inhibitors.

InhibitorTarget SubunitOrganism/Cell LineAssay TypeIC50/EC50/KiReference
Oligomycin A F0PANC-1 (cancer cells)Cell-based~52 nM (IC50)[3]
Oligomycin A Yeast (purified)ATPase activity107 ± 1.1 nM (EC50)[3][8]
Oligomycin A MitochondriaF0F1-ATPase1 µM (Ki)[3]
Oligomycin A Various cell linesCell-based0.2-0.9 µM (IC50)[3]
Oligomycin A MCF7 (breast cancer)Mammosphere formation~100 nM (IC50)[9]
Oligomycin A MDA-MB-231 (breast cancer)Mammosphere formation~5-10 µM (IC50)[9]
Efrapeptin F F1PANC-1 (cancer cells)Cell-based~52 nM (IC50)[3]
Aurovertin B F1Bovine heart mitochondriaATP hydrolysis120 nM (Ki(ES))[6]
Aurovertin B Bovine heart mitochondriaATP synthesis25 nM (Ki(ES))[6]

Experimental Protocols

A common and powerful method for assessing the effects of mitochondrial inhibitors is through the measurement of cellular oxygen consumption rate (OCR) using extracellular flux analyzers.

Key Experiment: Seahorse XF Cell Mito Stress Test

This assay allows for the real-time measurement of key parameters of mitochondrial function.

Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors of interest in a suitable solvent (e.g., DMSO). On the day of the assay, dilute the inhibitors to their final working concentrations in the assay medium.

  • Assay Setup:

    • One hour prior to the assay, replace the cell culture medium with the pre-warmed assay medium.

    • Load the injector ports of the Seahorse sensor cartridge with the following compounds in sequence:

      • Port A: this compound (or other Complex V inhibitor) to measure ATP-linked respiration. A typical concentration for oligomycin is 1.0-1.5 µM.

      • Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), an uncoupler, to determine maximal respiration. A titration is recommended to find the optimal concentration.

      • Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption. Typical concentrations are 0.5 µM each.

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the OCR at baseline and after the sequential injection of each compound.

  • Data Analysis: The resulting OCR data is used to calculate various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the mechanisms and experimental design, the following diagrams are provided.

G Mechanism of Action of Complex V Inhibitors cluster_ETC Inner Mitochondrial Membrane Complex I-IV Complex I-IV H+ pumping ProtonMotiveForce Proton Motive Force (H+ Gradient) Complex I-IV:f1->ProtonMotiveForce establishes ComplexV ATP Synthase (Complex V) F0 F1 ATP_Synthesis ATP Synthesis (ADP + Pi -> ATP) ComplexV:f2->ATP_Synthesis catalyzes ProtonMotiveForce->ComplexV:f1 drives OligomycinB This compound OligomycinB->ComplexV:f1 inhibits F1_Inhibitors Aurovertin Efrapeptin F1_Inhibitors->ComplexV:f2 inhibit

Caption: Inhibition of ATP Synthase by different classes of inhibitors.

G Experimental Workflow for Comparing Mitochondrial Inhibitors Start Start Cell_Culture Cell Seeding & Culture Start->Cell_Culture Inhibitor_Prep Prepare Inhibitor Solutions (this compound vs. Alternatives) Cell_Culture->Inhibitor_Prep Assay_Setup Seahorse XF Assay Setup Inhibitor_Prep->Assay_Setup Sequential_Injection Sequential Injection: 1. Test Inhibitor 2. FCCP 3. Rotenone/Antimycin A Assay_Setup->Sequential_Injection Data_Acquisition Measure Oxygen Consumption Rate (OCR) Sequential_Injection->Data_Acquisition Data_Analysis Calculate Mitochondrial Respiration Parameters Data_Acquisition->Data_Analysis Comparison Compare IC50 & Effects on Respiration Data_Analysis->Comparison

Caption: A typical workflow for comparing Complex V inhibitors.

Conclusion

This compound is a potent and specific inhibitor of the F0 subunit of mitochondrial ATP synthase, making it an invaluable tool for studying cellular bioenergetics. When selecting an inhibitor, researchers should consider the specific experimental question. For studies focused on the consequences of blocking proton translocation through the F0 domain, this compound and related compounds are the inhibitors of choice. For interrogating the catalytic mechanism of the F1 domain, inhibitors like Efrapeptin or Aurovertin may be more suitable. The provided experimental protocol offers a robust method for directly comparing the effects of these inhibitors on mitochondrial respiration. By carefully considering the mechanism of action and employing standardized experimental procedures, researchers can effectively utilize these powerful tools to advance our understanding of mitochondrial function in health and disease.

References

Validating the Specificity of Oligomycin B in Intact Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oligomycin B, a macrolide antibiotic produced by Streptomyces species, is a potent and widely used inhibitor of mitochondrial ATP synthase. Its specificity in blocking the F0 subunit of this enzyme complex makes it an invaluable tool for studying cellular bioenergetics and the consequences of ATP depletion. However, like any pharmacological inhibitor, understanding its precise on-target and potential off-target effects is crucial for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound with other common mitochondrial inhibitors, supported by experimental data and detailed protocols to aid researchers in validating its specificity in intact cells.

Comparative Analysis of Mitochondrial Inhibitors

To assess the specificity of this compound, it is essential to compare its performance against other inhibitors that target different components of the mitochondrial respiratory chain and oxidative phosphorylation. The following table summarizes the key characteristics and on-target effects of this compound and its common alternatives.

InhibitorPrimary TargetMechanism of ActionTypical Working Concentration (in vitro)Expected On-Target Effects in Intact Cells
This compound ATP Synthase (Complex V) - F0 subunit Blocks the proton channel of ATP synthase, inhibiting ATP synthesis. [1]0.1 - 5 µM Decreased ATP-linked oxygen consumption, hyperpolarization of the mitochondrial membrane, decreased cellular ATP levels, activation of AMPK. [1]
RotenoneComplex I (NADH:ubiquinone oxidoreductase)Inhibits the transfer of electrons from NADH to ubiquinone.0.1 - 1 µMDecreased basal and maximal respiration, decreased mitochondrial membrane potential, decreased ATP production, increased ROS production.
Antimycin AComplex III (Cytochrome c reductase)Blocks electron transfer from cytochrome b to cytochrome c1.0.5 - 5 µMDecreased basal and maximal respiration, collapse of mitochondrial membrane potential, decreased ATP production, significant increase in ROS production.
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)Protonophore (Uncoupler)Dissipates the proton gradient across the inner mitochondrial membrane.0.1 - 2 µMDramatic increase in oxygen consumption (uncoupled respiration), depolarization of the mitochondrial membrane, rapid depletion of cellular ATP.
CCCP (Carbonyl cyanide m-chlorophenylhydrazone)Protonophore (Uncoupler)Similar to FCCP, dissipates the mitochondrial proton gradient.0.1 - 5 µMSimilar to FCCP, leads to uncoupled respiration and ATP depletion.

Quantitative Comparison of Inhibitor Effects

The following table presents a summary of quantitative data on the effects of these inhibitors on key cellular parameters. It is important to note that the exact values can vary depending on the cell type, experimental conditions, and assay used.

ParameterThis compound (1 µM)Rotenone (1 µM)Antimycin A (1 µM)FCCP (1 µM)
ATP-linked Oxygen Consumption Rate (OCR) Significant decrease (>90%) Significant decreaseSignificant decreaseNot applicable (induces maximal OCR)
Mitochondrial Membrane Potential (TMRE staining) Hyperpolarization or slight depolarization Significant depolarizationSignificant depolarizationComplete depolarization
Cellular ATP Levels Significant decrease Significant decreaseSignificant decreaseRapid and severe decrease
AMPK Activation (p-AMPK/AMPK ratio) Significant increase [2]IncreaseIncreaseIncrease
Cell Viability (24h treatment) Moderate decrease [3]Significant decreaseSignificant decreaseHigh toxicity, significant decrease

Experimental Protocols

To validate the specificity of this compound, a combination of key experiments should be performed. Below are detailed methodologies for these assays.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in real-time.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors:

    • Port A: Oligomycin (e.g., 1.0 µM final concentration)

    • Port B: FCCP (e.g., 1.0 µM final concentration)

    • Port C: Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration each)

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR and then sequentially inject the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[4][5]

Measurement of Mitochondrial Membrane Potential

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.

Protocol:

  • Cell Culture: Culture cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis.

  • Inhibitor Treatment: Treat the cells with this compound and other mitochondrial inhibitors at the desired concentrations for a specified time. Include a positive control for depolarization (e.g., FCCP).

  • TMRE Staining: Add TMRE solution to the cells at a final concentration of 50-200 nM and incubate for 20-30 minutes at 37°C, protected from light.[6][7]

  • Washing: Gently wash the cells with pre-warmed PBS or HBSS to remove excess dye.

  • Imaging/Quantification: Immediately acquire images using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine). For quantitative analysis, use a fluorescence plate reader to measure the fluorescence intensity (Excitation/Emission ~549/575 nm).[6][7]

Cellular ATP Measurement

This assay quantifies the total cellular ATP levels using a luciferase-based bioluminescence assay.

Protocol:

  • Cell Culture and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate and treat with this compound and other inhibitors for the desired duration.

  • Cell Lysis: Lyse the cells using a cell lysis reagent provided in a commercial ATP assay kit. This step releases the intracellular ATP.

  • Luciferase Reaction: Add the ATP reagent, containing luciferase and D-luciferin, to each well.[8][9]

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.[8][9]

  • Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

Signaling Pathways and Experimental Workflows

The inhibition of ATP synthase by this compound has significant downstream consequences on cellular signaling and metabolism.

Mitochondrial Electron Transport Chain and Inhibitor Targets

This diagram illustrates the points of action for this compound and other common mitochondrial inhibitors within the electron transport chain and ATP synthase complex.

cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Synthase Oxidative Phosphorylation Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome c reductase) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c oxidase) O2 O2 Complex_IV->O2 e- Q->Complex_III e- Cyt_c->Complex_IV e- H2O H2O O2->H2O H+ ATP_Synthase ATP Synthase (Complex V) H_out H+ (Matrix) ATP_Synthase->H_out ATP ATP ATP_Synthase->ATP H_in H+ (Intermembrane space) H_in->ATP_Synthase Proton Motive Force FCCP FCCP/CCCP ADP ADP + Pi ADP->ATP_Synthase Rotenone Rotenone Rotenone->Complex_I Antimycin_A Antimycin A Antimycin_A->Complex_III Oligomycin_B This compound Oligomycin_B->ATP_Synthase FCCP->H_in H+ leak

Caption: Sites of action for mitochondrial inhibitors.

Experimental Workflow for Validating this compound Specificity

This workflow outlines the key steps to confirm that the observed cellular effects of this compound are due to its specific inhibition of ATP synthase.

start Start: Hypothesis This compound specifically inhibits ATP synthase exp1 Treat cells with a dose-range of this compound (e.g., 0.1 - 5 µM) start->exp1 exp2 Perform Seahorse XF Mito Stress Test exp1->exp2 exp3 Measure Mitochondrial Membrane Potential (TMRE) exp1->exp3 exp4 Measure Cellular ATP Levels exp1->exp4 exp5 Assess activation of energy-sensing pathways (e.g., AMPK) exp1->exp5 out1 Observe specific decrease in ATP-linked OCR exp2->out1 out2 Observe mitochondrial hyperpolarization (or minimal depolarization) exp3->out2 out3 Observe a dose-dependent decrease in cellular ATP exp4->out3 out4 Observe activation of AMPK (increased p-AMPK) exp5->out4 comp Compare effects with other inhibitors (Rotenone, Antimycin A, FCCP) out1->comp out2->comp out3->comp out4->comp conc Conclusion: Observed effects are consistent with specific ATP synthase inhibition comp->conc

Caption: Workflow for validating this compound specificity.

Signaling Consequences of ATP Synthase Inhibition by this compound

Inhibition of ATP synthase by this compound triggers a cascade of signaling events, primarily initiated by the decrease in the cellular ATP:ADP ratio. This activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK then phosphorylates downstream targets to conserve ATP by inhibiting anabolic processes and promoting catabolic pathways. Prolonged ATP depletion can also lead to the induction of apoptosis.

OligoB This compound ATPSynthase ATP Synthase (Complex V) OligoB->ATPSynthase ATP_prod ↓ ATP Production ATPSynthase->ATP_prod ATP_ADP_ratio ↓ ATP:ADP Ratio ATP_prod->ATP_ADP_ratio AMPK AMPK Activation ATP_ADP_ratio->AMPK Apoptosis Apoptosis Induction ATP_ADP_ratio->Apoptosis Prolonged depletion Anabolic ↓ Anabolic Pathways (e.g., protein & lipid synthesis) AMPK->Anabolic Catabolic ↑ Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) AMPK->Catabolic CytoC Cytochrome c release Apoptosis->CytoC Caspases Caspase Activation CytoC->Caspases

Caption: Signaling effects of this compound.

Conclusion

This compound is a highly specific and potent inhibitor of mitochondrial ATP synthase. By employing the described experimental protocols and comparing its effects to other mitochondrial inhibitors with distinct mechanisms of action, researchers can confidently validate its on-target activity in intact cells. This rigorous approach is essential for ensuring the reliability of experimental findings and advancing our understanding of cellular metabolism and disease.

References

Comparative analysis of Oligomycin B from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Oligomycin B from Different Suppliers

For researchers and professionals in drug development, the quality and consistency of reagents are paramount. This compound, a potent inhibitor of mitochondrial F1F0 ATP synthase, is a critical tool in studying cellular metabolism, apoptosis, and drug resistance. This guide provides a comparative overview of this compound available from various suppliers, supported by standard experimental protocols to empower researchers to conduct their own performance validation.

Supplier and Product Overview

Supplier Product Name CAS Number Purity Formulation Storage Solubility
Enzo Life Sciences This compound11050-94-5Not specifiedNot specifiedNot specifiedNot specified
APExBIO This compoundNot specifiedHigh-purityNot specifiedNot specifiedNot specified
Cayman Chemical This compound11050-94-5≥85%A solution in ethanol-20°CDMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml
Cell Signaling Technology Oligomycin1404-19-9 (mixture)97%Lyophilized powder-20°C, desiccated, protect from lightSoluble in DMSO at 300mg/ml and EtOH at 200mg/ml
TOKU-E This compound11050-94-5Not specifiedNot specified-20°CSoluble in ethanol, methanol, DMF or DMSO

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is crucial to consult the latest product datasheets for the most accurate information. Cell Signaling Technology provides Oligomycin as a mixture of isomers A, B, and C.[1][2]

Experimental Protocols for Performance Validation

To ensure the quality and consistency of this compound from any supplier, researchers can perform the following key experiments:

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample by separating it from any potential impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 50% acetonitrile and increasing to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 225 nm.[3]

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the this compound sample.

    • Run the gradient program and collect the data.

  • Data Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

Potency Determination via ATP Synthase Inhibition Assay

Objective: To assess the inhibitory activity of this compound on mitochondrial F1F0 ATP synthase.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source, such as rat liver or cultured cells, using standard differential centrifugation protocols.

  • ATP Synthase Activity Assay:

    • The assay measures the rate of ATP synthesis, which is coupled to oxygen consumption by the electron transport chain.

    • Use a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

  • Procedure:

    • Resuspend the isolated mitochondria in a respiration buffer (e.g., containing succinate as a substrate and ADP to stimulate ATP synthesis).

    • Measure the basal OCR (State 3 respiration).

    • Add varying concentrations of this compound (e.g., from 0.1 µM to 10 µM) and measure the OCR.[1][2]

    • The OCR should decrease in a dose-dependent manner as this compound inhibits ATP synthase.

  • Data Analysis: Plot the OCR against the log concentration of this compound to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the ATP synthase activity by 50%.

Cell-Based Assay: Measurement of Cellular Respiration and Glycolysis

Objective: To evaluate the effect of this compound on cellular metabolism in intact cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Seahorse XF Mito Stress Test: This assay measures key parameters of mitochondrial function by the sequential injection of mitochondrial inhibitors.

  • Procedure:

    • Replace the culture medium with Seahorse XF assay medium and incubate the cells in a CO2-free incubator.

    • Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

    • Inject Oligomycin to inhibit ATP synthase. This will cause a decrease in OCR, and the remaining OCR is due to proton leak. The compensatory increase in ECAR reflects the cell's reliance on glycolysis.

    • Subsequently, inject an uncoupler (e.g., FCCP) to measure the maximal respiration and a mixture of rotenone and antimycin A to shut down mitochondrial respiration completely.

  • Data Analysis: The decrease in OCR after the addition of this compound provides a measure of ATP-linked respiration.[4] Comparing the effects of this compound from different suppliers on this parameter can reveal differences in their biological activity.

Signaling Pathways and Experimental Workflow

Visualizing the mechanism of action and the experimental process is crucial for a comprehensive understanding.

OligomycinB_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Proton_Gradient Proton Gradient (ΔΨm) H_pump->Proton_Gradient Establishes ATP_Synthase F1F0 ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes ATP_depletion ↓ ATP Production ATP_Synthase->ATP_depletion Inhibition leads to ADP ADP + Pi ADP->ATP_Synthase OligomycinB This compound OligomycinB->Inhibition Inhibition->ATP_Synthase AMPK_activation ↑ AMP/ATP Ratio → AMPK Activation ATP_depletion->AMPK_activation Apoptosis ↑ Apoptosis ATP_depletion->Apoptosis Glycolysis ↑ Glycolysis AMPK_activation->Glycolysis

Caption: Mechanism of this compound action.

OligomycinB_Workflow cluster_Suppliers Procurement cluster_QC Quality Control cluster_Potency Potency & Biological Activity cluster_Analysis Data Analysis & Comparison SupplierA Supplier A Purity Purity Assessment (HPLC) SupplierA->Purity SupplierB Supplier B SupplierB->Purity SupplierC Supplier C SupplierC->Purity Potency Potency Assay (IC50) Purity->Potency Cell_Assay Cell-Based Assay Potency->Cell_Assay Comparison Comparative Analysis Cell_Assay->Comparison

Caption: Experimental workflow for comparison.

Conclusion

The selection of a high-quality this compound is critical for obtaining reliable and reproducible results in research. While this guide provides a starting point by summarizing supplier information, it is imperative for researchers to conduct their own validation experiments. The detailed protocols for purity, potency, and cell-based assays offer a robust framework for a thorough comparative analysis of this compound from different suppliers, ensuring the integrity of experimental outcomes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.